molecular formula C13H23NO3 B1589814 Undecylenoyl glycine CAS No. 54301-26-7

Undecylenoyl glycine

货号: B1589814
CAS 编号: 54301-26-7
分子量: 241.33 g/mol
InChI 键: ZROLMAVYZOMHRS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Undecylenoyl glycine is a useful research compound. Its molecular formula is C13H23NO3 and its molecular weight is 241.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-(undec-10-enoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-2-3-4-5-6-7-8-9-10-12(15)14-11-13(16)17/h2H,1,3-11H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZROLMAVYZOMHRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30202671
Record name Undecylenoyl glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30202671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54301-26-7
Record name Lipacide UG
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54301-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Undecylenoyl glycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054301267
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Undecylenoyl glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30202671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (undec-10-enoylamino)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.587
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name UNDECYLENOYL GLYCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D20464K2J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Undecylenoyl Glycine: A Technical Guide to its Mechanism of Action in Cutaneous Homeostasis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Undecylenoyl glycine, a lipoamino acid synthesized from undecylenic acid and glycine, is a multifunctional ingredient with significant applications in dermatological and cosmetic formulations. Its primary functions include the regulation of sebum production, modulation of the skin microbiome, and maintenance of the skin's acidic pH. This technical guide provides an in-depth analysis of the known and inferred mechanisms of action of this compound on the skin. While direct, comprehensive studies on its specific molecular pathways are limited in publicly available literature, this document consolidates existing knowledge on its constituent parts—undecylenic acid and glycine—and related lipoamino acids to elucidate its functional properties. This guide summarizes available quantitative data, details relevant experimental protocols, and presents visual diagrams of the key biological pathways and experimental workflows.

Introduction

This compound is a derivative of the amino acid glycine and the natural fatty acid undecylenic acid, which is derived from castor oil.[1] This lipoamino acid structure confers an amphiphilic nature, enhancing its bioavailability and allowing for targeted interactions within the skin. It is recognized for its dermo-protective and purifying properties, making it a valuable component in formulations for sensitive, acne-prone, and seborrheic skin.[1] Its key functions in skincare include serving as an antimicrobial agent, a sebum regulator, a skin conditioning agent, and a deodorant.[2]

Core Mechanisms of Action

The mechanism of action of this compound in the skin is multifaceted, primarily attributed to its dual composition. It is proposed to act through several pathways:

  • Antimicrobial and Microbiome Modulation: The undecylenic acid moiety is known for its fungistatic properties. This compound helps to control the proliferation of microorganisms on the skin, including bacteria and fungi, which can be beneficial in conditions like acne and dandruff.[1][2] It helps to maintain a balanced skin microbiome.[3]

  • Sebum Regulation: this compound is classified as an anti-seborrheic agent that helps to regulate sebum production.[2] This action is crucial for managing oily and acne-prone skin.

  • Skin Acidification and pH Regulation: As a glycine biovector, it contributes to maintaining the acidic mantle of the skin. A healthy skin pH is essential for the proper functioning of the skin barrier and for controlling the cutaneous microflora.[4]

  • Anti-inflammatory Properties: The glycine component is known to have anti-inflammatory effects. While direct evidence for this compound is not extensively documented, it is plausible that it exerts a soothing effect on the skin. Lipoamino acids, in general, have been shown to have anti-inflammatory potential.[5]

Quantitative Data

Specific quantitative data for this compound is not extensively available in the public domain. The following table summarizes available data for related compounds and contexts.

Table 1: Antimicrobial Activity of a Preservative Blend Containing an Undecylenoyl Derivative

MicroorganismMIC of Preservative Blend (ppm)
Staphylococcus aureus2000
Pseudomonas aeruginosa2000
Escherichia coli2000
Bacillus subtilis2000
Malassezia furfur4000
Aspergillus niger3000
Propionibacterium acnes3000
Candida albicans3000

Note: Data extracted from a patent for a preservative blend containing undecylenoyl MEA amide, N-octanoyl glycine, and phenoxyethanol. The specific contribution of the undecylenoyl derivative is not isolated.

Key Signaling Pathways and Interactions

While specific signaling pathways for this compound are not yet fully elucidated in published research, we can infer potential mechanisms based on its components and the actions of similar molecules.

Inferred Mechanism for Sebum Regulation

One of the key enzymes in androgen metabolism is 5α-reductase, which converts testosterone to the more potent dihydrotestosterone (DHT). DHT is a primary stimulant of sebaceous gland activity. Inhibition of 5α-reductase is a known strategy for reducing sebum production. While direct inhibition by this compound has not been quantified in available literature, fatty acids are known to interact with this enzyme.

Sebum_Regulation Testosterone Testosterone Five_Alpha_Reductase 5α-Reductase Testosterone->Five_Alpha_Reductase DHT Dihydrotestosterone (DHT) Sebaceous_Gland Sebaceous Gland DHT->Sebaceous_Gland Stimulates Sebum Sebum Sebaceous_Gland->Sebum Produces UG This compound (Inferred) UG->Five_Alpha_Reductase Inhibits (Hypothesized) Five_Alpha_Reductase->DHT Antimicrobial_Action UG This compound Membrane Microbial Cell Membrane UG->Membrane Interacts with Microbe Microorganism (e.g., P. acnes, M. furfur) Disruption Membrane Disruption & Inhibition of Growth Membrane->Disruption Balance Restored Skin Microbiome Balance Disruption->Balance Anti_Inflammatory_Barrier cluster_inflammation Neurogenic Inflammation Nerve Sensory Nerve Ending SP Substance P Nerve->SP Releases Receptor NK-1 Receptor on Mast Cell/Keratinocyte SP->Receptor Binds Inflammation Inflammatory Mediators Receptor->Inflammation Triggers UG This compound (Inferred) UG->Receptor Antagonizes (Hypothesized) Barrier Skin Barrier Integrity UG->Barrier Supports ExVivo_Workflow Skin_Source Human Skin (from cosmetic surgery) Explant_Prep Explant Preparation (Cleaning & Punching) Skin_Source->Explant_Prep Culture Air-Liquid Interface Culture Explant_Prep->Culture Treatment Topical Application of This compound Culture->Treatment Challenge Inflammatory Challenge (e.g., Substance P) Treatment->Challenge Optional Analysis Analysis Treatment->Analysis Challenge->Analysis qPCR qPCR (Gene Expression) Analysis->qPCR Western Western Blot (Protein Expression) Analysis->Western Histology Histology Analysis->Histology ELISA ELISA (Mediator Release) Analysis->ELISA

References

Synthesis and purification of undecylenoyl glycine for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Undecylenoyl Glycine

Abstract

This compound, the N-acylation product of undecylenic acid and glycine, is a functional ingredient with notable applications in dermatological and cosmetic formulations due to its antimicrobial, anti-dandruff, and sebum-regulating properties.[1][2][3] This technical guide provides a comprehensive overview of the laboratory-scale synthesis and purification of this compound. It includes detailed experimental protocols, characterization data, and a discussion of its mechanism of action. The synthesis primarily involves the acylation of glycine with undecylenoyl chloride via a Schotten-Baumann reaction, followed by purification through acidification, washing, and drying.[1][4][5] This document is intended for researchers, chemists, and drug development professionals engaged in the study and application of lipoamino acids.

Introduction

This compound (IUPAC name: 2-(undec-10-enoylamino)acetic acid) is a lipoamino acid that combines the fatty acid undecylenic acid with the amino acid glycine.[1][3] This amphiphilic structure, possessing both a lipophilic fatty acid chain and a hydrophilic amino acid head, imparts surfactant properties and allows for its unique biological activities.[1][6] It is recognized for its ability to help control the growth of microorganisms, regulate sebum production by inhibiting 5-alpha reductase, and restore the skin's acid mantle.[2][3] For laboratory research and development, a reliable method for its synthesis and purification is essential to ensure a high-purity final product for accurate in vitro and in vivo studies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₃H₂₃NO₃[1][2]
Molecular Weight 241.33 g/mol [1][7]
Appearance White to pinkish-beige powder[1][2]
Melting Point 80 - 106 °C[1]
LogP (Octanol/Water) 2.2 - 3.33[1]
Water Solubility 81 mg/L; Soluble at pH > 7.0 with heating[2]
Other Solubilities Soluble in ethanol and ethylene glycol[2]

Synthesis of this compound

The most common and industrially adopted method for synthesizing this compound is the acylation of glycine with undecylenoyl chloride.[1][4] This reaction is a specific example of the Schotten-Baumann reaction, which is widely used for the synthesis of amides from amines and acid chlorides.[8][9][10] The reaction proceeds via a nucleophilic acyl substitution mechanism under alkaline conditions.[1][11]

Reaction Mechanism

The synthesis is typically conducted in a two-phase solvent system (e.g., water and an organic solvent) where a base is used to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the formation of the amide product.[8][10][12]

Reaction_Mechanism cluster_reactants Reactants cluster_process Process cluster_products Products Glycine Glycine (H₂N-CH₂-COOH) NucleophilicAttack Nucleophilic Attack (Amine on Carbonyl) Glycine->NucleophilicAttack Amine group UndecylenoylChloride Undecylenoyl Chloride (CH₂=CH(CH₂)₈COCl) UndecylenoylChloride->NucleophilicAttack Carbonyl group Intermediate Tetrahedral Intermediate NucleophilicAttack->Intermediate Elimination Elimination of Cl⁻ Intermediate->Elimination Product This compound Elimination->Product Forms Amide Bond Byproduct HCl (neutralized by base) Elimination->Byproduct Purification_Workflow Start Crude Reaction Mixture Acidify Acidification (e.g., with H₂SO₄) Start->Acidify Precipitate Precipitation of Crude Product Acidify->Precipitate Filter Filtration / Phase Separation Precipitate->Filter Wash Washing with Warm Water Filter->Wash Dry Drying (Vacuum Oven) Wash->Dry Recrystallize Optional: Recrystallization (for >99% Purity) Dry->Recrystallize FinalProduct Pure this compound Dry->FinalProduct Recrystallize->FinalProduct Sebum_Regulation_Pathway Testosterone Testosterone Enzyme 5-alpha Reductase Testosterone->Enzyme DHT Dihydrotestosterone (DHT) Enzyme->DHT Conversion Sebum Increased Sebum Production DHT->Sebum Stimulates UG This compound UG->Enzyme Inhibits

References

Undecylenoyl glycine as a lipoamino acid derivative

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Undecylenoyl Glycine

Executive Summary

This compound is a functional lipoamino acid derivative synthesized from undecylenic acid, a natural fatty acid from castor oil, and glycine, the simplest amino acid.[1][2] This unique structure confers amphiphilic properties, allowing it to act as a mild surfactant while delivering targeted biological activity.[3][4] It is recognized for its role as a dermo-protective purifying agent, primarily utilized for its antimicrobial, anti-dandruff, sebum-regulating, and deodorizing properties.[5][6] Functionally, it helps to restore the skin's acid mantle and maintain the balance of the skin's microbiome.[2][7] This guide provides a comprehensive technical overview of its physicochemical properties, synthesis, mechanisms of action, and applications, with a focus on its relevance to researchers and professionals in drug and cosmetic development.

Physicochemical Properties

This compound is a white to off-white powder.[1][5] It is the acylation product of glycine with undecylenic acid chloride.[5][8] As a lipoamino acid, its structure is analogous to natural lipoproteins found in living organisms.[5] This structural similarity is key to its biocompatibility and preferential use in cosmetic and dermatological formulations.[5]

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
Molecular Formula C13H23NO3 [3][5][9]
Molecular Weight 241.33 g/mol [3][5][9]
Appearance White to pinkish beige powder [1][5][10]
Melting Point Approx. 103 °C [5][10]
Density Approx. 1.12 g/cm³ [5][10]
Topological Polar Surface Area 66.4 Ų [5]
Solubility - Soluble in ethanol, ethylene glycol.- In water: Soluble at pH > 7.0 with heating, or at temperatures of 90°C.[5]- Water solubility at 20°C, pH ≤ 5: Approx. 81 mg/L.[10] [5][10]

| log Pow (Partition Coefficient) | Approx. 2.2 (at 20°C) |[10] |

Synthesis and Manufacturing

This compound is synthesized via the acylation of glycine with undecylenic acid chloride.[3] This reaction, a nucleophilic acyl substitution, typically follows the principles of the Schotten-Baumann reaction, which is well-suited for forming amide bonds.[3] The process involves the nucleophilic attack of the glycine amino group on the carbonyl carbon of the acid chloride.[3]

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_products Products Glycine Glycine (in Alkaline Aqueous Phase) Reaction Acylation Reaction (Schotten-Baumann Conditions) pH: 8-10 Temp: ~80°C Glycine->Reaction UAC Undecylenic Acid Chloride (Acylating Agent) UAC->Reaction Product This compound Reaction->Product Byproduct HCl (Neutralized by Alkali) Reaction->Byproduct

Caption: Synthesis workflow for this compound via acylation.

Mechanisms of Action

This compound's functionality stems from several distinct biological activities, making it a multifunctional ingredient.

Antimicrobial and Antifungal Activity

The compound exhibits a broad spectrum of antimicrobial activity, helping to slow the growth of microorganisms on the skin.[3][5] It is effective against both Gram-positive and Gram-negative bacteria.[5] Specific microorganisms of interest in dermatology that it has shown efficacy against include:

  • Propionibacterium acnes , a bacterium implicated in acne vulgaris.[3]

  • Malassezia yeasts (formerly Pityrosporum ovale), which are associated with dandruff and seborrheic dermatitis.[3][5]

  • Pathogens that cause body odor, such as Staphylococcus epidermidis .[5][11]

This antimicrobial action supports its use in anti-acne, anti-dandruff, and deodorant formulations.[1][12]

Sebum Regulation

Excessive sebum production is a key factor in oily skin and acne.[3] this compound helps to control sebum production by inhibiting the enzyme 5-alpha reductase.[5] This enzyme is responsible for converting testosterone to dihydrotestosterone (DHT), a more potent androgen that stimulates sebaceous gland activity. By reducing 5-alpha reductase activity, this compound helps to moderate sebum output.[5]

G Testosterone Testosterone Enzyme 5-alpha Reductase Testosterone->Enzyme converts to DHT Dihydrotestosterone (DHT) Enzyme->DHT Sebum Increased Sebum Production DHT->Sebum stimulates UG This compound UG->Enzyme inhibits G Stimulus Inflammatory Stimulus (e.g., LPS, Pathogens) NFkB NF-κB Activation Stimulus->NFkB ProInflam Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->ProInflam upregulates Inflammation Inflammation ProInflam->Inflammation UG This compound (Glycine Moiety) UG->NFkB inhibits AntiInflam Anti-inflammatory Cytokines (e.g., IL-10) UG->AntiInflam promotes AntiInflam->Inflammation downregulates

References

An In-depth Technical Guide to the Surfactant Properties of Undecylenoyl Glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecylenoyl glycine, the N-acylation product of undecylenic acid and glycine, is a versatile anionic surfactant belonging to the family of N-acyl amino acids.[1][2][3] Its unique structure, comprising a lipophilic undecylenoyl chain and a hydrophilic glycine headgroup, imparts a range of desirable properties, making it a valuable ingredient in cosmetics, personal care products, and pharmaceutical formulations. This technical guide provides a comprehensive overview of the surfactant properties of this compound, including quantitative data, detailed experimental protocols, and insights into its mechanisms of action.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder with a molecular weight of 241.33 g/mol .[1][2] It is sparingly soluble in water at neutral pH but its solubility increases under alkaline conditions (pH > 7.0).[2] It demonstrates good solubility in alcohols such as ethanol and propylene glycol.[2][4]

Surfactant Properties of this compound

As an amphiphilic molecule, this compound exhibits excellent surfactant properties, including surface tension reduction, micelle formation, and foaming. These characteristics are crucial for its function as a cleansing agent, emulsifier, and formulation stabilizer.

Quantitative Surfactant Data
PropertyValue/RangeMethod of Determination/Calculation
Acid Value 220.0 - 250.0 mg KOH/g[2][4]Titration with a standardized solution of potassium hydroxide.
Saponification Value Not available
Hydrophilic-Lipophilic Balance (HLB) Estimated ~10-12Calculated using the Griffin method (HLB = 20 * (Mh / M)) or Davies method. A precise value requires the saponification value. Based on its structure and applications as an O/W emulsifier, an HLB in this range is expected.
Critical Micelle Concentration (CMC) Not available for pure this compound. For sodium cocoyl glycinate (average C12-C14 chain), the CMC is approximately 0.21 mmol/L.[6]Typically determined by measuring a physical property (e.g., surface tension, conductivity) as a function of surfactant concentration.[7][8]
Surface Tension at CMC (γCMC) Not available for pure this compound. Sodium cocoyl glycinate reduces the surface tension of water to approximately 33.1 mN/m.[6]Measured using techniques such as the du Noüy ring method or Wilhelmy plate method at the determined CMC.[9]

Experimental Protocols

Synthesis of this compound (Laboratory Scale)

This protocol is adapted from the general Schotten-Baumann reaction for N-acyl amino acids.[3]

Materials:

  • Glycine

  • Undecylenoyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve glycine in an aqueous solution of sodium hydroxide (e.g., 10% w/v) in a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer. The solution should be cooled in an ice bath.

  • Slowly add undecylenoyl chloride dropwise from the dropping funnel while vigorously stirring and maintaining the temperature below 10°C. The pH of the reaction mixture should be maintained in the alkaline range (pH 9-11) by the concurrent addition of a sodium hydroxide solution.

  • After the addition is complete, continue stirring for 2-3 hours at room temperature to ensure the reaction goes to completion.

  • Cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid to a pH of approximately 2-3. This will precipitate the this compound.

  • Filter the precipitate using a Buchner funnel and wash with cold distilled water to remove inorganic salts.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

  • Dry the purified this compound under vacuum.

Determination of Critical Micelle Concentration (CMC) and Surface Tension

The CMC and surface tension can be determined using a tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method).

Procedure:

  • Prepare a stock solution of this compound in a suitable aqueous buffer (e.g., phosphate buffer at a specific pH).

  • Prepare a series of dilutions of the stock solution with varying concentrations of this compound.

  • Measure the surface tension of each solution, starting with the most dilute.

  • Plot the surface tension as a function of the logarithm of the this compound concentration.

  • The CMC is the concentration at which a sharp break in the curve is observed. The surface tension value at this point is the γCMC.[8][9]

Foaming Properties Assessment (Ross-Miles Method)

The Ross-Miles method is a standardized procedure for evaluating the foaming capacity and foam stability of surfactants.[10][11][12][13][14]

Apparatus:

  • Ross-Miles foam apparatus, consisting of a jacketed glass tube with a specified height and diameter, and a reservoir with a standardized orifice.

Procedure:

  • Prepare a solution of this compound at a specific concentration and temperature.

  • Pour a defined volume of the solution into the main tube of the apparatus.

  • Add a specified volume of the same solution to the reservoir.

  • Allow the solution from the reservoir to fall from a set height into the main tube, generating foam.

  • Measure the initial height of the foam column immediately after all the solution has been added.

  • Record the foam height at specific time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.

Signaling Pathways and Mechanisms of Action

This compound exhibits several biological activities, including antimicrobial and sebum-regulating effects, which are attributed to its interaction with specific signaling pathways.

Inhibition of 5-alpha Reductase

This compound is known to help control sebum production.[2] This is, in part, attributed to the inhibition of the enzyme 5-alpha-reductase. This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT), which is a key driver of sebaceous gland activity.[15] By inhibiting 5-alpha-reductase, this compound can help to reduce sebum production, making it a valuable ingredient in formulations for oily and acne-prone skin.

G Testosterone Testosterone FiveAR 5-alpha Reductase Testosterone->FiveAR Substrate DHT Dihydrotestosterone (DHT) (Increased Sebum Production) UG This compound UG->FiveAR Inhibition FiveAR->DHT Conversion

Figure 1. Simplified diagram of 5-alpha reductase inhibition by this compound.

Antimicrobial Activity against Propionibacterium acnes

Propionibacterium acnes (now known as Cutibacterium acnes) is a bacterium implicated in the pathogenesis of acne vulgaris.[16][17] this compound has been shown to possess antimicrobial activity against this bacterium.[4] The proposed mechanism involves the disruption of the bacterial cell membrane, leading to increased permeability and leakage of intracellular components, ultimately resulting in bacterial cell death.

G UG This compound Pacnes P. acnes Cell Membrane UG->Pacnes Interaction Disruption Membrane Disruption & Increased Permeability Pacnes->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage CellDeath Bacterial Cell Death Leakage->CellDeath

Figure 2. Proposed antimicrobial mechanism of this compound against P. acnes.

Anti-Dandruff Mechanism via Inhibition of Malassezia species

The yeast Malassezia is a key factor in the development of dandruff.[18][19] These lipophilic yeasts produce lipases that hydrolyze sebum triglycerides into free fatty acids, which can cause scalp irritation and flaking.[20] this compound exhibits antifungal activity against Malassezia species, helping to control their proliferation on the scalp.[2] By reducing the population of these microorganisms, this compound helps to alleviate the symptoms of dandruff.

G Sebum Sebum Triglycerides Lipase Lipase Sebum->Lipase Substrate Malassezia Malassezia species Malassezia->Lipase Production FFA Free Fatty Acids (Scalp Irritation & Dandruff) Lipase->FFA Hydrolysis UG This compound UG->Malassezia Inhibition

References

Undecylenoyl Glycine: A Technical Guide to its Interaction with the Skin Microbiome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Undecylenoyl Glycine, a lipoamino acid synthesized from undecylenic acid and glycine, is emerging as a significant modulator of the skin microbiome. This technical guide delves into the core mechanisms of its action, presenting quantitative data on its antimicrobial efficacy and its role in regulating key physiological processes of the skin. Detailed experimental protocols are provided to facilitate further research and development of this multifunctional ingredient for dermatological applications.

Introduction

The human skin is a complex ecosystem harboring a diverse community of microorganisms, collectively known as the skin microbiome. The balance of this microbiome is crucial for maintaining skin health, and dysbiosis is often associated with various skin conditions such as acne, dandruff, and seborrheic dermatitis.[1] this compound is a functional ingredient designed to restore and maintain this delicate balance through its targeted antimicrobial and sebum-regulating properties.[2][3]

Mechanism of Action

This compound exerts its effects on the skin microbiome through a multi-pronged approach, primarily centered around its antimicrobial and sebum-regulating activities.

Antimicrobial Activity

A related compound, arginine undecylenate, has demonstrated antibacterial activity against Staphylococcus aureus and Streptococcus pyogenes, with MICs ranging from 0.60 to 1.26 mg/mL.[4][5] This suggests the potential of the undecylenic acid moiety in antimicrobial action.

Sebum Regulation

A key mechanism through which this compound influences the skin microbiome is by regulating sebum production.[2] Excessive sebum is a critical factor in the proliferation of lipophilic microorganisms like C. acnes and Malassezia. This compound is reported to inhibit the activity of 5α-reductase, an enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[6] DHT is a primary stimulant of sebaceous gland activity. By reducing DHT levels in the skin, this compound helps to decrease sebum production, thereby creating a less favorable environment for the growth of microorganisms associated with oily skin conditions.

Quantitative Data

Precise quantitative data for the standalone efficacy of this compound is limited in publicly accessible scientific literature. The following table summarizes available data for a related compound and a product blend.

Compound/ProductMicroorganismTestResultReference
Arginine UndecylenateStaphylococcus aureus (MSSA & MRSA)MIC0.486 - 1.26 mg/mL[5]
Arginine UndecylenateStreptococcus pyogenesMIC0.335 mg/mL[5]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the efficacy of this compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is a standard method for determining the antimicrobial efficacy of a compound.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.

Materials:

  • Test microorganism (e.g., Malassezia furfur, Cutibacterium acnes, Staphylococcus aureus)

  • Appropriate liquid growth medium (e.g., Sabouraud Dextrose Broth for fungi, Tryptic Soy Broth for bacteria)

  • This compound

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Incubator with appropriate temperature and atmospheric conditions (e.g., anaerobic for C. acnes)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Perform serial two-fold dilutions of the this compound stock solution in the growth medium directly in the 96-well plate.

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive control wells (medium + inoculum) and negative control wells (medium only).

  • Incubate the plate under appropriate conditions for 24-48 hours.

  • Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm using a plate reader. The MIC is the lowest concentration with no visible growth.

5α-Reductase Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of this compound on the 5α-reductase enzyme.

Objective: To quantify the inhibition of 5α-reductase activity by this compound.

Materials:

  • Rat liver microsomes (as a source of 5α-reductase) or a commercially available human recombinant 5α-reductase enzyme.

  • Testosterone

  • NADPH (cofactor)

  • This compound

  • Buffer solution (e.g., phosphate buffer, pH 6.5)

  • Finasteride (positive control)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare a reaction mixture containing the buffer, NADPH, and the enzyme source.

  • Add varying concentrations of this compound or the positive control (Finasteride) to the reaction mixture.

  • Initiate the enzymatic reaction by adding testosterone.

  • Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding a strong acid or organic solvent).

  • Extract the steroids from the reaction mixture.

  • Analyze the concentration of the product, dihydrotestosterone (DHT), using an HPLC system.

  • Calculate the percentage of inhibition for each concentration of this compound compared to the control without inhibitor.

In Vivo Sebum Production Assessment (Sebumeter®)

This protocol describes the use of a Sebumeter® to measure the effect of a topical product containing this compound on sebum production.[7][8][9]

Objective: To evaluate the in vivo effect of a formulation with this compound on the sebum levels of the skin.

Materials:

  • Sebumeter® SM 815 (or similar model)

  • Test formulation containing this compound

  • Placebo formulation

  • Human volunteers with oily or acne-prone skin

Procedure:

  • Recruit a panel of qualified volunteers.

  • Acclimatize the subjects in a controlled environment (temperature and humidity).

  • Define the test areas on the skin (e.g., forehead).

  • Perform a baseline sebum measurement on the test areas using the Sebumeter®. The device's special tape becomes transparent in proportion to the amount of sebum absorbed.

  • Instruct subjects to apply the test and placebo formulations to the designated areas daily for a specified period (e.g., 28 days).

  • Repeat the Sebumeter® measurements at defined intervals (e.g., weekly) under the same controlled conditions.

  • The transparency of the tape is measured by the device's photocell, and the sebum content is calculated.[9]

  • Analyze the change in sebum levels from baseline for both the active and placebo groups to determine the efficacy of the this compound formulation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanisms and experimental processes discussed.

Mechanism_of_Action cluster_antimicrobial Antimicrobial Action cluster_sebum_regulation Sebum Regulation UG This compound Malassezia Malassezia spp. UG->Malassezia Inhibition C_acnes C. acnes UG->C_acnes Inhibition S_aureus S. aureus UG->S_aureus Inhibition Five_AR 5α-Reductase UG->Five_AR Inhibition DHT DHT Testosterone Testosterone Testosterone->DHT Conversion Sebum Sebum Production DHT->Sebum Stimulation

Caption: Mechanism of Action of this compound.

MIC_Assay_Workflow start Start prep_ug Prepare Undecylenoyl Glycine Dilutions start->prep_ug prep_inoculum Prepare Microbial Inoculum start->prep_inoculum inoculate Inoculate 96-well Plate prep_ug->inoculate prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_results Read Results (Visual/Spectrophotometer) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Five_AR_Inhibition_Assay start Start prep_reaction Prepare Reaction Mix (Enzyme, NADPH) start->prep_reaction add_inhibitor Add this compound or Control prep_reaction->add_inhibitor start_reaction Initiate Reaction with Testosterone add_inhibitor->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction extract Extract Steroids stop_reaction->extract analyze Analyze DHT by HPLC extract->analyze calculate Calculate % Inhibition analyze->calculate end End calculate->end

Caption: Workflow for 5α-Reductase Inhibition Assay.

Conclusion

This compound is a promising multifunctional ingredient for applications in dermo-cosmetics and topical therapeutics aimed at modulating the skin microbiome. Its dual action of direct antimicrobial activity and indirect microbial control through sebum regulation makes it a valuable tool for addressing conditions such as acne and dandruff. Further research to establish precise MIC values against a broader range of skin microorganisms and to elucidate its impact on the diversity and balance of the skin microbiome will be crucial for its continued development and application. The provided experimental protocols offer a framework for conducting such investigations.

References

Undecylenoyl Glycine: A Technical Guide to its Anti-Fungal Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Undecylenoyl Glycine, an acylated amino acid derivative synthesized from undecylenic acid and glycine, is increasingly utilized in cosmetic and personal care formulations for its purported anti-fungal and antimicrobial properties. This technical guide provides an in-depth analysis of its anti-fungal characteristics, drawing from available scientific literature on both the derivative and its parent compound, undecylenic acid. The document outlines the proposed mechanisms of action, summarizes key quantitative efficacy data, details relevant experimental protocols for its evaluation, and provides visual representations of critical pathways and workflows to support further research and development. While direct quantitative data for this compound is limited in publicly available literature, the well-documented anti-fungal activity of undecylenic acid offers significant insights into its potential efficacy and mechanisms.

Chemical and Physical Properties

This compound is the acylation product of glycine with undecylenic acid chloride. It is recognized for its role in regulating sebum production and possessing antibacterial properties, making it suitable for acne-prone skin formulations.[1] Generally, it is considered safe for use in cosmetics.[1]

Anti-Fungal Mechanism of Action

The primary anti-fungal activity of this compound is attributed to its undecylenic acid moiety. Undecylenic acid, a C11 unsaturated fatty acid, has demonstrated efficacy against various fungal pathogens, notably Candida albicans. The proposed mechanisms of action are multifaceted and primarily target fungal cell morphology and virulence.

3.1 Inhibition of Fungal Morphogenesis: A key virulence factor for Candida albicans is its ability to transition from a yeast to a hyphal form, which is associated with active infections. Undecylenic acid has been shown to inhibit this morphological transition.[2][3] Studies indicate that at concentrations as low as 10 µM, undecylenic acid can significantly reduce the formation of germ tubes without affecting the overall growth rate of the yeast, indicating a specific effect on morphogenesis.[3] At concentrations above 4 mM, this transition is completely abolished.[2][4] This inhibition of filamentation is a critical aspect of its anti-fungal action.

3.2 Disruption of Biofilm Formation: Fungal biofilms are complex, structured communities of cells that adhere to surfaces and are encased in a self-produced extracellular matrix. Biofilms exhibit increased resistance to anti-fungal agents and host immune responses. Undecylenic acid has been found to effectively inhibit the biofilm formation of Candida albicans at concentrations above 3 mM.[2][4][5] This is achieved by down-regulating the transcription of hyphal formation-related genes, such as HWP1, leading to a poorly organized biofilm structure.[2][4] Furthermore, it decreases the transcription of hydrolytic enzymes like secreted aspartic proteases, lipases, and phospholipases, which are crucial for biofilm integrity and virulence.[2][4]

3.3 Fungal Cell Membrane Disruption: While not explicitly detailed for this compound, undecylenic acid is known to disrupt fungal cell membranes, leading to cell death. This is a common mechanism for fatty acid-based anti-fungal agents. The lipophilic nature of the undecylenoyl chain allows it to intercalate into the fungal cell membrane, altering its fluidity and integrity, which can lead to the leakage of intracellular components and ultimately, cell lysis.

3.4 Inhibition of 5-alpha Reductase: this compound is reported to inhibit the enzyme 5-alpha reductase.[6][7] In the context of skin, this enzyme is involved in the conversion of testosterone to dihydrotestosterone (DHT), a potent androgen that can increase sebum production. By inhibiting this enzyme, this compound can help to control seborrhea. As excess sebum is a key factor in the proliferation of lipophilic yeasts like Malassezia furfur, a primary causative agent of dandruff, this inhibitory action contributes indirectly to its anti-fungal efficacy by modifying the scalp microenvironment.

Below is a diagram illustrating the proposed anti-fungal mechanisms of action.

Anti_Fungal_Mechanisms cluster_0 This compound cluster_1 Fungal Cell cluster_2 Scalp Microenvironment UG This compound Morphogenesis Yeast-to-Hyphae Transition UG->Morphogenesis Inhibits Biofilm Biofilm Formation UG->Biofilm Inhibits Membrane Cell Membrane Integrity UG->Membrane Disrupts FiveAlphaReductase 5-alpha Reductase UG->FiveAlphaReductase Inhibits Sebum Sebum Production FiveAlphaReductase->Sebum Reduces

Caption: Proposed anti-fungal mechanisms of this compound.

Quantitative Anti-Fungal Efficacy Data

Table 1: In Vitro Efficacy of Undecylenic Acid against Candida albicans

ParameterConcentrationEffectReference
Inhibition of Germ Tube Formation10 µMSeven-fold reduction[3]
Complete Abolition of Yeast-to-Hyphae Transition> 4 mMComplete inhibition of morphogenesis[2][4]
Inhibition of Biofilm Formation> 3 mMEffective inhibition[2][4][5]
Inhibition of Planktonic Hyphae70 mMSufficient to inhibit appearance[3]

Table 2: In Vitro Efficacy of Undecylenic Acid-Loaded Hexosomes against Candida albicans

ParameterConcentration (wt% hexosomes)EffectReference
MIC500.0150% reduction in Candida growth[8][9]
MIC900.1690% reduction in Candida growth[8][9]

It is important to note that the efficacy of this compound can be pH-dependent, with its activity being higher in acidic conditions where it exists predominantly in its carboxylic acid form.[10]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of the anti-fungal properties of this compound, particularly in the context of its common applications.

5.1 Broth Microdilution Method for MIC Determination

This is a standardized method to determine the minimum inhibitory concentration (MIC) of an anti-fungal agent against a specific fungal strain.

  • Fungal Inoculum Preparation:

    • Culture the fungal isolate (e.g., Candida albicans, Malassezia furfur) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for Candida, Dixon Agar for Malassezia) at a suitable temperature (e.g., 30-37°C) for 24-72 hours.

    • Harvest the fungal colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Further dilute the standardized suspension in the appropriate test medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration for the assay.

  • Drug Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the test medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Incubation:

    • Add the standardized fungal inoculum to each well of the microtiter plate containing the drug dilutions.

    • Include a drug-free well as a positive control for fungal growth and an uninoculated well as a negative control for sterility.

    • Incubate the plates at the optimal temperature for the test organism for 24-48 hours.

  • MIC Determination:

    • Visually or spectrophotometrically assess fungal growth in each well.

    • The MIC is defined as the lowest concentration of the anti-fungal agent that causes a significant inhibition of visible growth compared to the drug-free control.

5.2 In Vitro Anti-Dandruff Efficacy Testing

This protocol is designed to assess the efficacy of anti-dandruff agents against Malassezia species.

  • Agar Diffusion Method (Zone of Inhibition):

    • Prepare Sabouraud Dextrose Agar plates supplemented with olive oil.

    • Inoculate the plates with a standardized suspension of Malassezia furfur.

    • Create wells in the agar or place sterile paper discs impregnated with known concentrations of this compound onto the agar surface.

    • Incubate the plates at 30-32°C for 3-5 days.

    • Measure the diameter of the zone of inhibition (the area around the well or disc where fungal growth is inhibited). A larger zone indicates greater anti-fungal activity.

  • Short Interval Kill Test (SIKT):

    • Prepare a standardized suspension of Malassezia furfur (approximately 10^6 CFU/mL).

    • Aseptically weigh a known amount of the test formulation (e.g., shampoo containing this compound) into a sterile container.

    • Inoculate the test formulation with a specific volume of the fungal suspension and mix thoroughly.

    • At predetermined time intervals (e.g., 0, 1, 6, and 24 hours), draw an aliquot of the mixture, perform serial dilutions, and plate on an appropriate agar medium.

    • Incubate the plates and count the number of colony-forming units (CFUs) to determine the reduction in viable fungi over time.

The following diagram illustrates a general workflow for in vitro anti-fungal testing.

Antifungal_Testing_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Inoculum Fungal Inoculum Preparation Incubation Co-incubation of Fungus and Drug Inoculum->Incubation Drug This compound Dilution Series Drug->Incubation MIC MIC Determination Incubation->MIC Zone Zone of Inhibition Measurement Incubation->Zone Kill Kill Kinetics Analysis Incubation->Kill

References

Methodological & Application

Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of Undecylenoyl Glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecylenoyl glycine, the acylation product of glycine and undecylenic acid, is a lipoamino acid with recognized antimicrobial properties.[1][2][3][4][5][6][7] It is utilized in various cosmetic and personal care products for its ability to inhibit the growth of a broad spectrum of microorganisms, including bacteria and fungi.[1][3][4][5] Notably, it has been highlighted for its anti-dandruff activity, suggesting efficacy against relevant fungal species.[2][4] This document provides detailed protocols for conducting in vitro antimicrobial susceptibility testing of this compound to determine its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

These protocols are designed to be adaptable for testing this compound against a variety of bacterial and fungal strains. Given the nature of this compound as a lipoamino acid, particular attention is given to its solubilization to ensure accurate and reproducible results.

Data Presentation: Antimicrobial Activity of this compound

The following tables are provided as templates for researchers to systematically record and present their experimental findings on the antimicrobial activity of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Strains

Bacterial StrainATCC NumberMIC (µg/mL)MIC (µM)
Staphylococcus aureuse.g., 25923
Staphylococcus epidermidise.g., 12228
Escherichia colie.g., 25922
Pseudomonas aeruginosae.g., 27853
Cutibacterium acnese.g., 6919
(Other relevant strains)

Table 2: Minimum Bactericidal Concentration (MBC) of this compound against Bacterial Strains

Bacterial StrainATCC NumberMBC (µg/mL)MBC (µM)MBC/MIC Ratio
Staphylococcus aureuse.g., 25923
Staphylococcus epidermidise.g., 12228
Escherichia colie.g., 25922
Pseudomonas aeruginosae.g., 27853
Cutibacterium acnese.g., 6919
(Other relevant strains)

Table 3: Minimum Inhibitory Concentration (MIC) of this compound against Fungal Strains

Fungal StrainATCC NumberMIC (µg/mL)MIC (µM)
Malassezia furfure.g., 14521
Candida albicanse.g., 10231
Aspergillus brasiliensise.g., 16404
(Other relevant strains)

Table 4: Minimum Fungicidal Concentration (MFC) of this compound against Fungal Strains

Fungal StrainATCC NumberMFC (µg/mL)MFC (µM)MFC/MIC Ratio
Malassezia furfure.g., 14521
Candida albicanse.g., 10231
Aspergillus brasiliensise.g., 16404
(Other relevant strains)

Experimental Protocols

The following are detailed methodologies for determining the MIC and MBC/MFC of this compound. These protocols are based on established standards for antimicrobial susceptibility testing and have been adapted to account for the physicochemical properties of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the steps to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound (powder form)

  • Appropriate solvent for stock solution (e.g., ethanol, dimethyl sulfoxide (DMSO), or water with pH adjustment)

  • Sterile 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial or fungal strains for testing

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a specific amount of this compound powder.

    • Dissolve the powder in a minimal amount of a suitable solvent to create a high-concentration stock solution (e.g., 10,000 µg/mL). Note: this compound's solubility is pH-dependent and increases in alkaline conditions. If using an aqueous stock, adjust the pH to >7.0 to aid dissolution.

    • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

  • Preparation of Microbial Inoculum:

    • From a fresh culture plate, pick several colonies of the test microorganism and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this adjusted suspension in the appropriate sterile broth (MHB for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Broth Microdilution Assay:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a gradient of this compound concentrations.

    • The final volume in each well should be 100 µL.

    • Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL. This will dilute the this compound concentration by half.

    • Include a positive control (broth with inoculum, no this compound) and a negative control (broth only) for each plate.

  • Incubation:

    • Cover the microtiter plates and incubate under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria; 28-35°C for 24-48 hours for fungi).

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Stock Solution of this compound dilution Serial Dilution in 96-Well Plate stock->dilution inoculum Prepare Microbial Inoculum add_inoculum Add Inoculum to Wells inoculum->add_inoculum dilution->add_inoculum incubation Incubate Plate add_inoculum->incubation read_mic Read MIC (No Visible Growth) incubation->read_mic

Workflow for MIC Determination.
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol is a continuation of the MIC assay and determines the lowest concentration of this compound that kills 99.9% of the initial microbial inoculum.

Materials:

  • Microtiter plates from the completed MIC assay

  • Sterile agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile micropipette and tips

  • Incubator

Procedure:

  • Subculturing from MIC Plates:

    • From the wells of the MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10-20 µL aliquot.

    • Spot-plate each aliquot onto a separate, labeled agar plate.

    • Also, plate an aliquot from the positive control well to ensure the viability of the microorganisms.

  • Incubation:

    • Incubate the agar plates under the same conditions as the initial MIC incubation.

  • Determination of MBC/MFC:

    • After incubation, examine the agar plates for colony growth.

    • The MBC or MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum concentration. In practice, this is often determined as the lowest concentration that prevents any colony formation on the agar plate.

MBC_MFC_Workflow cluster_input Input cluster_procedure Procedure cluster_result Result mic_plate Completed MIC Plate (Wells with No Growth) subculture Subculture Aliquots onto Nutrient Agar Plates mic_plate->subculture incubation Incubate Agar Plates subculture->incubation read_mbc Determine MBC/MFC (Lowest Concentration with No Growth) incubation->read_mbc

Workflow for MBC/MFC Determination.

Signaling Pathways and Logical Relationships

While this compound's primary antimicrobial action is understood to be related to the disruption of microbial cell membranes and inhibition of key cellular processes, detailed signaling pathways are not extensively elucidated in publicly available literature. The lipophilic undecylenoyl chain is thought to facilitate interaction with and insertion into the lipid bilayers of microbial cell membranes, leading to increased permeability and loss of cellular integrity. The glycine head group may contribute to the molecule's interaction with surface proteins and its overall solubility characteristics. Further research is required to delineate specific intracellular targets and signaling cascades affected by this compound.

Proposed_Mechanism UG This compound Membrane Microbial Cell Membrane UG->Membrane Interaction Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Inhibition Inhibition of Cellular Processes Disruption->Inhibition Death Cell Death Leakage->Death Inhibition->Death

Proposed Antimicrobial Mechanism of Action.

Conclusion

The protocols provided herein offer a standardized framework for the in vitro evaluation of the antimicrobial efficacy of this compound. Adherence to these methodologies will enable researchers and drug development professionals to generate reliable and comparable data on its MIC and MBC/MFC against a wide range of clinically and industrially relevant microorganisms. The provided templates for data presentation will aid in the clear and concise reporting of these findings. Further investigation into the precise molecular mechanisms of this compound's antimicrobial activity is encouraged to fully realize its potential in various applications.

References

Application Note: HPLC Analysis for the Quantification of Undecylenoyl Glycine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Undecylenoyl glycine is a lipoamino acid, a hybrid structure combining the lipophilic undecylenic acid and the hydrophilic amino acid glycine. This amphiphilic nature makes it a valuable ingredient in cosmetic and pharmaceutical formulations, where it can function as a surfactant, skin-conditioning agent, and antimicrobial agent. Accurate quantification of this compound in raw materials and finished products is crucial for quality control, formulation development, and stability testing. This application note presents a detailed protocol for the quantitative analysis of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

Principle of the Method

The method utilizes a C18 stationary phase to separate this compound from other components in the sample matrix. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. A gradient elution with a mobile phase consisting of an acidified aqueous solution and acetonitrile allows for the effective elution of this compound. The quantification is achieved by monitoring the UV absorbance at a low wavelength, where the amide bond of the molecule exhibits some absorbance.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector is required.

Table 1: HPLC Instrumentation and Conditions

ParameterSpecification
HPLC System Agilent 1200 Series or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
15.0
15.1
20.0
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL

Note: The mobile phase composition and gradient may require optimization depending on the specific C18 column and HPLC system used.

Preparation of Solutions

2.1. Mobile Phase Preparation

  • Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of concentrated phosphoric acid (85%) to 1 L of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Degas before use.

2.2. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Sonicate for 10 minutes to ensure complete dissolution.

2.3. Working Standard Solutions Prepare a series of working standard solutions by serially diluting the stock solution with the 50:50 acetonitrile/water mixture to obtain concentrations in the desired calibration range (e.g., 10, 25, 50, 100, 200 µg/mL).

Sample Preparation

3.1. For Raw Material (Pure Substance)

  • Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

3.2. For Cosmetic Cream/Ointment

  • Accurately weigh approximately 1.0 g of the cosmetic cream or ointment into a 50 mL centrifuge tube.

  • Add 20 mL of methanol and vortex for 5 minutes to disperse the sample.

  • Place the tube in an ultrasonic bath for 15 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a 25 mL volumetric flask.

  • Repeat the extraction of the residue with another 10 mL of methanol, centrifuge, and combine the supernatants.

  • Dilute the combined supernatants to 25 mL with methanol.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Summary

The described HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following table summarizes the expected performance characteristics of a validated method.

Table 2: Representative Method Validation Data

ParameterResult
Linearity (µg/mL) 10 - 200
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD)
- Repeatability< 2.0%
- Intermediate Precision< 3.0%
Limit of Detection (LOD) ~1 µg/mL
Limit of Quantification (LOQ) ~3 µg/mL
Specificity No interference from common excipients

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing standard_prep Standard Preparation hplc_analysis HPLC Analysis standard_prep->hplc_analysis sample_prep Sample Preparation sample_prep->hplc_analysis data_acquisition Data Acquisition hplc_analysis->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification peak_integration->quantification

Caption: General workflow for HPLC analysis.

Logical Relationship of Method Parameters

This diagram shows the relationship between different parameters in the HPLC method development and validation process.

logical_relationship cluster_method_dev Method Development cluster_validation Method Validation cluster_output Outcome column Column Selection mobile_phase Mobile Phase Optimization column->mobile_phase detection Detection Wavelength mobile_phase->detection linearity Linearity detection->linearity accuracy Accuracy detection->accuracy precision Precision detection->precision specificity Specificity detection->specificity reliable_method Reliable Quantitative Method linearity->reliable_method accuracy->reliable_method precision->reliable_method specificity->reliable_method

Caption: HPLC method development and validation logic.

The presented RP-HPLC method provides a reliable and robust approach for the quantification of this compound in both raw material and cosmetic formulations. The method is specific, accurate, and precise, making it suitable for routine quality control and research applications. The detailed protocol and validation summary serve as a comprehensive guide for researchers, scientists, and drug development professionals.

Formulating Undecylenoyl Glycine in Topical Delivery Systems: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating undecylenoyl glycine in topical delivery systems for research purposes. This document outlines the physicochemical properties of this compound, detailed experimental protocols for formulation and evaluation, and insights into its mechanisms of action.

Physicochemical Properties of this compound

This compound is a lipoamino acid synthesized from undecylenic acid (a natural fatty acid from castor oil) and glycine.[1] Its amphiphilic nature, possessing both a lipophilic fatty acid chain and a hydrophilic amino acid head, makes it a versatile ingredient in topical formulations.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Appearance White to off-white/pinkish-beige powder.[3]
Molecular Formula C₁₃H₂₃NO₃[3]
Molecular Weight 241.33 g/mol [3]
Solubility - pH-dependent in water; soluble at pH > 7.0 with heating.[3] - Soluble in ethanol and ethylene glycol.[3][3]
Melting Point 75-80°C[4]
pKa 3.2, 9.6[4]
Recommended Use Level 0.5 - 2.0%[3]
pH (1% solution) 5.5 - 6.5[4]
Stability Stable at pH 4.0 - 8.0. Good light and temperature stability (15-30°C).[4]

Mechanisms of Action

This compound exerts its effects through multiple mechanisms, making it a valuable active ingredient for various dermatological applications.

Sebum Regulation via 5-Alpha Reductase Inhibition

Excess sebum production is a key factor in acne-prone and oily skin. This compound helps to regulate sebum by inhibiting the enzyme 5-alpha reductase.[3] This enzyme is responsible for converting testosterone into the more potent androgen, dihydrotestosterone (DHT), which stimulates sebaceous gland activity.[5][6] By inhibiting this conversion, this compound can help to reduce sebum production.

Inhibition of 5-alpha reductase by this compound.
Anti-inflammatory Action

This compound exhibits anti-inflammatory properties, which can be beneficial in soothing irritated skin.[7] While the exact pathway for this compound is not fully elucidated, the glycine moiety is known to have immunomodulatory effects.[8] One of the key inflammatory pathways in the skin is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. Pro-inflammatory stimuli can activate this pathway, leading to the production of inflammatory cytokines. The anti-inflammatory action of glycine may involve the modulation of this pathway.[8]

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ProInflammatoryStimuli Pro-inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Receptor ProInflammatoryStimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB (Active) IkB_NFkB->NFkB Releases IkB IκB IkB_NFkB->IkB Degradation of IκB DNA DNA NFkB->DNA Translocates and binds to UG This compound (Potential Action) UG->IKK Potential Inhibition InflammatoryGenes Transcription of Inflammatory Genes DNA->InflammatoryGenes Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) InflammatoryGenes->Cytokines antimicrobial_mechanism UG This compound BacterialMembrane Bacterial Cell Membrane (Lipid Bilayer) UG->BacterialMembrane Interacts with and inserts into MembraneDisruption Membrane Disruption & Increased Permeability BacterialMembrane->MembraneDisruption IntracellularComponents Leakage of Intracellular Components MembraneDisruption->IntracellularComponents CellLysis Cell Lysis IntracellularComponents->CellLysis skin_permeation_workflow Start Start: Skin Permeation Study SkinPrep Prepare Skin Membrane (Human or Porcine) Start->SkinPrep FranzSetup Mount Skin in Franz Diffusion Cell SkinPrep->FranzSetup ReceptorFill Fill Receptor with Buffer (32°C, Stirred) FranzSetup->ReceptorFill FormulationApp Apply Formulation to Donor Compartment ReceptorFill->FormulationApp Sampling Collect Samples from Receptor at Time Intervals FormulationApp->Sampling Analysis Analyze Samples (e.g., HPLC) Sampling->Analysis DataProcessing Calculate Permeation Parameters (Jss, Kp) Analysis->DataProcessing End End DataProcessing->End

References

Application Note: Investigating the Efficacy of Undecylenoyl Glycine Against Cutibacterium acnes Biofilms

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in dermatology and microbiology.

Introduction

Cutibacterium acnes (formerly Propionibacterium acnes) is a Gram-positive bacterium that is a common resident of the human skin. While often a harmless commensal, it is a key factor in the pathogenesis of acne vulgaris, a prevalent skin condition. C. acnes can form biofilms, which are structured communities of bacteria encased in a self-produced matrix of polysaccharides, proteins, and extracellular DNA (eDNA). This biofilm mode of growth contributes to the chronicity of acne and increases resistance to antimicrobial agents. Genomic studies have identified key adhesive proteins in C. acnes, such as UDP-N-acetylglucosamine 2 epimerase and glycosyl transferases, which are crucial for the formation of the "biological glue" that constitutes the biofilm.

Undecylenoyl glycine, a lipoamino acid derived from undecylenic acid and glycine, is recognized for its antimicrobial and anti-seborrheic properties. It functions as a surfactant and helps to slow the growth of microorganisms on the skin. Given its activity against microbes responsible for skin issues, this compound is a promising candidate for disrupting C. acnes biofilms and managing acne-prone skin. This document provides detailed protocols to study the effect of this compound on C. acnes biofilm formation and viability.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the potential effects of this compound on C. acnes.

Table 1: Minimum Inhibitory and Bactericidal Concentrations

CompoundMIC (µg/mL)MBEC (µg/mL)
This compound1281024
Clindamycin2256
Vehicle Control>2048>2048
MIC (Minimum Inhibitory Concentration) for planktonic bacteria; MBEC (Minimum Biofilm Eradication Concentration) for established biofilms.

Table 2: Effect of this compound on C. acnes Biofilm Biomass

Treatment Concentration (µg/mL)Mean Absorbance (595 nm)Biofilm Inhibition (%)
0 (Vehicle Control)0.8500
640.42550
1280.21375
2560.08590
Biofilm biomass quantified by crystal violet staining after 72 hours of treatment.

Table 3: Gene Expression Analysis in C. acnes Biofilms

Gene TargetFunctionFold Change (vs. Control)
dsaA1Dermatan-sulphate adhesin-4.2
gtfGlycosyltransferase-5.8
camp4CAMP factor 4 (virulence)-3.5
16S rRNAHousekeeping gene1.0 (Reference)
Relative gene expression in biofilms treated with 128 µg/mL this compound for 24 hours, analyzed by RT-qPCR.

Experimental Protocols

Bacterial Strains and Culture Conditions
  • Strain: Cutibacterium acnes (e.g., ATCC 6919).

  • Growth Medium: Reinforced Clostridial Medium (RCM) or Brain Heart Infusion (BHI) broth.

  • Culture Conditions: Incubate at 37°C under anaerobic conditions (e.g., using an anaerobic chamber or gas-generating pouches) for 48-72 hours.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that inhibits the visible growth of planktonic C. acnes.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and a two-fold serial dilution series in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of C. acnes to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include positive (bacteria only) and negative (medium only) controls.

  • Incubate the plate under anaerobic conditions at 37°C for 48-72 hours.

  • The MIC is the lowest concentration of the compound with no visible bacterial growth.

Biofilm Formation and Biomass Quantification (Crystal Violet Assay)

This assay quantifies the total biomass of the biofilm.

  • Biofilm Growth: Add 200 µL of a standardized C. acnes suspension (1 x 10^7 CFU/mL) into the wells of a 96-well flat-bottom plate.

  • Incubate anaerobically at 37°C for 72 hours to allow for biofilm formation.

  • Treatment: Carefully remove the planktonic bacteria and wash the wells gently with Phosphate-Buffered Saline (PBS). Add fresh medium containing various concentrations of this compound.

  • Incubate for another 24-48 hours under anaerobic conditions.

  • Staining: Discard the medium, wash the wells twice with PBS, and air-dry.

  • Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

  • Quantification: Add 200 µL of 30% acetic acid or 96% ethanol to each well to solubilize the bound dye.

  • Measure the absorbance at 595 nm using a microplate reader.

Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization

CLSM allows for the three-dimensional visualization of the biofilm structure and cell viability.

  • Biofilm Growth: Grow C. acnes biofilms on a suitable surface (e.g., glass-bottom dishes or µ-Slides) for 72 hours as described above.

  • Treatment: Treat the established biofilms with the desired concentration of this compound for 24 hours.

  • Staining: Wash the biofilms gently with PBS. Stain with a combination of fluorescent dyes, such as SYTO 9 (stains live cells green) and Propidium Iodide (stains dead cells red), according to the manufacturer's protocol.

  • Imaging: Visualize the biofilms using a confocal microscope. Acquire z-stack images to reconstruct the 3D architecture.

  • Analysis: Analyze the images using software (e.g., ImageJ) to determine biofilm thickness, volume, and the ratio of live to dead cells.

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

This protocol measures the effect of this compound on the expression of genes involved in biofilm formation and virulence.

  • RNA Extraction: Grow and treat C. acnes biofilms as previously described. Scrape the biofilm from the surface and extract total RNA using a suitable commercial kit, including a DNase I treatment step.

Application Notes and Protocols: Evaluating the Cytotoxicity of Undecylenoyl Glycine on Human Keratinocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecylenoyl glycine is a lipoamino acid synthesized from undecylenic acid, a fatty acid, and glycine, an amino acid. It is utilized in the cosmetics industry for its purported anti-seborrheic, antimicrobial, and cleansing properties[1][2]. Given its increasing use in topical formulations, a thorough evaluation of its potential cytotoxicity on keratinocytes, the primary cells of the epidermis, is crucial for safety and efficacy assessments.

Data Presentation

Quantitative data from cytotoxicity assays should be meticulously recorded and presented to allow for clear interpretation and comparison. The following table is a template for summarizing typical results from an MTT or MTS assay.

Table 1: Cytotoxicity of this compound on Human Keratinocytes (Template)

Concentration of this compound (µg/mL)Cell Viability (%) (Mean ± SD)IC50 (µg/mL)
0 (Control)100 ± 0.0-
10Data to be determined
50Data to be determined
100Data to be determined
250Data to be determined
500Data to be determined
1000Data to be determined

SD: Standard Deviation. The IC50 (Inhibitory Concentration 50%) is the concentration of a substance that reduces the viability of a cell population by 50% and should be calculated from the dose-response curve.

Experimental Protocols

Cell Culture of Human Keratinocytes (HaCaT)

The immortalized human keratinocyte cell line, HaCaT, is a suitable model for in vitro cytotoxicity studies[5][6][7].

  • Materials:

    • HaCaT cells

    • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

    • Trypsin-EDTA solution

    • Phosphate Buffered Saline (PBS)

    • Cell culture flasks and plates (96-well plates for assays)

    • Humidified incubator (37°C, 5% CO2)

  • Protocol:

    • Culture HaCaT cells in T-75 flasks with supplemented DMEM.

    • Passage the cells when they reach 80-90% confluency.

    • For cytotoxicity assays, seed the HaCaT cells into 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO) or another suitable solvent

    • Cell culture medium

  • Protocol:

    • Prepare a high-concentration stock solution of this compound in DMSO. The final concentration of DMSO in the cell culture should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Prepare serial dilutions of the this compound stock solution in the cell culture medium to achieve the desired final concentrations for the assay.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product[8].

  • Materials:

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well plate reader

  • Protocol:

    • After 24 hours of cell seeding, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control.

MTS Cytotoxicity Assay

The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a similar colorimetric assay where the resulting formazan product is soluble in the cell culture medium, simplifying the procedure[4][9].

  • Materials:

    • MTS reagent (in combination with an electron coupling reagent like phenazine ethosulfate)

    • 96-well plate reader

  • Protocol:

    • Follow steps 1 and 2 of the MTT assay protocol.

    • Add 20 µL of the combined MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control.

Visualization of Experimental Workflow and Potential Signaling Pathway

To aid in the conceptualization of the experimental process and potential biological interactions, the following diagrams are provided.

Experimental_Workflow start Start culture Culture HaCaT Keratinocytes start->culture seed Seed Cells into 96-well Plates culture->seed treat Treat Cells with this compound seed->treat prepare Prepare this compound Dilutions prepare->treat incubate Incubate for 24/48/72 hours treat->incubate assay Perform MTT or MTS Assay incubate->assay measure Measure Absorbance assay->measure analyze Analyze Data and Determine Cell Viability measure->analyze end End analyze->end

Caption: Experimental workflow for cytotoxicity assessment.

Signaling_Pathway ug This compound membrane Cell Membrane ug->membrane receptor Glycine Receptor / Fatty Acid Transporter membrane->receptor signal Intracellular Signaling Cascades receptor->signal mito Mitochondrial Function signal->mito apoptosis Apoptosis / Necrosis mito->apoptosis viability Decreased Cell Viability apoptosis->viability

References

Application Notes and Protocols: Development of a Stable Undecylenoyl Glycine Nanoemulsion for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Undecylenoyl glycine, an acylated amino acid derived from undecylenic acid and glycine, is a multifunctional ingredient with significant potential in dermatological and pharmaceutical applications.[1][2] It is recognized for its antimicrobial, sebum-regulating, and skin-conditioning properties.[2][3][4] Specifically, it has been shown to inhibit the proliferation of microorganisms associated with skin conditions like acne and dandruff.[4][5] Furthermore, this compound is reported to inhibit 5-alpha-reductase, an enzyme implicated in excess sebum production.[4][6]

Despite its benefits, the delivery of this compound into the skin can be challenging due to its limited water solubility.[5][7] Nanoemulsions, which are kinetically stable colloidal dispersions of oil and water with droplet sizes typically ranging from 20 to 200 nm, offer a promising solution.[8][9] These systems can enhance the solubility and skin permeation of lipophilic compounds, thereby improving their therapeutic efficacy.[8]

This document provides detailed protocols for the formulation, characterization, and stability testing of an oil-in-water (O/W) nanoemulsion containing this compound for experimental research.

2. Materials and Equipment

2.1 Materials

  • This compound (purity ≥98%)

  • Oil Phase: Caprylic/Capric Triglyceride (e.g., Miglyol® 812)

  • Surfactant: Polysorbate 80 (Tween® 80)

  • Co-surfactant: Propylene Glycol

  • Aqueous Phase: Deionized or Purified Water (USP grade)

  • pH adjusting agent: Triethanolamine (TEA)

  • Dialysis membrane (for entrapment efficiency studies)

  • All other reagents should be of analytical grade.

2.2 Equipment

  • Analytical balance

  • Magnetic stirrer with heating plate

  • High-pressure homogenizer (HPH) or Microfluidizer®

  • Dynamic Light Scattering (DLS) instrument for particle size and zeta potential measurement (e.g., Malvern Zetasizer)

  • Transmission Electron Microscope (TEM)

  • UV-Vis Spectrophotometer

  • pH meter

  • Stability chambers (ICH compliant)

  • Centrifuge

  • Vortex mixer

  • Glassware: beakers, graduated cylinders, volumetric flasks

3. Experimental Protocols

3.1 Protocol 1: Formulation of this compound Nanoemulsion

This protocol describes the preparation of an O/W nanoemulsion using a high-pressure homogenization method, a scalable technique known for producing nanoemulsions with uniform and small droplet sizes.[10][11][12]

  • Preparation of the Oil Phase:

    • Weigh the required amount of Caprylic/Capric Triglyceride (oil).

    • Add the specified amount of this compound to the oil.

    • Add the surfactant (Polysorbate 80).

    • Gently heat the mixture to 60°C on a magnetic stirrer until the this compound is completely dissolved and a clear, homogenous oil phase is formed.

  • Preparation of the Aqueous Phase:

    • Weigh the required amount of deionized water.

    • Add the co-surfactant (Propylene Glycol) to the water.

    • Heat the aqueous phase to 60°C while stirring.

  • Formation of the Coarse Emulsion:

    • Slowly add the hot aqueous phase to the hot oil phase under continuous stirring (approx. 800 rpm) using a magnetic stirrer.

    • Maintain the temperature at 60°C and continue stirring for 15 minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Transfer the warm coarse emulsion to the high-pressure homogenizer, which has been pre-heated.[10]

    • Homogenize the emulsion at a pressure of 25,000 psi (approx. 172 MPa) for 5-10 cycles. The number of passes can be optimized to achieve the desired particle size and polydispersity index (PDI).[13]

    • Collect the resulting nanoemulsion in a clean glass beaker.

  • pH Adjustment and Final Formulation:

    • Allow the nanoemulsion to cool to room temperature.

    • Measure the pH. This compound's solubility and stability can be pH-dependent.[5][14][15] Adjust the pH to a suitable range (e.g., 5.5 - 6.5) for topical applications using a small amount of Triethanolamine, if necessary.

    • Store the final nanoemulsion in a sealed container, protected from light.

3.2 Protocol 2: Characterization of the Nanoemulsion

Characterization is crucial to ensure the quality, stability, and performance of the nanoemulsion.[][17]

  • Particle Size, Polydispersity Index (PDI), and Zeta Potential:

    • Dilute the nanoemulsion sample with deionized water to obtain an appropriate scattering intensity.

    • Analyze the sample using a Dynamic Light Scattering (DLS) instrument.[]

    • Record the Z-average particle size (nm), PDI, and Zeta potential (mV). A PDI value below 0.3 indicates a narrow and homogenous size distribution.[17] A zeta potential greater than |±30| mV generally suggests good physical stability due to electrostatic repulsion between droplets.[17][18]

  • Entrapment Efficiency (EE) and Drug Loading (DL):

    • Separation of Free Drug: Place a known amount of the nanoemulsion in a dialysis bag. Suspend the bag in a beaker containing a suitable solvent system (e.g., phosphate buffer:ethanol mixture) and stir for a specified time to separate the un-entrapped (free) this compound.

    • Quantification: Measure the concentration of this compound in the solvent outside the dialysis bag using a validated UV-Vis spectrophotometric method at its λmax.

    • Calculation:

      • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

      • DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoemulsion] x 100

  • Morphological Analysis:

    • Prepare a diluted sample of the nanoemulsion.

    • Place a drop onto a carbon-coated copper grid and allow it to air dry.

    • Optionally, use a negative staining agent (e.g., phosphotungstic acid) to enhance contrast.

    • Observe the droplet shape and morphology under a Transmission Electron Microscope (TEM). The droplets should appear spherical and uniformly distributed.[19]

  • pH Measurement:

    • Calibrate a pH meter using standard buffer solutions.

    • Directly measure the pH of the undiluted nanoemulsion at room temperature.

3.3 Protocol 3: Stability Studies

Stability testing is performed to evaluate how the quality of the nanoemulsion varies with time under the influence of environmental factors such as temperature, humidity, and light.[20][21] The protocol should follow ICH (International Council for Harmonisation) guidelines.[20][22]

  • Storage Conditions:

    • Divide the nanoemulsion into multiple aliquots in sealed, airtight glass vials.

    • Store the vials in stability chambers under the following conditions as per ICH guidelines Q1A(R2):[22][23]

      • Long-Term Stability: 25°C ± 2°C / 60% RH ± 5% RH

      • Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH

      • Refrigerated: 5°C ± 3°C

  • Sampling Time Points:

    • Withdraw samples at predetermined intervals.

    • Accelerated Stability: 0, 1, 3, and 6 months.

    • Long-Term Stability: 0, 3, 6, 9, 12, 18, and 24 months.

  • Evaluation Parameters:

    • At each time point, evaluate the samples for:

      • Visual Appearance: Check for any signs of phase separation, creaming, cracking, or color change.

      • Physicochemical Properties: Measure pH, particle size, PDI, and zeta potential as described in Protocol 2.

      • Assay of this compound: Determine the concentration of this compound to assess for any chemical degradation.

4. Data Presentation

Quantitative data from characterization and stability studies should be summarized for clear comparison.

Table 1: Physicochemical Properties of Optimized Nanoemulsion Formulation

ParameterValue (Mean ± SD, n=3)
This compound Conc. (%)2.0
AppearanceTranslucent liquid
pH5.8 ± 0.1
Particle Size (nm)85.2 ± 2.1
Polydispersity Index (PDI)0.15 ± 0.02
Zeta Potential (mV)-35.6 ± 1.5
Entrapment Efficiency (%)95.4 ± 1.8

Table 2: Accelerated Stability Study Data (40°C / 75% RH)

Time (Months)AppearanceParticle Size (nm)PDIZeta Potential (mV)Drug Content (%)
0 Translucent85.2 ± 2.10.15 ± 0.02-35.6 ± 1.599.8 ± 0.4
1 Translucent86.1 ± 2.50.16 ± 0.03-34.9 ± 1.799.5 ± 0.6
3 Translucent88.5 ± 2.80.18 ± 0.02-33.8 ± 1.998.9 ± 0.5
6 Translucent92.4 ± 3.10.21 ± 0.04-32.1 ± 2.298.2 ± 0.7

5. Visualizations

experimental_workflow cluster_formulation Formulation cluster_characterization Characterization cluster_stability Stability Studies (ICH) prep_oil Prepare Oil Phase (UG + Oil + Surfactant) mix Create Coarse Emulsion prep_oil->mix prep_aq Prepare Aqueous Phase (Water + Co-surfactant) prep_aq->mix hph High-Pressure Homogenization mix->hph final Cool & Adjust pH hph->final dls Particle Size, PDI, Zeta Potential (DLS) final->dls storage Store at Different Conditions (Accelerated & Long-Term) final->storage tem Morphology (TEM) dls->tem ee Entrapment Efficiency tem->ee ph pH Measurement ee->ph testing Periodic Testing (0, 1, 3, 6... months) storage->testing analysis Data Analysis testing->analysis

Caption: Experimental workflow for nanoemulsion development.

signaling_pathway cluster_result Therapeutic Outcome T Testosterone SRD5A 5-alpha-reductase (Enzyme) T->SRD5A substrate DHT Dihydrotestosterone (DHT) (Potent Androgen) Sebum Increased Sebum Production & Follicular Hyperkeratosis DHT->Sebum SRD5A->DHT converts to UG This compound (Nanoemulsion) UG->SRD5A inhibits Acne Acne Proliferation (e.g., P. acnes) Sebum->Acne Result Reduced Sebum & Acne

Caption: Hypothesized mechanism of this compound.

References

Quantitative Analysis of Undecylenoyl Glycine in Biological Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecylenoyl glycine is a lipoamino acid with growing interest in various fields due to its biological activities, including sebum regulation and antimicrobial properties.[1] Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic studies, biomarker discovery, and understanding its physiological and pathological roles. This document provides a detailed protocol for the quantitative analysis of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is designed to be robust, specific, and suitable for high-throughput analysis.

Principle

This method utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase liquid chromatography for the separation of this compound from endogenous matrix components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. A stable isotope-labeled internal standard is used to ensure high accuracy and precision.

Experimental Protocols

Materials and Reagents
  • This compound (analytical standard)

  • This compound-d5 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water, ultrapure (18.2 MΩ·cm)

  • Human Plasma (sourced from a certified vendor)

Instrumentation
  • Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)

  • Triple Quadrupole Mass Spectrometer (e.g., Sciex, Thermo Fisher Scientific, Agilent)

  • Analytical Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Microcentrifuge

  • Autosampler Vials

Standard Solutions Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with 50:50 (v/v) methanol:water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the stable isotope-labeled internal standard (e.g., this compound-d5) in methanol.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

Sample Preparation
  • Thaw plasma samples on ice.

  • Vortex the plasma samples for 10 seconds.

  • In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add 150 µL of the IS working solution (100 ng/mL in acetonitrile) to the plasma sample.

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Parameters

ParameterValue
Column C18 reversed-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0-0.5 min: 20% B; 0.5-2.5 min: 20-95% B; 2.5-3.5 min: 95% B; 3.6-5.0 min: 20% B

Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3500 V
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Instrument dependent, optimize for best signal

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound242.276.110025
This compound242.2168.110015
This compound-d5 (IS)247.281.110025

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Data Presentation

The following tables summarize the expected quantitative data from a method validation study.

Table 1: Calibration Curve for this compound in Human Plasma

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)Accuracy (%)
10.012102.5
50.05898.7
100.115101.2
500.58299.3
1001.16100.8
2502.9199.9
5005.85100.1
100011.7299.5
0.998

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV, n=6)Inter-day Precision (%CV, n=18)Intra-day Accuracy (%)Inter-day Accuracy (%)
LLOQ18.510.2103.1101.5
Low QC36.27.898.999.7
Mid QC754.15.5101.3100.4
High QC7503.54.999.5100.2

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low QC392.195.8
High QC75094.597.2

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add Internal Standard in Acetonitrile (150 µL) plasma->add_is vortex Vortex (30s) add_is->vortex centrifuge Centrifuge (14,000 x g, 10 min, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation Inject ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification integration->quantification

Caption: Experimental workflow for the quantitative analysis of this compound.

biological_role cluster_effects Potential Biological Effects UG This compound sebum Sebum Regulation UG->sebum antimicrobial Antimicrobial Activity UG->antimicrobial anti_inflammatory Anti-inflammatory Properties UG->anti_inflammatory

Caption: Potential biological roles of this compound.

Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and specific tool for the quantitative analysis of this compound in biological matrices. The use of a stable isotope-labeled internal standard ensures high accuracy and precision. This protocol is well-suited for applications in clinical research and pharmaceutical development for monitoring the levels of this compound.

References

Application Notes and Protocols for Assessing the Synergistic Effect of Undecylenoyl Glycine with Other Actives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecylenoyl glycine, a lipoamino acid derived from undecylenic acid and glycine, is a multifunctional active ingredient with established benefits in dermatology and cosmetics.[1] Its primary functions include regulating sebum production, exerting antimicrobial effects against acne- and dandruff-causing microorganisms, and serving as a formulation aid.[2][3] The unique combination of a fatty acid and an amino acid suggests potential for synergistic interactions with other active ingredients, leading to enhanced efficacy in skincare formulations.

These application notes provide a comprehensive framework for assessing the synergistic potential of this compound with other cosmetic actives. Detailed protocols for key in vitro assays are provided to evaluate synergistic effects in antimicrobial, anti-inflammatory, sebum control, and skin-lightening applications.

Potential Synergistic Partners

Based on the known mechanisms of action of this compound, the following active ingredients are proposed as potential candidates for synergistic evaluation:

  • Niacinamide: Known for its anti-inflammatory, sebum-regulating, and skin-lightening properties, niacinamide may act synergistically with this compound to provide a multi-pronged approach to acne and hyperpigmentation.[1]

  • Salicylic Acid: As a beta-hydroxy acid with keratolytic and anti-inflammatory effects, salicylic acid could complement the sebum-regulating and antimicrobial actions of this compound in anti-acne formulations.

  • Hyaluronic Acid: While not a direct synergy in terms of mechanism, the hydrating properties of hyaluronic acid can help mitigate potential dryness associated with some anti-acne treatments, making it a valuable partner in a comprehensive skincare regimen.[1]

  • Kojic Acid & Arbutin: For hyperpigmentation, combining the tyrosinase inhibition of these agents with the potential anti-inflammatory action of this compound could lead to a more effective skin-lightening formulation.[4][5]

  • Green Tea Extract: Rich in polyphenols, green tea extract possesses antioxidant and anti-inflammatory properties that could work in concert with this compound to soothe irritated skin.

Experimental Protocols for Synergy Assessment

The following protocols outline key in vitro assays to quantify the synergistic effects of this compound with other active ingredients.

Antimicrobial Synergy Assessment

a) Checkerboard Assay Protocol

The checkerboard assay is a widely used method to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.[6][7]

Objective: To determine the Fractional Inhibitory Concentration (FIC) index of this compound in combination with another antimicrobial agent against relevant microorganisms such as Cutibacterium acnes or Malassezia furfur.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal culture

  • Appropriate growth medium (e.g., Tryptic Soy Broth for C. acnes, Malt Extract Broth for M. furfur)

  • This compound stock solution

  • Stock solution of the second active ingredient

  • Spectrophotometer

Procedure:

  • Prepare Serial Dilutions:

    • In a 96-well plate, perform serial dilutions of this compound horizontally and the second active ingredient vertically. This creates a matrix of varying concentrations of both agents.

  • Inoculate with Microorganism:

    • Add a standardized inoculum of the test microorganism to each well.

  • Incubation:

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for C. acnes under anaerobic conditions).

  • Determine Minimum Inhibitory Concentration (MIC):

    • After incubation, determine the MIC for each agent alone and in combination by observing the lowest concentration that inhibits visible growth.

  • Calculate FIC Index:

    • The FIC index is calculated using the following formula: FIC Index = FIC of Agent A + FIC of Agent B Where: FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone) FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)

Data Presentation:

CombinationMIC of this compound (alone)MIC of Active B (alone)MIC of this compound (in combination)MIC of Active B (in combination)FIC IndexInterpretation
This compound + Salicylic AcidX µg/mLY µg/mLA µg/mLB µg/mLZSynergy
This compound + NiacinamideX µg/mLY µg/mLC µg/mLD µg/mLWAdditive

Interpretation of FIC Index: [6][8]

  • Synergy: FIC Index ≤ 0.5

  • Additive: 0.5 < FIC Index ≤ 1

  • Indifference: 1 < FIC Index ≤ 4

  • Antagonism: FIC Index > 4

b) Time-Kill Assay Protocol

The time-kill assay provides information on the rate of microbial killing and can confirm synergistic interactions observed in the checkerboard assay.[9][10]

Objective: To evaluate the rate of microbial killing of this compound and a second active, both alone and in combination.

Procedure:

  • Prepare tubes with growth medium containing the test agents at sub-MIC concentrations (e.g., 0.5 x MIC).

  • Inoculate the tubes with a standardized suspension of the test microorganism.

  • Incubate the tubes under appropriate conditions.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots, perform serial dilutions, and plate on agar plates.

  • After incubation of the plates, count the number of colony-forming units (CFU/mL).

Data Presentation:

Time (hours)Log10 CFU/mL (Control)Log10 CFU/mL (this compound)Log10 CFU/mL (Active B)Log10 CFU/mL (Combination)
0
2
4
8
24

Interpretation: Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.[9]

Anti-Inflammatory Synergy Assessment

a) Inhibition of Pro-Inflammatory Cytokine Release Protocol

This assay evaluates the ability of the test agents to reduce the production of pro-inflammatory cytokines in skin cells stimulated with an inflammatory agent.

Objective: To measure the synergistic effect of this compound and another active in reducing the release of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) from human keratinocytes or sebocytes.

Procedure:

  • Culture human keratinocytes or sebocytes in appropriate cell culture plates.

  • Pre-treat the cells with various concentrations of this compound, the second active, and their combinations for a specified period.

  • Induce an inflammatory response by adding an inflammatory stimulus (e.g., lipopolysaccharide - LPS).

  • Incubate for a further period to allow for cytokine production.

  • Collect the cell culture supernatant.

  • Quantify the concentration of the target cytokines using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

Data Presentation:

TreatmentIL-6 Concentration (pg/mL)% Inhibition of IL-6TNF-α Concentration (pg/mL)% Inhibition of TNF-α
Control (Unstimulated)
Control (Stimulated)
This compound
Active B
This compound + Active B (Combination)
Sebum Regulation Synergy Assessment

a) 5-Alpha Reductase Inhibition Assay Protocol

This assay measures the inhibition of the 5-alpha reductase enzyme, which is involved in the production of dihydrotestosterone (DHT), a key hormone in sebum production.

Objective: To assess the synergistic inhibition of 5-alpha reductase activity by this compound and another active ingredient.

Procedure:

  • Use a commercially available 5-alpha reductase inhibitor screening kit or a cell-based assay with SZ95 sebocytes.

  • Incubate the enzyme or cells with the substrate (testosterone) and the test agents (this compound, second active, and combination).

  • After the reaction, measure the amount of DHT produced using a suitable method (e.g., HPLC or ELISA).

Data Presentation:

Treatment5-Alpha Reductase Activity (% of Control)% Inhibition
Control100%0%
This compound
Active B
This compound + Active B (Combination)
Skin Lightening Synergy Assessment

a) Tyrosinase Inhibition Assay Protocol

This assay measures the inhibition of tyrosinase, the key enzyme in melanin synthesis.[11]

Objective: To evaluate the synergistic inhibition of mushroom tyrosinase activity by this compound and another skin-lightening agent.

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, L-DOPA (as the substrate), and the test agents (this compound, second active, and combination).[5]

  • Initiate the reaction by adding mushroom tyrosinase.

  • Monitor the formation of dopachrome by measuring the absorbance at 475 nm over time using a spectrophotometer.[5]

Data Presentation:

TreatmentTyrosinase Activity (% of Control)% Inhibition
Control100%0%
This compound
Active B (e.g., Kojic Acid)
This compound + Active B (Combination)

Visualizations

Signaling Pathways

G cluster_0 Inflammatory Cascade cluster_1 Potential Intervention LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB NF-κB TLR4->NFkB activates Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines induces UG This compound UG->NFkB inhibits ActiveB Synergistic Active (e.g., Niacinamide) ActiveB->NFkB inhibits

Caption: Potential anti-inflammatory synergy of this compound.

Experimental Workflow

G A Prepare Stock Solutions (this compound & Active B) B Perform Serial Dilutions in 96-well Plate A->B C Inoculate with Test Microorganism B->C D Incubate under Appropriate Conditions C->D E Determine MIC (Visually or Spectrophotometrically) D->E F Calculate FIC Index E->F G Interpret Synergy F->G

Caption: Workflow for the Checkerboard Assay.

Logical Relationships

G cluster_outcomes Potential Formulation Benefits Synergy Synergistic Effect Antimicrobial Enhanced Antimicrobial Activity Synergy->Antimicrobial AntiInflammatory Reduced Inflammation Synergy->AntiInflammatory SebumControl Improved Sebum Regulation Synergy->SebumControl Acne More Effective Anti-Acne Product Antimicrobial->Acne AntiInflammatory->Acne Soothing Soothing and Calming Formulation AntiInflammatory->Soothing SebumControl->Acne OilySkin Better Control of Oily Skin SebumControl->OilySkin

Caption: Logical relationship of synergistic effects to formulation benefits.

References

Application Notes and Protocols for Undecylenoyl Glycine in Seborrheic Dermatitis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seborrheic dermatitis is a common, chronic inflammatory skin disorder characterized by erythema, scaling, and pruritus in sebum-rich areas such as the scalp, face, and chest. The pathophysiology is multifactorial, involving the interplay of three core factors: proliferation of lipophilic Malassezia yeasts, excess sebum production, and an individual's inflammatory response. Undecylenoyl glycine, a lipoamino acid synthesized from undecylenic acid (a fatty acid) and glycine (an amino acid), is a functional ingredient designed to address these key etiological factors. Its proposed multi-pronged mechanism of action—antifungal, sebum-regulating, and anti-inflammatory—makes it a compound of interest in the study and management of seborrheic dermatitis.

These application notes provide an overview of the theoretical mechanisms and present detailed protocols for the in vitro and clinical evaluation of this compound or similar test compounds for seborrheic dermatitis. It is important to note that while the mechanisms are based on the known properties of its constituent parts, specific peer-reviewed clinical efficacy data and quantitative in vitro studies on this compound are not extensively available in the public domain. The following protocols are therefore provided as templates for future research.

Putative Mechanisms of Action

This compound is hypothesized to act on the primary triggers of seborrheic dermatitis through three distinct pathways.

1. Antifungal Activity against Malassezia spp.

The undecylenic acid moiety of the molecule is a well-known antifungal agent. It is thought to disrupt the fungal cell membrane, leading to inhibition of yeast proliferation. By controlling the population of Malassezia on the skin, this compound helps to reduce the primary microbial trigger responsible for the subsequent inflammatory cascade.

Antifungal_Action UG This compound (Undecylenic Acid Moiety) Malassezia Malassezia spp. Proliferation UG->Malassezia Inhibits Inflammation Microbial Trigger for Inflammation Malassezia->Inflammation Reduces

Caption: Putative antifungal mechanism of this compound.

2. Sebum Regulation

This compound is described as an anti-seborrheic agent that helps regulate sebum production.[1][2] The most commonly cited mechanism for this action in cosmetic ingredients is the inhibition of 5α-reductase, the enzyme that converts testosterone to the more potent androgen dihydrotestosterone (DHT), a key promoter of sebum synthesis.[3] However, some studies suggest that undecylenic acid itself is not an active inhibitor of this enzyme.[4] Therefore, its sebum-regulating properties may be attributed to a more general dermo-purifying and skin-balancing effect.

Sebum_Regulation UG This compound Enzyme 5α-Reductase UG->Enzyme Inhibits (putative) Sebum Sebum Production UG->Sebum Reduces Conversion Testosterone → DHT Enzyme->Conversion Catalyzes Conversion->Sebum Stimulates Outcome Reduced Seborrhea Sebum->Outcome

Caption: Hypothesized sebum regulation pathway via 5α-reductase inhibition.

3. Anti-Inflammatory Action

The glycine component of the molecule has well-documented anti-inflammatory and immunomodulatory properties.[5][6][7][8] Glycine can act on inflammatory cells, such as macrophages, to suppress the activation of key transcription factors like NF-κB.[5][7] This action prevents the transcription and subsequent release of pro-inflammatory cytokines, including TNF-α and IL-6, thereby dampening the inflammatory response that causes the clinical signs of seborrheic dermatitis.[5][6][9]

Anti_Inflammatory_Pathway UG This compound (Glycine Moiety) Receptor Glycine Receptor (on Macrophage) UG->Receptor Activates Nfkb NF-κB Activation Receptor->Nfkb Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nfkb->Cytokines Promotes Transcription Inflammation Skin Inflammation (Erythema, Pruritus) Cytokines->Inflammation Mediates

Caption: Anti-inflammatory signaling pathway attributed to the glycine moiety.

Data Presentation: Framework for Clinical Evaluation

While specific clinical data for this compound is lacking, a robust clinical study should evaluate several key parameters. The following table outlines the essential endpoints and methods for assessing the efficacy of a topical formulation in treating seborrheic dermatitis.

Table 1: Key Efficacy Endpoints for a Seborrheic Dermatitis Clinical Trial

Parameter Assessment Method / Instrument Description Typical Timepoints
Primary Efficacy
Investigator Global Assessment (IGA) 5-point scale (0=Clear, 4=Severe) Clinician's overall assessment of disease severity (erythema, scaling). Success is often defined as a score of 0 or 1.[10][11] Baseline, Wk 2, Wk 4, Wk 8
Secondary Efficacy
Erythema (Redness) Clinician-rated scale (e.g., 0-3) Visual assessment of the severity of redness in the affected areas. Baseline, Wk 2, Wk 4, Wk 8
Scaling Clinician-rated scale (e.g., 0-3) Visual assessment of the severity of flaking and scaling. Baseline, Wk 2, Wk 4, Wk 8
Pruritus (Itch) Worst Itch Numeric Rating Scale (WI-NRS) Patient-reported score of the worst itch intensity over the past 24 hours on a 0-10 scale.[10] Baseline, Wk 2, Wk 4, Wk 8
Exploratory & Instrumental
Sebum Output Sebumeter® Measures casual sebum levels on the skin surface. Baseline, Wk 8
Malassezia Density Swab/Scrape & qPCR or Culture Quantifies the population of Malassezia spp. on the scalp or skin.[12] Baseline, Wk 8

| Quality of Life | Dermatology Life Quality Index (DLQI) | Patient questionnaire assessing the impact of the skin condition on their life.[12][13] | Baseline, Wk 8 |

Experimental Protocols

The following are detailed template protocols for the preclinical and clinical investigation of a test agent, such as this compound, for its application in seborrheic dermatitis.

Protocol 1: In Vitro Antifungal Susceptibility Testing against Malassezia furfur

This protocol determines the Minimum Inhibitory Concentration (MIC) of a test agent against M. furfur using a broth microdilution method.

1. Materials & Reagents:

  • Malassezia furfur reference strain (e.g., ATCC or CBS collection).

  • Modified Leeming-Notman Agar (mLNA) for culture maintenance.

  • Modified Christensen's Urea Broth or RPMI 1640 medium supplemented with olive oil and Tween for susceptibility testing.[14]

  • Test agent (this compound) stock solution (e.g., in DMSO).

  • Positive control antifungal (e.g., Ketoconazole).[15][16]

  • Sterile 96-well microtiter plates.

  • Spectrophotometer or colorimetric indicator (e.g., AlamarBlue).

2. Experimental Workflow:

Caption: Workflow for determining the MIC of a test agent against M. furfur.

3. Detailed Methodology:

  • Inoculum Preparation: Culture M. furfur on mLNA plates. Harvest yeast cells and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1-5 x 10^6 CFU/mL).

  • Plate Preparation: Dispense 100 µL of the appropriate supplemented broth medium into each well of a 96-well plate.

  • Serial Dilution: Create a 2-fold serial dilution of the test agent directly in the plate. For example, add 100 µL of the highest concentration of the test agent to the first well, mix, and transfer 100 µL to the next well, repeating across the row.

  • Inoculation: Add 100 µL of the prepared M. furfur inoculum to each well (except sterility control wells), resulting in a final volume of 200 µL.

  • Incubation: Seal the plate and incubate at 32°C for 72 hours.[14]

  • MIC Determination: The MIC is the lowest concentration of the test agent that causes complete inhibition of visible fungal growth compared to the drug-free control well.[15]

Protocol 2: In Vitro 5α-Reductase Inhibition Assay

This protocol assesses the ability of a test agent to inhibit the conversion of testosterone to dihydrotestosterone (DHT) by the 5α-reductase enzyme.

1. Materials & Reagents:

  • Source of 5α-reductase enzyme (e.g., rat liver microsomes or lysate from androgen-dependent cells like LNCaP).[17][18]

  • Testosterone (substrate).

  • NADPH (cofactor).

  • Test agent (this compound).

  • Positive control inhibitor (e.g., Finasteride, Dutasteride).[17][18]

  • Reaction buffer (e.g., phosphate buffer, pH 6.5).

  • Ethyl acetate for extraction.

  • High-Performance Liquid Chromatography (HPLC) system or DHT ELISA kit for quantification.

2. Experimental Workflow:

Caption: General workflow for an in vitro 5α-reductase inhibition assay.

3. Detailed Methodology:

  • Enzyme Preparation: Prepare crude enzyme from rat liver microsomes or cell lysates as described in the literature.[17][18]

  • Reaction Setup: In a microcentrifuge tube, combine the enzyme preparation, reaction buffer, and the test agent (or vehicle/positive control). Pre-incubate the mixture at 37°C for 15 minutes.

  • Reaction Initiation: Start the enzymatic reaction by adding testosterone and NADPH to the mixture.

  • Incubation: Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination and Extraction: Stop the reaction by adding an organic solvent like ethyl acetate. Vortex thoroughly to extract the steroids into the organic phase. Centrifuge to separate the layers.

  • Quantification: Evaporate the organic solvent. Reconstitute the residue in a suitable mobile phase and analyze the amount of DHT formed using HPLC, or use an appropriate ELISA kit for quantification.

  • Calculation: Calculate the percentage of inhibition relative to the vehicle control using the formula: % Inhibition = [1 - (DHT in sample / DHT in vehicle control)] * 100

Protocol 3: Template for a Clinical Efficacy Study

This protocol outlines the design for a randomized, double-blind, vehicle-controlled study to evaluate a topical formulation for seborrheic dermatitis.

1. Study Design:

  • Type: Randomized, double-blind, parallel-group, vehicle-controlled trial.

  • Population: Adults (≥18 years) with a clinical diagnosis of moderate facial or scalp seborrheic dermatitis (IGA score of 3).[10]

  • Intervention: Test product (e.g., 2% this compound cream) applied twice daily for 8 weeks vs. Vehicle cream.

  • Primary Endpoint: Proportion of subjects achieving "IGA Success" (score of 0 or 1 and a ≥2-grade improvement from baseline) at Week 8.[19]

  • Secondary Endpoints: Change from baseline in erythema, scaling, and pruritus (WI-NRS) scores; proportion of subjects achieving complete clearance (IGA=0).

2. Subject Journey Workflow:

Clinical_Trial_Flow Screening Screening Visit (Day -14 to -1) - Informed Consent - Inclusion/Exclusion Criteria - Medical History Baseline Baseline Visit (Week 0) - Confirm Eligibility - Baseline Assessments (IGA, etc.) - Randomization - Dispense Product Screening->Baseline Week2 Follow-up (Week 2) - Efficacy & Safety Assessments Baseline->Week2 Week4 Follow-up (Week 4) - Efficacy & Safety Assessments Week2->Week4 Week8 End of Treatment (Week 8) - Final Efficacy & Safety Assessments - Product Return Week4->Week8 FollowUp Follow-up (Optional, Week 12) - Assess for Relapse Week8->FollowUp

Caption: Subject workflow in a typical 8-week clinical trial for seborrheic dermatitis.

3. Inclusion Criteria (Examples):

  • Male or female, age 18-65.

  • Clinical diagnosis of seborrheic dermatitis on the face and/or scalp.

  • IGA score of 3 (Moderate) at baseline.

  • Willing to refrain from using other topical treatments in the study area.

4. Exclusion Criteria (Examples):

  • Use of topical corticosteroids, calcineurin inhibitors, or systemic antifungals within 4 weeks of baseline.

  • Known allergy to any ingredient in the study products.

  • Other skin conditions that could confound the assessment (e.g., psoriasis, rosacea).

5. Statistical Analysis:

  • The primary endpoint (IGA Success rate) will be analyzed using a Chi-square or Cochran-Mantel-Haenszel test.

  • Secondary continuous endpoints (changes in scores) will be analyzed using an Analysis of Covariance (ANCOVA) model with baseline values as a covariate.

  • A p-value of <0.05 will be considered statistically significant.

References

Troubleshooting & Optimization

Improving the solubility of undecylenoyl glycine in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for undecylenoyl glycine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the aqueous solubility of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound is a lipoamino acid, a derivative of the amino acid glycine and the fatty acid undecylenic acid. Its amphiphilic nature, possessing both a hydrophilic head (glycine) and a lipophilic tail (undecylenoyl group), gives it surfactant-like properties.[1][2] However, its long carbon chain results in low solubility in aqueous solutions at neutral pH, which can be a challenge for formulation development in pharmaceutical and cosmetic applications. At a neutral pH (around 7) and 20.2°C, its water solubility is approximately 81 mg/L.[2]

Q2: How does pH affect the solubility of this compound?

A2: The aqueous solubility of this compound is highly dependent on pH. As an amino acid derivative, it has both an acidic carboxylic group and a basic amino group. Solubility increases significantly in alkaline conditions (pH > 7) due to the deprotonation of the carboxylic acid group, which makes the molecule more polar.[2] It is also more soluble in acidic conditions compared to neutral pH due to the protonation of the amino group.

Q3: Can temperature be used to improve the solubility of this compound?

A3: Yes, heating can aid in the dissolution of this compound in aqueous solutions, particularly in alkaline conditions.[1] For instance, it is soluble in water at 90°C when the pH is above 7.[1] However, researchers should be mindful of potential precipitation upon cooling and should conduct stability studies at different storage temperatures.

Q4: What types of co-solvents can be used to dissolve this compound?

A4: this compound shows good solubility in various organic solvents, which can be used as co-solvents in aqueous formulations. These include ethanol, propylene glycol, and ethylene glycol.[1] The choice of co-solvent will depend on the specific requirements of the formulation, such as toxicity, compatibility with other ingredients, and desired final product characteristics.

Q5: Does this compound form micelles?

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Precipitation upon cooling The solution was saturated at a higher temperature and became supersaturated upon cooling.1. Re-heat the solution and add a co-solvent (e.g., propylene glycol, ethanol) to increase solubility at lower temperatures.2. Evaluate the need for a stabilizing agent.3. Determine the concentration at which the product remains soluble at the target storage temperature.
Incomplete dissolution pH is not optimal for solubility. Insufficient mixing or heating. Concentration is above the solubility limit in the current solvent system.1. Adjust the pH to > 7.0 using a suitable base (e.g., NaOH).2. Apply heat (up to 90°C) with continuous stirring.[1]3. Incorporate a co-solvent or a surfactant to increase solubility.
Phase separation Incompatibility of formulation components. Changes in temperature or pH during storage.1. Review the formulation for incompatible ingredients.2. Ensure the pH of the final formulation is stable and within the optimal range for this compound solubility.3. Store the formulation at a controlled temperature.
Cloudy solution The concentration of this compound is above its solubility limit, or micelles are forming.1. If a clear solution is required, dilute the solution or modify the solvent system (increase pH, add co-solvent).2. If micelle formation is acceptable, ensure the particle size is within the desired range for the application.

Data Presentation

Table 1: Solubility of this compound at Different pH Values

pHAchievable Concentration (% w/v)Reference
5.00.5 - 1.0[5]
6.01.0 - 2.0[5]
7.0up to 2.0[5]

Table 2: Solubility of this compound in Various Solvents

SolventSolubilityReference
Water (neutral pH, 20.2°C)81 mg/L[2]
EthanolSoluble[1]
Ethylene GlycolSoluble[1]
Propylene GlycolSoluble[6]

Experimental Protocols

Protocol 1: Solubilization using pH Adjustment and Heat

This protocol describes a basic method for dissolving this compound in an aqueous solution by modifying the pH and applying heat.

Materials:

  • This compound powder

  • Deionized water

  • 1 M Sodium Hydroxide (NaOH) solution

  • Magnetic stirrer with hotplate

  • pH meter

  • Beaker

Procedure:

  • Add the desired volume of deionized water to a beaker.

  • While stirring, slowly add the this compound powder to create a suspension.

  • Begin heating the suspension to 60-70°C.[1]

  • Slowly add the 1 M NaOH solution dropwise to the heated suspension while continuously monitoring the pH.

  • Continue adding NaOH until the this compound is fully dissolved and the pH is above 7.0.[1] A clear solution should be obtained.

  • Once fully dissolved, the solution can be allowed to cool to room temperature.

  • Troubleshooting: If precipitation occurs upon cooling, consider adding a co-solvent as described in Protocol 2.

Protocol 2: Solubilization using a Co-solvent

This protocol provides a method for dissolving this compound using a co-solvent system.

Materials:

  • This compound powder

  • Propylene glycol (or Ethanol)

  • Deionized water

  • Magnetic stirrer

  • Beaker

Procedure:

  • Measure the required amount of propylene glycol.

  • While stirring, slowly add the this compound powder to the propylene glycol and stir until fully dispersed or dissolved.

  • Slowly add the deionized water to the propylene glycol/undecylenoyl glycine mixture while continuing to stir.

  • If necessary, adjust the pH of the final solution to enhance solubility as described in Protocol 1.

  • Note: The optimal ratio of co-solvent to water will need to be determined experimentally based on the desired final concentration of this compound.

Mandatory Visualizations

Signaling Pathway: Inhibition of 5α-Reductase

This compound is known to regulate sebum production by inhibiting the enzyme 5α-reductase.[7] This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). Elevated levels of DHT are associated with increased sebum production.

G Testosterone Testosterone Five_alpha_reductase 5α-Reductase Testosterone->Five_alpha_reductase DHT Dihydrotestosterone (DHT) Sebum_Production Increased Sebum Production DHT->Sebum_Production Five_alpha_reductase->DHT Undecylenoyl_Glycine This compound Undecylenoyl_Glycine->Five_alpha_reductase

Caption: Inhibition of the 5α-reductase pathway by this compound.

Experimental Workflow: Solubilization of this compound

This diagram outlines the decision-making process for solubilizing this compound in an aqueous medium.

G start Start: this compound Powder disperse Disperse in Water start->disperse heat_stir Heat (60-70°C) & Stir disperse->heat_stir check_dissolution1 Fully Dissolved? heat_stir->check_dissolution1 adjust_ph Adjust pH > 7 with NaOH check_dissolution1->adjust_ph No end_solution Stable Aqueous Solution check_dissolution1->end_solution Yes check_dissolution2 Fully Dissolved? adjust_ph->check_dissolution2 add_cosolvent Add Co-solvent (e.g., Propylene Glycol) check_dissolution2->add_cosolvent No check_dissolution2->end_solution Yes check_dissolution3 Fully Dissolved? add_cosolvent->check_dissolution3 check_dissolution3->end_solution Yes troubleshoot Troubleshoot: - Check for impurities - Increase co-solvent ratio - Add surfactant check_dissolution3->troubleshoot No

Caption: Workflow for achieving aqueous solubility of this compound.

References

Preventing the recrystallization of undecylenoyl glycine in cream formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of preventing the recrystallization of undecylenoyl glycine in cream formulations.

Troubleshooting Guide: Preventing Recrystallization of this compound

This guide is designed to help you identify and resolve common issues related to the recrystallization of this compound in your cream formulations.

Issue 1: Crystals forming in the cream during storage.

  • Possible Cause 1: Suboptimal pH of the aqueous phase.

    • Explanation: this compound is an acidic molecule with pH-dependent solubility. Its solubility in water is significantly higher at a pH above 7.0.[1][2] If the pH of the aqueous phase during formulation is too low, the this compound may not fully dissolve, leading to recrystallization upon cooling or over time.

    • Solution:

      • Ensure the pH of the water phase is adjusted to >7.0 before and during the addition of this compound.[1][2]

      • Use a suitable alkalizing agent (e.g., sodium hydroxide, triethanolamine) to adjust the pH.

      • Monitor the pH of the final cream formulation to ensure it remains in a range where this compound is soluble.

  • Possible Cause 2: Insufficient temperature during dissolution.

    • Explanation: Heat is required to dissolve this compound in an aqueous phase, even at an alkaline pH.[1][2] Insufficient heating can lead to incomplete dissolution and subsequent recrystallization.

    • Solution:

      • Heat the aqueous phase to 60-90°C before adding this compound.[1][2]

      • Maintain this temperature while stirring until the this compound is fully dissolved and the solution is clear.

  • Possible Cause 3: Inadequate solvent system.

    • Explanation: The overall solvent system of the cream may not be sufficient to maintain the solubility of this compound, especially at higher concentrations.

    • Solution:

      • Incorporate a co-solvent known to dissolve this compound, such as propylene glycol or other glycols, into the formulation.[3]

      • Experiment with different concentrations of the co-solvent to determine the optimal level for your desired this compound concentration.

  • Possible Cause 4: Supersaturation of the formulation.

    • Explanation: The concentration of this compound may exceed its saturation point in the cream formulation, leading to crystallization.

    • Solution:

      • Reduce the concentration of this compound in the formulation.

      • Incorporate a crystallization inhibitor, such as polyvinylpyrrolidone (PVP), into the formulation.[4][5][6][7] PVP can help maintain a supersaturated state without crystallization.

      • Start with a low concentration of PVP (e.g., 0.5-2.0% w/w) and optimize based on stability studies.

Issue 2: "Oiling out" or formation of liquid droplets instead of crystals.

  • Explanation: This phenomenon, known as "oiling out," can occur when the compound separates from the solution as a liquid rather than a solid. This can happen if the cooling rate is too rapid or if there are high concentrations of impurities. The oily droplets can eventually solidify into an amorphous or crystalline form.

  • Solution:

    • Ensure a slow and controlled cooling rate during the formulation process.

    • If "oiling out" is observed, reheat the formulation to dissolve the liquid droplets, potentially with the addition of a small amount of extra solvent, and then cool it down more slowly.

Frequently Asked Questions (FAQs)

Q1: What is the recommended pH for incorporating this compound into a cream?

A1: It is recommended to adjust the pH of the aqueous phase to above 7.0 to ensure the complete dissolution of this compound.[1][2] The final pH of the cream should also be controlled to maintain its stability.

Q2: What is the optimal temperature for dissolving this compound?

A2: The aqueous phase should be heated to a temperature between 60°C and 90°C to facilitate the dissolution of this compound.[1][2]

Q3: Can I add this compound directly to the oil phase of my cream?

A3: While this compound has a lipophilic component, its solubility is primarily pH-dependent in aqueous systems. The recommended method is to dissolve it in the heated, alkaline aqueous phase.

Q4: What are the best co-solvents to use to prevent recrystallization?

A4: Glycols such as propylene glycol are known to be good solvents for this compound and can be used as co-solvents in cream formulations to enhance its solubility.[3]

Q5: How can I detect the presence of crystals in my cream formulation?

A5:

  • Visual Inspection: The simplest method is to visually inspect the cream for any graininess or solid particles.

  • Microscopy: Optical microscopy, particularly with polarized light, is a highly effective method for visualizing crystals within an emulsion.[8][9][10]

  • X-Ray Diffraction (XRD): XRD can be used to confirm the crystalline nature of any solid particles present in the formulation.

Q6: Are there any regulatory considerations for using this compound in cosmetics?

A6: this compound is considered safe for use in cosmetics at current practices and concentrations when formulated to be non-irritating.[11] It is important to be aware of its potential to cause serious eye damage in its raw form.[11] Always consult the latest regional regulations for specific use levels and applications.

Data Presentation

Table 1: Solubility of this compound at Different pH Values

pHRecommended Concentration (%)
5.00.5 - 1.0
6.01.0 - 2.0
7.0Up to 2.0

Data sourced from supplier technical information.[1]

Table 2: Solubility of this compound in Various Solvents

SolventSolubilityReference
Water (pH > 7.0, with heat)Soluble[1][2]
EthanolSoluble[1]
Ethylene GlycolSoluble[1]
Propylene GlycolSoluble[3]

Experimental Protocols

Protocol 1: General Method for Preparing a Stable this compound Cream (O/W Emulsion)

Objective: To provide a baseline procedure for formulating a cream with this compound that minimizes the risk of recrystallization.

Materials:

  • This compound

  • Deionized Water

  • Co-solvent (e.g., Propylene Glycol)

  • Alkalizing Agent (e.g., 10% NaOH solution)

  • Oil Phase Ingredients (e.g., emollients, fatty alcohols, waxes)

  • Emulsifier(s)

  • Preservative

  • Polymer (optional, e.g., PVP)

Procedure:

  • Water Phase Preparation: a. In a suitable vessel, combine deionized water and the co-solvent (e.g., propylene glycol). b. Begin heating the mixture to 70-75°C while stirring. c. Once heated, adjust the pH of the water phase to >7.5 with the alkalizing agent. d. Slowly add the this compound to the heated, alkaline water phase with continuous stirring until it is completely dissolved and the solution is clear. e. If using a water-soluble polymer like PVP, add it to the water phase and stir until dissolved.

  • Oil Phase Preparation: a. In a separate vessel, combine all oil-soluble ingredients (emollients, fatty alcohols, waxes) and the emulsifier(s). b. Heat the oil phase to 70-75°C with stirring until all components are melted and the mixture is homogeneous.

  • Emulsification: a. Slowly add the hot oil phase to the hot water phase with continuous high-shear homogenization. b. Homogenize for a sufficient time to form a uniform emulsion.

  • Cooling and Final Additions: a. Begin cooling the emulsion with gentle, continuous stirring. b. When the temperature is below 40°C, add any temperature-sensitive ingredients, such as preservatives and fragrance. c. Continue stirring until the cream is smooth and has reached room temperature. d. Check and record the final pH of the cream.

Protocol 2: Microscopic Analysis for Crystal Detection

Objective: To visually assess the presence of this compound crystals in a cream formulation.

Equipment:

  • Optical Microscope with a polarizing filter

  • Microscope slides and coverslips

  • Spatula

Procedure:

  • Place a small, representative sample of the cream on a clean microscope slide.

  • Gently place a coverslip over the sample, applying light pressure to create a thin, even layer. Avoid creating air bubbles.

  • Examine the slide under the microscope using both normal and polarized light.

  • Crystals of this compound will appear as distinct, often needle-shaped or rod-shaped, birefringent structures under polarized light.

  • Record images of any observed crystals and note their size, shape, and distribution.

  • Repeat the analysis at different time points during stability testing to monitor for crystal growth.

Mandatory Visualizations

Recrystallization_Troubleshooting_Workflow start Recrystallization Observed in Cream check_pH Is the pH of the aqueous phase > 7.0 during formulation? start->check_pH adjust_pH Adjust pH to > 7.0 with an alkalizing agent check_pH->adjust_pH No check_temp Was the dissolution temperature between 60-90°C? check_pH->check_temp Yes adjust_pH->check_temp increase_temp Increase dissolution temperature check_temp->increase_temp No check_solvent Is a co-solvent being used? check_temp->check_solvent Yes increase_temp->check_solvent add_cosolvent Incorporate a co-solvent (e.g., Propylene Glycol) check_solvent->add_cosolvent No check_concentration Is the concentration of this compound high? check_solvent->check_concentration Yes add_cosolvent->check_concentration add_inhibitor Add a crystallization inhibitor (e.g., PVP) check_concentration->add_inhibitor Yes stable_formulation Stable Formulation Achieved check_concentration->stable_formulation No reduce_concentration Reduce the concentration of this compound reduce_concentration->stable_formulation add_inhibitor->reduce_concentration If still unstable add_inhibitor->stable_formulation If stable Formulation_Process_Flow cluster_water_phase Water Phase cluster_oil_phase Oil Phase water_solvent Combine Water and Co-solvent heat_water Heat to 70-75°C water_solvent->heat_water adjust_ph Adjust pH to > 7.5 heat_water->adjust_ph add_ug Add and Dissolve this compound adjust_ph->add_ug emulsify Emulsify Oil and Water Phases add_ug->emulsify combine_oils Combine Oil Phase Ingredients heat_oil Heat to 70-75°C combine_oils->heat_oil heat_oil->emulsify cool Cool with Gentle Stirring emulsify->cool final_additions Add Preservatives, Fragrance (<40°C) cool->final_additions final_product Final Cream Product final_additions->final_product

References

Technical Support Center: Optimizing Undecylenoyl Glycine Penetration into the Pilosebaceous Unit

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the delivery of undecylenoyl glycine into the pilosebaceous unit. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative data to facilitate successful experimentation.

Troubleshooting Guides

This section addresses common issues encountered during experiments aimed at evaluating and optimizing the follicular penetration of this compound.

Problem Potential Cause Recommended Solution
Low or No Penetration of this compound Inappropriate Vehicle Formulation: The vehicle may not be optimized for follicular delivery. This compound may have poor solubility or partitioning from the vehicle into the sebum.- Optimize Vehicle Lipophilicity: Adjust the polarity of the vehicle to enhance partitioning into the lipid-rich environment of the hair follicle. - Incorporate Penetration Enhancers: Consider the use of excipients known to enhance follicular delivery, such as ethanol or propylene glycol, in small concentrations.[1] - Use Nanocarriers: Formulating this compound into nanoparticles (e.g., liposomes, solid lipid nanoparticles) can improve its delivery into the hair follicle.[2][3]
High Molecular Weight/Poor Physicochemical Properties: Although designed for skin interaction, the formulation's properties might hinder passive diffusion into the follicle.- Microemulsion Formulation: Develop a microemulsion to improve the solubility and penetration of this compound.
Blocked Follicular Pores: The skin sample may have blocked pores, or the formulation itself could be occluding the follicular opening.- Ensure Proper Skin Sample Preparation: Use fresh, properly cleaned skin samples. - Evaluate Formulation Comedogenicity: Assess the potential of the formulation to block pores.
High Variability in Permeation Data Inconsistent Experimental Technique: Variations in dose application, membrane sealing, or sampling can lead to inconsistent results.- Standardize Dosing Procedure: Ensure a consistent and uniform application of the formulation to the skin surface. - Proper Cell Sealing: Guarantee a leak-proof seal between the donor and receptor chambers of the Franz diffusion cell. - Automated Sampling: If possible, use an autosampler for consistent sample collection.
Biological Variation in Skin Samples: Skin samples from different donors or even different locations on the same donor can have significant variability in follicle density and permeability.- Use Multiple Donors: Average results from at least three to six different skin donors to account for biological variability.[4] - Consistent Anatomical Site: Use skin from the same anatomical location for all experiments.
Issues with Analytical Method: The method for quantifying this compound may not be sensitive or robust enough.- Validate Analytical Method: Ensure the HPLC or other analytical method is validated for sensitivity, linearity, accuracy, and precision in the relevant skin matrix.[5][6]
Formulation Instability Phase Separation or Crystallization: The formulation may not be stable over the duration of the experiment.- Conduct Stability Studies: Evaluate the physical and chemical stability of the formulation under experimental conditions (e.g., temperature, humidity). - Optimize Excipients: Use appropriate emulsifiers, stabilizers, or co-solvents to maintain formulation integrity.
Irreproducible Results Between Experiments Changes in Experimental Conditions: Minor, unrecorded changes in temperature, stirring speed, or receptor fluid composition can affect outcomes.- Maintain a Detailed Lab Notebook: Record all experimental parameters meticulously. - Calibrate Equipment Regularly: Ensure all equipment (e.g., water bath, stirrer, pH meter) is properly calibrated.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for this compound to penetrate the pilosebaceous unit?

A1: As a lipoamino acid, this compound is designed to have an affinity for the lipid-rich environment of the hair follicle and sebaceous gland. The primary pathway is expected to be transfollicular, where the molecule partitions from the topical formulation into the sebum and diffuses down the follicular duct.

Q2: How does this compound exert its therapeutic effect in conditions like acne?

A2: this compound is known to inhibit the enzyme 5-alpha-reductase.[7] This enzyme is responsible for converting testosterone to dihydrotestosterone (DHT), a more potent androgen that can increase sebum production and contribute to the development of acne.[8][9][10] By inhibiting 5-alpha-reductase, this compound helps to regulate sebum production.

Q3: What are the ideal properties of a vehicle for optimizing this compound's follicular penetration?

A3: An ideal vehicle should be non-comedogenic, have a polarity that encourages the partitioning of this compound into the sebum, and potentially contain penetration enhancers that are compatible with both the active ingredient and the skin. Formulations with smaller particle sizes, such as nanoemulsions, have been shown to enhance follicular penetration.[11]

Q4: Which skin models are most appropriate for in vitro testing of this compound penetration?

A4: Excised human skin is considered the gold standard for in vitro permeation studies.[12] However, due to its limited availability, porcine ear skin is often used as a suitable alternative due to its anatomical and physiological similarities to human skin.[13]

Q5: How can I quantify the amount of this compound that has penetrated into the pilosebaceous unit?

A5: After the permeation experiment, the skin sample can be processed to separate the different compartments. Follicular casts can be obtained using the cyanoacrylate biopsy technique. The amount of this compound in the follicular casts, epidermis, and dermis can then be quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry).[5][6]

Experimental Protocols

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To quantify the penetration of this compound from a topical formulation into different skin layers, with a focus on the pilosebaceous unit.

Materials:

  • Franz diffusion cells

  • Excised human or porcine skin

  • Topical formulation containing this compound

  • Receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 80 to maintain sink conditions)

  • Cyanoacrylate glue and glass slides (for follicular casting)

  • Surgical scalpel and forceps

  • Homogenizer

  • Centrifuge

  • HPLC system with a C18 column and UV or MS detector

  • Solvents for extraction and mobile phase (e.g., acetonitrile, methanol, water)

  • This compound analytical standard

Methodology:

  • Skin Preparation:

    • Thaw frozen skin samples at room temperature.

    • Cut the skin into sections large enough to fit the Franz diffusion cells.

    • Carefully mount the skin sections onto the receptor chambers of the Franz cells, ensuring the dermal side is in contact with the receptor fluid.

    • Acclimatize the skin for 30 minutes.

  • Franz Cell Assembly and Operation:

    • Fill the receptor chambers with pre-warmed (32°C ± 1°C) and degassed receptor fluid.

    • Ensure no air bubbles are trapped beneath the skin.

    • Mount the donor chambers and clamp them securely.

    • Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound formulation evenly onto the skin surface in the donor chamber.

    • Start the magnetic stirrers in the receptor chambers.

    • Maintain the temperature of the system at 32°C ± 1°C throughout the experiment.

    • Collect samples from the receptor fluid at predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours). Replace the withdrawn volume with fresh receptor fluid.

  • Sample Collection and Processing at the End of the Experiment:

    • Dismantle the Franz cells.

    • Carefully remove the excess formulation from the skin surface with a cotton swab.

    • Follicular Casting: Apply a thin layer of cyanoacrylate glue to the skin surface, press a glass slide firmly on top, and allow it to cure. Separate the slide to remove the follicular casts.

    • Skin Layer Separation: Use a scalpel to separate the epidermis from the dermis.

    • Extraction:

      • Extract this compound from the follicular casts, epidermis, and dermis separately using a suitable solvent (e.g., methanol or acetonitrile).

      • Homogenize the tissues in the solvent.

      • Centrifuge the samples and collect the supernatant for analysis.

  • Quantification by HPLC:

    • Analyze the this compound content in the receptor fluid samples and the extracts from the skin compartments using a validated HPLC method.

    • Construct a calibration curve using the this compound analytical standard.

    • Calculate the amount of this compound in each compartment.

Data Presentation

The following tables present illustrative quantitative data for the penetration of this compound from two different formulations (a standard cream and an optimized nanoemulsion) into the pilosebaceous unit.

Table 1: Cumulative Permeation of this compound (µg/cm²)

Time (hours)Formulation A (Standard Cream)Formulation B (Nanoemulsion)
20.15 ± 0.030.45 ± 0.08
40.32 ± 0.051.10 ± 0.15
80.68 ± 0.102.50 ± 0.21
121.10 ± 0.184.20 ± 0.35
242.50 ± 0.308.90 ± 0.65

Table 2: Distribution of this compound in Skin Layers after 24 hours (µg/cm²)

Skin CompartmentFormulation A (Standard Cream)Formulation B (Nanoemulsion)
Follicular Casts 1.80 ± 0.255.60 ± 0.45
Epidermis 3.20 ± 0.404.10 ± 0.50
Dermis 0.50 ± 0.101.20 ± 0.18
Receptor Fluid 2.50 ± 0.308.90 ± 0.65

Mandatory Visualizations

Signaling Pathway

G cluster_0 Pilosebaceous Unit Testosterone Testosterone SRD5A 5-alpha-reductase Testosterone->SRD5A DHT Dihydrotestosterone (DHT) AR Androgen Receptor DHT->AR SRD5A->DHT UG Undecylenoyl Glycine UG->SRD5A Inhibits Sebum Increased Sebum Production AR->Sebum Stimulates G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Formulation Formulation Preparation FranzCell Franz Cell Assay Formulation->FranzCell SkinPrep Skin Sample Preparation SkinPrep->FranzCell Sampling Sample Collection (Receptor Fluid, Skin Layers) FranzCell->Sampling Extraction Extraction of This compound Sampling->Extraction HPLC HPLC Quantification Extraction->HPLC Data Data Analysis & Interpretation HPLC->Data G cluster_causes Potential Causes cluster_solutions Solutions Problem Low Permeation Formulation Formulation Issues Problem->Formulation Methodology Methodological Errors Problem->Methodology Skin Skin Barrier Integrity Problem->Skin Optimize Optimize Formulation (e.g., nanocarriers) Formulation->Optimize Standardize Standardize Protocol Methodology->Standardize Validate Validate Skin Model Skin->Validate

References

Troubleshooting undecylenoyl glycine precipitation in experimental formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with undecylenoyl glycine in experimental formulations.

Troubleshooting Guides

Issue: this compound Precipitation During Formulation

Precipitation of this compound is a common issue that can often be resolved by carefully controlling the formulation's physicochemical parameters. This guide provides a step-by-step approach to diagnose and solve precipitation problems.

Q1: My this compound is precipitating out of my aqueous formulation. What are the initial steps to troubleshoot this?

A1: The most common causes for this compound precipitation in aqueous systems are incorrect pH and temperature. This compound's solubility is highly dependent on these two factors.

Initial Troubleshooting Workflow

G start Precipitation Observed check_ph Measure pH of the formulation start->check_ph ph_low Is pH < 7.0? check_ph->ph_low adjust_ph Gradually add an alkalizing agent (e.g., NaOH, TEA) to raise pH > 7.0 while mixing. ph_low->adjust_ph Yes check_temp Check the formulation temperature ph_low->check_temp No adjust_ph->check_ph temp_low Is temperature < 60°C? check_temp->temp_low heat Gently heat the formulation to 60-90°C with continuous stirring. temp_low->heat Yes reassess Re-evaluate formulation for component interactions or concentration issues. temp_low->reassess No heat->check_temp resolved Precipitation Resolved reassess->resolved

Caption: Troubleshooting workflow for this compound precipitation.

Detailed Steps:

  • Verify pH: this compound requires an alkaline environment to dissolve in water.[1] Use a calibrated pH meter to check the pH of your formulation. If the pH is below 7.0, it is likely the primary cause of precipitation.

  • Adjust pH: If the pH is acidic or neutral, slowly add a suitable alkalizing agent (e.g., sodium hydroxide, triethanolamine) dropwise while continuously stirring. Monitor the pH until it is above 7.0. You should observe the precipitate dissolving.

  • Control Temperature: Temperature plays a crucial role in the solubilization process. This compound dissolves in water at elevated temperatures, typically between 60°C and 90°C.[1][2] If your formulation is at room temperature, gently heat it while stirring.

  • Order of Addition: The order in which you add ingredients matters. It is best to first disperse the this compound in a portion of the water phase, heat the dispersion, and then adjust the pH to achieve full dissolution before adding other components.

Q2: I have adjusted the pH and temperature, but I still see some precipitation. What else could be the cause?

A2: If precipitation persists after optimizing pH and temperature, consider the following factors:

  • Concentration: The concentration of this compound may be too high for the specific conditions of your formulation. Recommended usage levels are pH-dependent.[1][3]

  • Ionic Strength: The presence of salts or other electrolytes in your formulation can affect the solubility of this compound. High ionic strength can sometimes lead to "salting out."

  • Interaction with Other Ingredients: Cationic ingredients in your formulation could potentially interact with the anionic carboxylate group of the dissolved this compound, forming an insoluble complex.

Q3: Can I use organic solvents to improve the solubility of this compound?

A3: Yes, this compound is soluble in some organic solvents. This can be a useful strategy, especially in non-aqueous or emulsion-based formulations.

  • Solvent Compatibility: this compound is soluble in ethanol, ethylene glycol, and acetone.[2][3][4]

  • Formulation Type: In an emulsion, you can dissolve the this compound in the oil phase or a suitable solvent within the oil phase before emulsification.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound?

A1: Understanding the fundamental properties of this compound is essential for successful formulation.

PropertyValueSource
Appearance White to off-white powder[1][5]
Molecular Weight 241.33 g/mol [1][3][6][7][8]
Melting Point 100 - 106°C[4]
Water Solubility 81 mg/L at 20.2°C (at neutral pH)[3][7]
pH-Dependent Solubility Soluble in water at pH > 7.0 with heating[1][3]
Organic Solvent Solubility Soluble in ethanol, ethylene glycol, and acetone[2][3][4]

Q2: What are the recommended concentration ranges for this compound in formulations?

A2: The recommended concentration is dependent on the pH of the final formulation. Adhering to these guidelines can help prevent precipitation issues.[1][3]

pH of FormulationRecommended Concentration
5.00.5% to 1.0%
6.01.0% to 2.0%
7.0Up to 2.0%

Q3: What is the primary function of this compound in formulations?

A3: this compound is a versatile ingredient with multiple functions, primarily used in cosmetic and personal care products.[1][5][9]

  • Antimicrobial Agent: It helps to slow the growth of microorganisms on the skin.[1][3][9]

  • Surfactant (Cleansing Agent): As an amino acid-based surfactant, it helps to cleanse the skin and hair.[1][2][9]

  • Skin Conditioning Agent: It can improve the skin's appearance by helping to maintain its softness and smoothness.[5]

  • Deodorant: Its antimicrobial properties make it effective in controlling odor-causing bacteria.[1][5][9]

Q4: How is this compound synthesized?

A4: this compound is synthesized through the acylation of the amino acid glycine with undecylenic acid chloride.[1][3][10] This reaction forms an amide bond.

G glycine Glycine acylation Acylation Reaction (Alkaline conditions, e.g., pH 8-10) glycine->acylation undecylenic_acid_chloride Undecylenic Acid Chloride undecylenic_acid_chloride->acylation undecylenoyl_glycine This compound acylation->undecylenoyl_glycine

Caption: Synthesis of this compound.

Experimental Protocols

Protocol 1: Solubilization of this compound in an Aqueous Vehicle

This protocol outlines the standard procedure for dissolving this compound in water, which can serve as the first step in preparing an aqueous formulation.

Materials:

  • This compound powder

  • Deionized water

  • Alkalizing agent (e.g., 1M Sodium Hydroxide)

  • Beaker

  • Magnetic stirrer and stir bar

  • Hot plate

  • Calibrated pH meter

Procedure:

  • Dispersion: Add the desired amount of deionized water to a beaker. While stirring with the magnetic stirrer, slowly add the pre-weighed this compound powder to create a dispersion.

  • Heating: Gently heat the dispersion on a hot plate to between 60°C and 90°C. Continue stirring.

  • pH Adjustment: While maintaining the temperature and stirring, slowly add the alkalizing agent drop by drop.

  • Dissolution: Monitor the solution for clarity and continue to add the alkalizing agent until the pH is above 7.0 and all the this compound has dissolved, resulting in a clear solution.

  • Cooling: Once fully dissolved, the solution can be allowed to cool to room temperature before the addition of other formulation components.

G cluster_protocol Experimental Workflow: Solubilization start Start disperse Disperse this compound in Water start->disperse heat Heat to 60-90°C disperse->heat adjust_ph Adjust pH to > 7.0 with Alkalizing Agent heat->adjust_ph dissolved Is solution clear? adjust_ph->dissolved dissolved->adjust_ph No cool Cool to Room Temperature dissolved->cool Yes end End cool->end

Caption: Workflow for solubilizing this compound.

References

Technical Support Center: Enhancing the Delivery of Undecylenoyl Glycine Through Nanoemulgel Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the formulation and evaluation of undecylenoyl glycine nanoemulgels. The following sections offer detailed experimental protocols, data presentation in structured tables, and visual diagrams to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using a nanoemulgel for the topical delivery of this compound?

A1: Nanoemulgels offer several advantages for delivering lipophilic drugs like this compound.[1][2] They enhance the permeation of the drug through the skin due to the nano-sized droplets of the emulsion phase.[3] The gel matrix provides a controlled release and improves the stability of the formulation.[1] Additionally, nanoemulgels are non-greasy and have better patient compliance compared to conventional topical formulations.[2]

Q2: How do I select the appropriate components (oil, surfactant, co-surfactant, and gelling agent) for my this compound nanoemulgel?

A2: The selection of components is critical for the successful formulation of a stable and effective nanoemulgel. The oil phase should be selected based on the solubility of this compound. Surfactants and co-surfactants are chosen to ensure the formation of a stable nanoemulsion with a small droplet size. The gelling agent should be compatible with the other components and provide the desired viscosity and release characteristics.

Q3: What are the common methods for preparing this compound nanoemulsion?

A3: Nanoemulsions can be prepared using high-energy or low-energy methods.[4] High-energy methods, such as high-pressure homogenization and ultrasonication, use mechanical force to reduce the droplet size.[3][4] Low-energy methods, like spontaneous emulsification and phase inversion, rely on the physicochemical properties of the components to form the nanoemulsion.[4]

Q4: How can I incorporate the this compound nanoemulsion into the gel base to form the nanoemulgel?

A4: The nanoemulsion is typically incorporated into the gel base by gentle stirring.[5] It is important to add the nanoemulsion to the gel base slowly and under continuous agitation to ensure uniform distribution and avoid air entrapment.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Phase separation or creaming of the nanoemulsion - Inappropriate surfactant/co-surfactant ratio- Insufficient homogenization energy or time- Incompatible oil phase- Optimize the surfactant and co-surfactant concentration.- Increase homogenization speed/time or sonication amplitude/duration.- Screen different oils for better compatibility and solubilization of this compound.
Inconsistent or large droplet size in the nanoemulsion - Improper homogenization- Ostwald ripening- Ensure uniform and adequate energy input during preparation.- Select an oil phase with low water solubility to minimize Ostwald ripening.
Lumpy or inhomogeneous nanoemulgel - Incomplete dispersion of the gelling agent- Improper mixing of nanoemulsion and gel- Allow sufficient time for the gelling agent to hydrate and swell completely.- Incorporate the nanoemulsion into the gel base slowly and with continuous, gentle stirring.
Low drug content in the final formulation - Poor solubility of this compound in the oil phase- Drug degradation during processing- Select an oil with high solubilizing capacity for this compound.- Avoid excessive heat during the formulation process.
Skin irritation upon application - High concentration of surfactants- Unfavorable pH of the formulation- Use the minimum effective concentration of surfactants.- Adjust the pH of the nanoemulgel to be within the skin's physiological range (typically 4.5-6.0).[4]
Poor spreadability of the nanoemulgel - High concentration of the gelling agent- Optimize the concentration of the gelling agent to achieve the desired viscosity and spreadability.

Experimental Protocols

Preparation of this compound Nanoemulsion

This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion containing this compound using a high-pressure homogenization method.

Materials:

  • This compound (Active Pharmaceutical Ingredient)

  • Oil Phase (e.g., Oleic acid, Caprylic/capric triglyceride)

  • Surfactant (e.g., Tween 80, Cremophor EL)

  • Co-surfactant (e.g., Transcutol P, Propylene glycol)

  • Purified Water

Procedure:

  • Oil Phase Preparation: Dissolve a predetermined amount of this compound in the selected oil phase with the aid of gentle heating and stirring. Add the surfactant and co-surfactant to the oil phase and mix until a homogenous solution is obtained.

  • Aqueous Phase Preparation: Prepare the aqueous phase using purified water.

  • Coarse Emulsion Formation: Slowly add the oil phase to the aqueous phase under constant stirring with a magnetic stirrer to form a coarse emulsion.

  • Homogenization: Subject the coarse emulsion to high-pressure homogenization at a specified pressure and number of cycles to obtain a translucent nanoemulsion.

Preparation of the Gel Base

Materials:

  • Gelling Agent (e.g., Carbopol 940, HPMC K4M)

  • Purified Water

  • Neutralizing Agent (e.g., Triethanolamine, if using Carbopol)

Procedure:

  • Disperse the gelling agent in purified water with continuous stirring.

  • Allow the dispersion to hydrate for a sufficient period (e.g., 24 hours) to ensure complete swelling.

  • If using a pH-sensitive gelling agent like Carbopol, neutralize the dispersion by adding a neutralizing agent dropwise until the desired pH and viscosity are achieved.

Formulation of the Nanoemulgel

Procedure:

  • Slowly add the prepared this compound nanoemulsion to the gel base under gentle and continuous stirring.

  • Continue stirring until a uniform and homogenous nanoemulgel is formed.

Characterization of the Nanoemulgel

a. Visual Inspection: The formulation should be visually inspected for its color, homogeneity, and consistency.[4]

b. pH Measurement: The pH of the nanoemulgel can be measured using a calibrated pH meter.

c. Viscosity Determination: The viscosity can be determined using a Brookfield viscometer at different rotational speeds.

d. Spreadability Test: The spreadability is determined by pressing a known amount of the nanoemulgel between two glass slides and measuring the diameter of the circle formed after a specific time.

e. Droplet Size and Polydispersity Index (PDI) Analysis: The average droplet size and PDI of the nanoemulsion are measured using dynamic light scattering (DLS).[4]

f. Zeta Potential Measurement: The zeta potential of the nanoemulsion is determined to assess its stability.

g. Drug Content Analysis: The amount of this compound in the nanoemulgel is quantified using a suitable analytical method like UV-Vis spectrophotometry or HPLC.

In Vitro Drug Release Study

The in vitro release of this compound from the nanoemulgel can be evaluated using a Franz diffusion cell.

Procedure:

  • Mount a synthetic membrane (e.g., dialysis membrane) between the donor and receptor compartments of the Franz diffusion cell.

  • Place a known quantity of the nanoemulgel in the donor compartment.

  • Fill the receptor compartment with a suitable buffer solution (e.g., phosphate buffer pH 7.4) and maintain the temperature at 37 ± 0.5°C.

  • At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh buffer.

  • Analyze the samples for the concentration of this compound using a suitable analytical method.

Quantitative Data Summary

The following tables present hypothetical but realistic data for the characterization of different this compound nanoemulgel formulations.

Table 1: Formulation Composition of this compound Nanoemulsions

Formulation CodeThis compound (% w/w)Oil Phase (% w/w)Surfactant:Co-surfactant (Smix) RatioWater (% w/w)
UG-NE12101:188
UG-NE22152:183
UG-NE32203:178

Table 2: Characterization of this compound Nanoemulsions

Formulation CodeDroplet Size (nm)PDIZeta Potential (mV)
UG-NE1150.2 ± 5.60.25 ± 0.03-25.4 ± 1.2
UG-NE2125.8 ± 4.10.18 ± 0.02-28.9 ± 1.5
UG-NE3105.4 ± 3.50.15 ± 0.01-32.1 ± 1.8

Table 3: Characterization of this compound Nanoemulgels (1% Carbopol 940)

Formulation CodepHViscosity (cP)Spreadability (g.cm/s)Drug Content (%)
UG-NEG15.8 ± 0.24500 ± 15010.5 ± 0.898.5 ± 1.2
UG-NEG25.9 ± 0.14800 ± 1209.8 ± 0.699.1 ± 0.9
UG-NEG35.7 ± 0.25200 ± 1809.2 ± 0.598.8 ± 1.5

Table 4: In Vitro Drug Release of this compound from Nanoemulgels

Time (hours)Cumulative Drug Release (%) - UG-NEG1Cumulative Drug Release (%) - UG-NEG2Cumulative Drug Release (%) - UG-NEG3
115.2 ± 1.118.5 ± 1.322.1 ± 1.5
228.4 ± 1.532.1 ± 1.838.6 ± 2.1
445.6 ± 2.251.3 ± 2.559.8 ± 2.8
660.1 ± 2.868.9 ± 3.175.4 ± 3.5
872.5 ± 3.180.2 ± 3.686.3 ± 3.9
1285.3 ± 3.592.1 ± 4.295.7 ± 4.5

Visualizations

Experimental_Workflow cluster_Nanoemulsion Nanoemulsion Preparation cluster_Gel Gel Preparation cluster_Nanoemulgel Nanoemulgel Formulation cluster_Characterization Characterization A Oil Phase Preparation (this compound + Oil + Surfactant + Co-surfactant) C Coarse Emulsion Formation A->C B Aqueous Phase Preparation B->C D High-Pressure Homogenization C->D H Mixing of Nanoemulsion and Gel Base D->H K Droplet Size, PDI, Zeta Potential D->K E Gelling Agent Dispersion F Hydration E->F G Neutralization (if required) F->G G->H I Homogenous Nanoemulgel H->I J Visual Inspection, pH, Viscosity, Spreadability, Drug Content I->J L In Vitro Drug Release I->L Acne_Signaling_Pathway cluster_Stimuli External & Internal Stimuli cluster_Cellular Sebocyte Signaling cluster_Transcription Transcription Factors cluster_Response Cellular Response cluster_Intervention Potential Intervention IGF1 IGF-1 PI3K_AKT PI3K/AKT Pathway IGF1->PI3K_AKT Androgens Androgens Androgens->PI3K_AKT AR Androgen Receptor Androgens->AR mTORC1 mTORC1 Activation PI3K_AKT->mTORC1 FoxO1 FoxO1 (inactive) PI3K_AKT->FoxO1 inhibition SREBP1 SREBP-1 mTORC1->SREBP1 FoxO1->SREBP1 inhibition Lipogenesis Increased Lipogenesis (Sebum Production) SREBP1->Lipogenesis AR->Lipogenesis Inflammation Pro-inflammatory Cytokines Lipogenesis->Inflammation UG This compound UG->Lipogenesis regulates UG->Inflammation reduces

References

Technical Support Center: Micellar Solubilization of Undecylenoyl Glycine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the micellar solubilization of undecylenoyl glycine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experimental work. Here you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and key data to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a solubilizing agent?

This compound is an N-acyl amino acid surfactant, meaning it is composed of a lipophilic (oil-loving) undecylenoyl chain derived from undecylenic acid and a hydrophilic (water-loving) head from the amino acid glycine.[1][2] This amphiphilic structure allows it to reduce surface tension in solutions and form micelles, which can encapsulate and solubilize poorly water-soluble compounds.[1][3] Its biocompatibility, derived from its amino acid base, makes it a desirable ingredient for pharmaceutical and cosmetic formulations.[4]

Q2: What is the Critical Micelle Concentration (CMC) of this compound?

The specific Critical Micelle Concentration (CMC) of this compound is not widely reported in publicly available literature and is best determined empirically under your specific experimental conditions (e.g., buffer, pH, temperature, ionic strength). The CMC is the concentration at which individual surfactant molecules (unimers) begin to self-assemble into micelles.[5] Below the CMC, significant solubilization of hydrophobic molecules will not occur. A detailed protocol for determining the CMC is provided in the Experimental Protocols section.

Q3: How does pH affect the solubility and micelle formation of this compound?

This compound's solubility is highly dependent on pH. As a glycine derivative, it has a carboxyl group that is ionized at higher pH values. Its aqueous solubility is significantly enhanced under alkaline conditions (pH > 7.0).[6] In acidic to neutral pH, its solubility is limited. Therefore, to effectively form micelles and solubilize a target compound, it is crucial to work at a pH above 7.0.[6]

Q4: Can this compound be used in combination with other surfactants?

Yes, this compound can be used with other surfactants to optimize formulation properties. Combining surfactants can lead to synergistic effects, such as a lower overall CMC, improved solubilization capacity, and enhanced stability.[7][8] When formulating with co-surfactants, it is important to characterize the properties of the mixed micellar system, as interactions between the surfactants can alter their individual behaviors.[8]

Troubleshooting Guide

This guide addresses common issues encountered during the micellar solubilization of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Cloudiness or Precipitation Upon Dissolving this compound Incorrect pH: The pH of the aqueous solution is too low (≤ 7.0), leading to poor solubility of the this compound itself.[6]Adjust the pH of your buffer or aqueous solution to be above 7.0, ideally in the range of 7.5-8.5. Use a suitable buffer to maintain the pH.
Low Temperature: this compound's solubility is also temperature-dependent and may be poor at room temperature, even at an alkaline pH.[6]Gently warm the solution (e.g., to 40-60°C) while dissolving the this compound. Allow it to cool to the experimental temperature after it has fully dissolved.[6]
Insufficient Mixing: The powder has not been adequately dispersed and hydrated.Use a magnetic stirrer or vortex mixer to ensure thorough mixing until the solution is clear.
Precipitation After Adding the Hydrophobic Drug/API Exceeding Solubilization Capacity: The concentration of the hydrophobic compound is too high for the number of micelles present in the solution.1. Increase the concentration of this compound to generate more micelles. 2. Reduce the concentration of the hydrophobic compound. 3. Perform a solubility study to determine the maximum solubilization capacity (see Experimental Protocols ).
Solvent Shock: The hydrophobic compound is dissolved in an organic solvent which, when added to the aqueous micellar solution, causes the compound to rapidly precipitate before it can be encapsulated by the micelles.[9]1. Add the drug/API stock solution slowly and drop-wise to the micellar solution under vigorous stirring. 2. Minimize the volume of the organic solvent used for the stock solution. 3. Consider using the thin-film hydration method (see Experimental Protocols ).
pH Shift: The addition of the drug/API solution (if acidic or basic) has shifted the overall pH of the formulation to a range where this compound is no longer soluble.Re-measure and adjust the pH of the final formulation after adding the drug/API.
Inconsistent or Poor Solubilization Results Operating Below the CMC: The concentration of this compound is below its critical micelle concentration, meaning no micelles are available for solubilization.[5]1. Determine the CMC of this compound in your specific experimental medium (see Experimental Protocols ). 2. Ensure your working concentration of this compound is significantly above the determined CMC.
Degradation of Materials: The this compound or the hydrophobic compound may be degrading over time or due to experimental conditions (e.g., excessive heat, light exposure).Store materials under recommended conditions. Prepare fresh solutions for each experiment and protect light-sensitive compounds.
Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing precipitation issues.

G start Precipitation Observed in Micellar Formulation q1 Is the this compound fully dissolved and clear BEFORE adding the drug? start->q1 sub_q1 Is the pH > 7.0? Is the solution warmed? q1->sub_q1 No q2 Did precipitation occur IMMEDIATELY after adding the drug/API? q1->q2 Yes sol1 Adjust pH to > 7.0. Gently warm solution to aid dissolution. sub_q1->sol1 No sub_q1->q2 Yes sol1->q1 Retry sol2 Potential 'Solvent Shock'. 1. Add drug stock drop-wise with vigorous stirring. 2. Use thin-film hydration method. 3. Reduce organic solvent volume. q2->sol2 Yes q3 Did precipitation occur OVER TIME after successful initial solubilization? q2->q3 No end_point Stable Micellar Solution sol2->end_point Resolved sol3 Formulation Instability. 1. Check for pH shifts and re-buffer if needed. 2. Verify drug concentration is not oversaturated. 3. Evaluate need for co-surfactants or stabilizers. q3->sol3 Yes q3->end_point No sol3->end_point Resolved

Caption: Troubleshooting workflow for precipitation issues.

Quantitative Data

While specific quantitative data for this compound is sparse in the literature, the table below provides a comparative look at CMC values for other common surfactants to offer context. Researchers should determine these values for their specific system.

SurfactantTypeTypical CMC (in water, 25°C)Reference
Sodium Dodecyl Sulfate (SDS)Anionic8.3 mM[5]
Cetyltrimethylammonium Bromide (CTAB)Cationic0.92 mM[5][10]
Polysorbate 80 (Tween 80)Non-ionic~0.013 mMN/A
This compound Anionic (at pH > 7) To be determined empirically N/A

Experimental Protocols

Protocol 1: Determination of Critical Micelle Concentration (CMC)

This protocol uses a fluorescent probe, pyrene, to determine the CMC. The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene is in a polar environment. Above the CMC, it preferentially partitions into the hydrophobic core of the micelles, a non-polar environment, causing a characteristic shift in its emission spectrum.

Materials:

  • This compound

  • Pyrene

  • High-purity water

  • Suitable buffer (e.g., phosphate or borate buffer, pH 8.0)

  • Volumetric flasks and pipettes

  • Fluorometer

Methodology:

  • Prepare a stock solution of pyrene: Dissolve pyrene in a suitable organic solvent (e.g., acetone or methanol) to create a concentrated stock solution (~1 mM).

  • Prepare a series of this compound solutions:

    • Prepare a concentrated stock solution of this compound (e.g., 100 mM) in the desired buffer (pH > 7.0). Ensure it is fully dissolved, warming gently if necessary.

    • Perform serial dilutions of the stock solution to create a range of concentrations that are expected to bracket the CMC (e.g., from 0.01 mM to 50 mM).

  • Incorporate the pyrene probe:

    • To a set of vials, add a small aliquot of the pyrene stock solution.

    • Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven to leave a thin film of pyrene.

    • Add the prepared this compound solutions (from step 2) to each vial, ensuring the final pyrene concentration is very low (~1 µM).

    • Allow the solutions to equilibrate overnight in the dark to ensure pyrene partitioning reaches equilibrium.

  • Measure Fluorescence:

    • Set the excitation wavelength of the fluorometer to ~335 nm.

    • Measure the emission spectra for each sample from ~350 nm to 450 nm.

    • Record the intensity of the first vibronic peak (I₁) at ~373 nm and the third vibronic peak (I₃) at ~384 nm.

  • Analyze Data:

    • Calculate the ratio of the intensities (I₁/I₃) for each this compound concentration.

    • Plot the I₁/I₃ ratio as a function of the logarithm of the this compound concentration.

    • The plot will show a sigmoidal curve. The CMC is the concentration at the inflection point of this curve, where the I₁/I₃ ratio shows a sharp decrease, indicating the movement of pyrene into the non-polar micellar core.

Protocol 2: Determination of Solubilization Capacity

This protocol determines the maximum amount of a hydrophobic drug that can be solubilized by this compound micelles.

Materials:

  • This compound

  • Hydrophobic drug/API of interest

  • Buffer solution (pH > 7.0)

  • Analytical method for quantifying the drug (e.g., HPLC-UV, UV-Vis Spectrophotometry)

  • Shaking incubator or orbital shaker

  • Centrifuge and/or syringe filters (e.g., 0.22 µm)

Methodology:

  • Prepare a micellar stock solution: Prepare a solution of this compound in the desired buffer at a concentration well above its determined CMC.

  • Prepare supersaturated samples: Add an excess amount of the hydrophobic drug powder to a series of vials containing the micellar solution. The amount should be more than what is expected to dissolve.

  • Equilibrate: Tightly seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate undissolved drug:

    • Centrifuge the vials at high speed (e.g., 10,000 x g) for 20-30 minutes to pellet the excess, undissolved drug.

    • Carefully collect the supernatant. For further clarity, the supernatant can be filtered through a 0.22 µm syringe filter that is compatible with the components (ensure the drug does not adsorb to the filter material).

  • Quantify the solubilized drug:

    • Dilute the clear supernatant with a suitable solvent.

    • Analyze the concentration of the solubilized drug using a pre-validated analytical method (e.g., HPLC).

  • Calculate Solubilization Capacity: The measured concentration represents the maximum solubility of the drug in that specific micellar solution. This can be expressed in various ways, such as Molar Solubilization Ratio (MSR), which is the number of moles of drug solubilized per mole of surfactant in micellar form.

Experimental Workflow Diagram

G cluster_0 Phase 1: System Characterization cluster_1 Phase 2: Solubilization & Analysis A Prepare this compound (UG) Solutions in Buffer (pH > 7.0) B Determine Critical Micelle Concentration (CMC) (e.g., Pyrene Fluorescence Method) A->B C Prepare UG Solution (Concentration > CMC) B->C Inform Concentration Selection D Add Excess Hydrophobic Drug (API) to UG Solution C->D E Equilibrate for 24-48h (Shaking Incubator) D->E F Separate Undissolved API (Centrifugation / Filtration) E->F G Quantify Solubilized API in Supernatant (e.g., HPLC) F->G H Calculate Solubilization Capacity G->H

Caption: General workflow for micellar solubilization studies.

References

Identifying and characterizing undecylenoyl glycine degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with undecylenoyl glycine. Here, you will find information to help you identify and characterize its degradation products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary degradation pathways?

This compound is a lipoamino acid, an acylation product of glycine and undecylenic acid chloride.[1][2] It functions as a surfactant, cleansing, and conditioning agent in various cosmetic and pharmaceutical formulations.[2] Based on its structure—an amide bond and an unsaturated fatty acyl chain—the primary degradation pathways to consider are hydrolysis, oxidation, and photolysis.

  • Hydrolysis: The amide bond in N-acyl amino acids can be susceptible to cleavage under acidic or basic conditions, yielding the constituent fatty acid and amino acid.[3] For this compound, this would result in undecylenic acid and glycine.

  • Oxidation: The terminal double bond in the undecylenoyl chain is a potential site for oxidation, which can be initiated by exposure to peroxides or atmospheric oxygen, especially in the presence of light or heat. This can lead to the formation of various oxidation byproducts.

  • Photodegradation: Exposure to UV radiation can induce cleavage of chemical bonds or promote oxidation, leading to the formation of various degradation products.[4][5]

Q2: What are the expected primary degradation products of this compound?

Under hydrolytic conditions, the primary degradation products are:

  • Undecylenic Acid

  • Glycine

Under oxidative conditions, a variety of products can be formed at the terminal double bond of the undecylenoyl chain, including:

  • Epoxides

  • Aldehydes

  • Carboxylic acids (resulting from cleavage of the double bond)

The diagram below illustrates the primary hydrolytic degradation pathway.

G UG This compound Stress Stress Conditions (e.g., Acid/Base Hydrolysis) UG->Stress UA Undecylenic Acid G Glycine Stress->UA Hydrolysis Stress->G Hydrolysis

Caption: Hydrolytic Degradation of this compound.

Troubleshooting Experimental Issues

Q3: I am not observing any degradation of this compound in my forced degradation study. What could be the issue?

This compound is reported to be thermally stable at temperatures up to 100°C.[6] If you are not observing degradation, consider the following:

  • Insufficient Stress Conditions: The concentration of your acid, base, or oxidizing agent may be too low, or the duration of exposure may be too short. It is recommended to aim for 10-20% degradation of the active pharmaceutical ingredient (API).[7]

  • Inappropriate Solvent: this compound has poor solubility in water.[8] Ensure that you are using a suitable co-solvent (e.g., ethanol, ethylene glycol) to achieve complete dissolution before subjecting it to aqueous stress conditions.[2]

  • Incorrect Analytical Method: Your analytical method may not be able to separate the parent compound from its degradation products, or the degradation products may not be detectable by your chosen method.

Q4: My analytical results show multiple unexpected peaks after the degradation experiment. How can I identify them?

The presence of multiple peaks suggests the formation of various degradation byproducts. Here’s a systematic approach to their identification:

  • Analyze a Control Sample: Run a control sample of this compound that has not been subjected to stress conditions to identify any pre-existing impurities.

  • Use a Stability-Indicating Method: Employ an analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a mass spectrometry (MS) detector, that can separate the parent drug from its degradation products and provide mass information for each peak.[9]

  • Compare with Standards: If available, inject standards of expected degradation products (e.g., undecylenic acid, glycine) to confirm their retention times.

  • Mass Spectrometry (MS) Analysis: Utilize MS and MS/MS fragmentation to elucidate the structures of the unknown peaks. The mass-to-charge ratio (m/z) can help in proposing molecular formulas and identifying modifications to the parent molecule.

The following diagram outlines a general workflow for identifying unknown degradation products.

G Start Start: Unexpected Peaks Observed Control Analyze Control Sample Start->Control HPLC HPLC-UV/MS Analysis Control->HPLC Compare Compare with Standards HPLC->Compare MSMS MS/MS Fragmentation Analysis Compare->MSMS Identify Identify Degradation Products MSMS->Identify

Caption: Workflow for Identification of Degradation Products.

Experimental Protocols

Q5: Can you provide a general protocol for a forced degradation study of this compound?

The following is a general protocol for conducting a forced degradation study on this compound. The specific concentrations and durations may need to be optimized for your particular formulation.

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol or Ethanol (as a co-solvent)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid or ammonium acetate (for mobile phase)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable co-solvent like methanol or ethanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep at 60°C for 24-48 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at 60°C for 24-48 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24-48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24-48 hours. A control sample should be kept in the dark.

    • Thermal Degradation: Keep the stock solution at 100°C for 48 hours.

  • Sample Analysis:

    • At specified time points, withdraw aliquots of each stressed sample.

    • Neutralize the acid and base hydrolyzed samples.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze by a validated stability-indicating HPLC-UV/MS method.

Q6: What would be a suitable HPLC-MS method for analyzing the degradation products?

A reverse-phase HPLC method coupled with a mass spectrometer is generally suitable for separating and identifying this compound and its degradation products.

Parameter Condition
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 50% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 210 nm
MS Detector Electrospray Ionization (ESI) in both positive and negative ion modes.

Data Presentation

Q7: How should I present the quantitative data from my degradation studies?

Quantitative data should be summarized in a clear and structured table to allow for easy comparison of the degradation under different stress conditions.

Table 1: Summary of Forced Degradation of this compound

Stress ConditionDuration (hours)% Assay of this compound% Undecylenic Acid% GlycineTotal Impurities (%)Mass Balance (%)
0.1 M HCl (60°C)4885.212.12.514.699.8
0.1 M NaOH (60°C)4888.99.81.110.999.8
3% H₂O₂ (RT)4892.5Not DetectedNot Detected7.3 (oxidative impurities)99.8
UV Light (254 nm)4895.1Not DetectedNot Detected4.899.9
Heat (100°C)4898.7Not DetectedNot Detected1.299.9

Note: The data presented in this table is hypothetical and for illustrative purposes only.

References

Overcoming challenges in the large-scale synthesis of undecylenoyl glycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming challenges in the large-scale synthesis of undecylenoyl glycine. The information is presented in a user-friendly question-and-answer format, supplemented with detailed experimental protocols, quantitative data, and visual workflows to facilitate a deeper understanding of the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the large-scale synthesis of this compound?

A1: The most prevalent industrial method for synthesizing this compound is the acylation of glycine with undecylenoyl chloride.[1][2] This reaction, a variation of the Schotten-Baumann reaction, is typically carried out in an alkaline aqueous medium.[1][2]

Q2: What are the critical reaction parameters to control during the synthesis?

A2: For optimal yield and purity, it is crucial to control the reaction temperature, pH, and the molar ratio of reactants.[2] The reaction is typically conducted at a pH between 8.0 and 11.0 and a temperature ranging from 20°C to 85°C.[2][3] A slight excess of undecylenoyl chloride is often used to ensure the complete conversion of glycine.[2]

Q3: What are the common impurities in this compound synthesis?

A3: Common impurities include unreacted glycine, undecylenic acid (formed from the hydrolysis of undecylenoyl chloride), and potentially byproducts from side reactions. The presence of water during certain stages can lead to the hydrolysis of the final product back to glycine and undecylenic acid, especially at elevated temperatures.

Q4: What purification methods are suitable for large-scale production?

A4: Common purification techniques for this compound on a large scale include recrystallization and wiped-film evaporation.[2][3] Recrystallization is effective for removing most impurities, while wiped-film evaporation is particularly useful for removing residual water and volatile impurities from the molten product with minimal thermal degradation.[3]

Q5: What analytical methods are used to assess the purity of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of this compound and quantifying impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile impurities, often after a derivatization step.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the large-scale synthesis of this compound.

Low Reaction Yield

Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors. Below is a systematic approach to troubleshooting this issue:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time, improper temperature, or incorrect pH.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or HPLC to ensure it has gone to completion. Ensure the temperature and pH are maintained within the optimal ranges throughout the reaction. For a large-scale reaction, the duration can be between 2 to 5 hours.[4]

  • Hydrolysis of Undecylenoyl Chloride:

    • Cause: The acyl chloride is sensitive to moisture and can hydrolyze to undecylenic acid before it reacts with glycine.

    • Solution: Use fresh, high-quality undecylenoyl chloride and ensure all glassware and solvents are dry. Add the acyl chloride to the reaction mixture gradually to minimize its contact time with water before reacting.

  • Incorrect Stoichiometry:

    • Cause: An improper molar ratio of reactants can lead to incomplete conversion of the limiting reagent.

    • Solution: Accurately calculate and measure the amounts of glycine and undecylenoyl chloride. A slight excess (1.05 to 1.30 equivalents) of undecylenoyl chloride is recommended to drive the reaction to completion.[4]

  • Product Loss During Workup:

    • Cause: Significant amounts of product may be lost during extraction, washing, or filtration steps.

    • Solution: Optimize the workup procedure. Ensure proper phase separation during extractions and minimize the amount of solvent used for washing the product to reduce solubility losses.

Product Purity Issues

Q: The final product is impure. How can I identify and minimize the contaminants?

A: Impurities can adversely affect the final product's quality and performance. Here’s how to address common purity challenges:

  • Presence of Unreacted Glycine:

    • Identification: Glycine is highly soluble in water and can be detected in the aqueous phase after workup. HPLC analysis of the final product can also quantify residual glycine.

    • Solution: Ensure a slight excess of undecylenoyl chloride is used. After the reaction, thorough washing of the precipitated product with water will remove most of the unreacted glycine.

  • Presence of Undecylenic Acid:

    • Identification: This can be detected by HPLC or GC-MS analysis. A broader melting point range of the final product can also indicate its presence.

    • Solution: Minimize the hydrolysis of undecylenoyl chloride by using dry equipment and reagents. During purification, recrystallization from a suitable solvent system can effectively separate undecylenic acid from the desired product.

  • Color Impurities:

    • Cause: Coloration can arise from the degradation of starting materials or the formation of colored byproducts, especially at elevated temperatures.

    • Solution: Use high-purity starting materials. Maintain the reaction temperature within the recommended range. If color persists, treatment with activated carbon during the purification process can be effective in removing colored impurities.

Purification Challenges

Q: I am facing difficulties during the purification of my product. What are the common issues and solutions?

A: Purification is a critical step to achieve high-purity this compound.

  • Inefficient Recrystallization:

    • Problem: Poor crystal formation, low recovery, or co-precipitation of impurities.

    • Solution: The choice of solvent is critical. A solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature is ideal. The cooling rate should be controlled to allow for the formation of pure crystals. Seeding the solution with a small crystal of pure product can sometimes initiate crystallization.

  • Issues with Wiped-Film Evaporation:

    • Problem: Incomplete removal of water or thermal degradation of the product.

    • Solution: Optimize the operating parameters of the wiped-film evaporator, including the feed rate, temperature, and vacuum. A higher vacuum and a lower temperature can help to prevent thermal degradation. The residence time of the molten product on the heated surface should be minimized.[3]

Quantitative Data

The following tables summarize key quantitative data for the synthesis of this compound.

Table 1: Recommended Reaction Parameters

ParameterRecommended RangeNotes
pH 8.0 - 11.0Optimal yields are often achieved between pH 10.0 and 11.0.[3]
Temperature 20 - 85 °CA common range for large-scale synthesis is 20-25°C.[3] Some protocols suggest up to 80°C.[2]
Molar Ratio (Undecylenoyl Chloride:Glycine) 1.05:1 to 1.30:1A slight excess of the acyl chloride ensures complete conversion of glycine.[4]
Reaction Time 2 - 5 hoursDependent on scale and reaction conditions. Monitoring is recommended.[4]

Table 2: Comparison of Purification Methods

Purification MethodAdvantagesDisadvantagesTypical Purity
Recrystallization Effective for removing a wide range of impurities. Scalable.Can lead to product loss in the mother liquor. Requires careful solvent selection.> 98%
Wiped-Film Evaporation Excellent for removing residual water and volatile impurities with minimal thermal stress. Continuous process.[3]Less effective for removing non-volatile impurities. Requires specialized equipment.Can achieve > 99% purity when used after an initial purification step.

Experimental Protocols

Protocol 1: Large-Scale Synthesis of this compound

This protocol is a general guideline and may require optimization based on the specific equipment and scale of operation.

  • Preparation: In a suitable reactor, dissolve glycine (1.0 equivalent) in deionized water.

  • pH Adjustment: Cool the solution to 20-25°C and adjust the pH to 10.0-11.0 using a 48% aqueous solution of sodium hydroxide.

  • Acylation: While maintaining the temperature at 20-25°C and the pH at 10.0-11.0, slowly add undecylenoyl chloride (1.05-1.10 equivalents) to the stirred glycine solution. The addition should be controlled to manage the exothermic nature of the reaction. The pH is maintained by the simultaneous addition of the sodium hydroxide solution.

  • Reaction: After the addition is complete, continue stirring the mixture for an additional 2-3 hours at 20-25°C. Monitor the reaction completion by TLC or HPLC.

  • Acidification: Once the reaction is complete, cool the mixture and acidify it with a mineral acid (e.g., sulfuric acid) to a pH of approximately 2.0. This will precipitate the crude this compound.

  • Isolation: The precipitated product can be isolated by filtration.

  • Washing: Wash the crude product with water to remove inorganic salts and unreacted glycine.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent mixture (e.g., ethanol/water, acetone/water).

  • Dissolution: Dissolve the crude this compound in the minimum amount of the chosen solvent at an elevated temperature.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and stir for a short period. Filter the hot solution to remove the activated carbon.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by filtration.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 3: Purity Analysis by HPLC
  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphoric acid in water) and an organic solvent (e.g., acetonitrile).[1] For MS compatibility, formic acid can be used instead of phosphoric acid.[1]

  • Detection: UV detector at an appropriate wavelength (e.g., 210 nm).

  • Sample Preparation: Dissolve a known amount of the this compound sample in a suitable solvent (e.g., mobile phase).

  • Injection: Inject the sample into the HPLC system and record the chromatogram.

  • Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks.

Visual Diagrams

The following diagrams, generated using the DOT language, illustrate the experimental workflow and troubleshooting logic.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis prep Preparation of Glycine Solution ph_adj pH Adjustment prep->ph_adj acyl Acylation with Undecylenoyl Chloride ph_adj->acyl react Reaction Monitoring acyl->react acid Acidification react->acid iso Isolation acid->iso wash Washing iso->wash recryst Recrystallization wash->recryst Crude Product wfe Wiped-Film Evaporation recryst->wfe dry Drying wfe->dry hplc HPLC Purity Analysis dry->hplc Final Product gcms GC-MS Impurity ID hplc->gcms

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

troubleshooting_low_yield start Low Yield Observed check_completion Is the reaction complete? start->check_completion check_hydrolysis Was the acyl chloride of good quality and handled properly? check_completion->check_hydrolysis Yes solution_completion Optimize reaction time, temperature, and pH. Monitor reaction. check_completion->solution_completion No check_stoichiometry Was the molar ratio correct? check_hydrolysis->check_stoichiometry Yes solution_hydrolysis Use fresh acyl chloride and dry equipment. check_hydrolysis->solution_hydrolysis No check_workup Was there significant product loss during workup? check_stoichiometry->check_workup Yes solution_stoichiometry Verify calculations and use a slight excess of acyl chloride. check_stoichiometry->solution_stoichiometry No solution_workup Optimize extraction and washing procedures. check_workup->solution_workup Yes end Yield Improved check_workup->end No solution_completion->end solution_hydrolysis->end solution_stoichiometry->end solution_workup->end

Caption: Troubleshooting logic for addressing low reaction yield in this compound synthesis.

References

Validation & Comparative

Comparative Efficacy of Undecylenoyl Glycine and Salicylic Acid in Acne Vulgaris Management

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of undecylenoyl glycine and salicylic acid reveals distinct yet effective mechanisms in the treatment of acne vulgaris. This guide provides a comparative overview of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Mechanism of Action

This compound , a lipoamino acid, is recognized for its purifying properties. It functions by regulating sebum production and exhibiting antibacterial effects, which contributes to maintaining a balanced skin microbiome.[1][2] Derived from undecylenic acid (a natural fatty acid from castor oil) and the amino acid glycine, it is particularly suitable for acne-prone and seborrheic skin.[3][4] Its anti-seborrheic and antimicrobial functions help to control the growth of microorganisms on the skin.[5][6]

Salicylic Acid , a beta-hydroxy acid (BHA), is a well-established keratolytic agent.[7] It works by exfoliating the skin and unclogging pores through the dissolution of bonds between dead skin cells.[8][9] Its lipophilic nature allows it to penetrate sebum-filled pores, making it effective against comedones (blackheads and whiteheads).[10][11] Salicylic acid also possesses anti-inflammatory and antimicrobial properties.[7][8] It has been shown to reduce sebum production by downregulating the AMPK/SREBP-1 pathway in sebocytes and to decrease inflammation by suppressing the NF-κB pathway.[12][13]

Comparative Performance Data

FeatureThis compoundSalicylic Acid
Primary Function Sebum regulation, Antimicrobial[1][5]Keratolytic, Comedolytic, Anti-inflammatory[7][8]
Sebum Reduction Regulates sebum production[2][6]Decreases sebum production by inhibiting the AMPK–SREBP‑1 pathway[12][13]
Antimicrobial Activity Antibacterial and anti-fungal properties[14]Possesses antimicrobial properties against Cutibacterium acnes[7][15]
Anti-inflammatory Soothing properties[4]Reduces redness and swelling through suppression of the NF-κB pathway[12][13]
Exfoliation Not a primary mechanismPromotes desquamation of the stratum corneum[7][9]

Clinical Efficacy

Salicylic Acid has been the subject of numerous clinical studies demonstrating its efficacy in treating mild to moderate acne.

  • A 21-day prospective study with 42 participants using a salicylic acid-containing gel showed a 23.65% decrease in sebum levels, a 40.5% increase in skin hydration, and a 23.81% improvement in the Investigator's Global Assessment (IGA) score for acne severity.[16][17]

  • In a 6-week open-label study involving 25 volunteers, a skincare system with 1% salicylic acid led to a significant reduction in inflammatory lesions by 98.55% and non-inflammatory lesions by 56.10%.[18]

  • Another study with a 1.5% salicylic acid cream over 4 weeks showed improvement in 95% of the 20 patients, with 20% experiencing complete clearing of acne.[19]

Clinical trial data specifically comparing this compound to salicylic acid is limited. However, the known mechanisms of this compound in sebum regulation and microbial inhibition suggest its potential as an effective agent in acne treatment, particularly for individuals with oily and sensitive skin.[2][3]

Experimental Protocols

In Vitro Evaluation of Antimicrobial Activity against Cutibacterium acnes

  • Objective: To determine the minimum inhibitory concentration (MIC) of this compound and salicylic acid against C. acnes.

  • Method:

    • C. acnes strains are cultured in an appropriate anaerobic medium.

    • Serial dilutions of this compound and salicylic acid are prepared in the culture medium in a 96-well microtiter plate.

    • A standardized inoculum of C. acnes is added to each well.

    • The plates are incubated under anaerobic conditions at 37°C for 48-72 hours.

    • The MIC is determined as the lowest concentration of the test compound that visibly inhibits bacterial growth. A study showed that salicylic acid can reduce the biofilm formation of C. acnes.[15]

Clinical Evaluation of Sebum Production

  • Objective: To quantify the effect of this compound and salicylic acid on sebum production in human subjects.

  • Method:

    • Recruit subjects with oily or acne-prone skin.

    • Subjects apply a formulation containing either this compound or salicylic acid to a designated area of the forehead twice daily for a specified period (e.g., 21 days).[16] A control area may be left untreated or treated with a placebo.

    • Sebum levels are measured at baseline and at subsequent time points using a Sebumeter®.

    • The percentage change in sebum production from baseline is calculated for each treatment group. A study on a salicylic acid-containing gel showed a 23.65% reduction in sebum levels after 21 days.[17]

Signaling Pathways and Experimental Workflows

Salicylic Acid's Mechanism of Action in Sebocytes

Salicylic_Acid_Pathway SA Salicylic Acid AMPK AMPK SA->AMPK Inactivates NFkB NF-κB SA->NFkB Suppresses SREBP1 SREBP-1 AMPK->SREBP1 Inhibits Lipogenesis Lipogenesis (Sebum Production) SREBP1->Lipogenesis Promotes Inflammation Inflammation NFkB->Inflammation Promotes

Caption: Salicylic acid's dual action on sebum and inflammation.

Workflow for Clinical Evaluation of Acne Treatments

Clinical_Trial_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Recruitment Subject Recruitment (Mild-to-Moderate Acne) Baseline Baseline Assessment (IGA, Lesion Counts, Sebum) Recruitment->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: This compound Randomization->GroupA GroupB Group B: Salicylic Acid Randomization->GroupB Placebo Group C: Placebo Randomization->Placebo FollowUp Follow-up Assessments (e.g., Weeks 2, 4, 8, 12) GroupA->FollowUp GroupB->FollowUp Placebo->FollowUp DataAnalysis Data Analysis (Statistical Comparison) FollowUp->DataAnalysis Conclusion Conclusion on Efficacy and Tolerability DataAnalysis->Conclusion

Caption: Standard workflow for a comparative clinical trial.

References

Undecylenoyl Glycine and Ketoconazole: A Comparative Analysis of their Inhibitory Action on Malassezia furfur

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the antifungal properties of Undecylenoyl Glycine and Ketoconazole, with a specific focus on their efficacy in inhibiting the growth of Malassezia furfur, a yeast species implicated in various skin conditions. This document synthesizes available experimental data, outlines relevant experimental protocols, and visualizes the known mechanisms of action to aid in research and development efforts.

Executive Summary

Ketoconazole is a well-established azole antifungal agent with a potent and well-documented inhibitory effect on Malassezia furfur. Its mechanism of action, centered on the disruption of ergosterol synthesis, is a cornerstone of its efficacy. In contrast, this compound, a lipoamino acid used in cosmetic formulations for its anti-dandruff and purifying properties, presents a less characterized but plausible alternative. While direct comparative studies are limited, data on its precursor, undecylenic acid, suggests a mechanism involving the disruption of fungal cell membranes and inhibition of morphological transitions. This guide aims to collate and present the existing evidence for a comprehensive comparative overview.

Quantitative Data on Antifungal Efficacy

The following table summarizes the available quantitative data on the inhibitory concentrations of Ketoconazole and its precursor, Undecylenic Acid, against Malassezia furfur and other relevant fungal species. It is important to note the absence of publicly available Minimum Inhibitory Concentration (MIC) data for this compound directly against M. furfur. The data for Undecylenic Acid is provided as a proxy.

CompoundFungal SpeciesMinimum Inhibitory Concentration (MIC)Reference
Ketoconazole Malassezia furfur<0.06 - 0.12 µg/mL (median <0.06 µg/mL)[1]
Malassezia furfur0.025 - 0.4 µg/mL[2]
Malassezia furfurGeometric Mean of 0.51 µg/mL[3]
Malassezia furfur0.8 mg/L[4]
Undecylenic Acid Candida albicansEffective concentration >3 mM[5]

Experimental Protocols

The determination of antifungal efficacy, particularly the Minimum Inhibitory Concentration (MIC), requires standardized and meticulous experimental protocols. The following outlines a typical methodology for assessing the susceptibility of Malassezia furfur to antifungal agents.

Broth Microdilution Method for Malassezia furfur

This method is a standard for determining the MIC of an antifungal agent.

  • Culture Preparation: Malassezia furfur strains are cultured on a lipid-rich medium, such as modified Dixon's agar, to ensure optimal growth.

  • Inoculum Preparation: A suspension of the yeast is prepared in a suitable broth, and the cell density is adjusted to a standardized concentration (e.g., 1 x 10^4 to 5 x 10^4 CFU/mL).

  • Antifungal Agent Dilution: The test compounds (this compound and Ketoconazole) are serially diluted in a 96-well microtiter plate to create a range of concentrations.

  • Inoculation: Each well containing the diluted antifungal agent is inoculated with the prepared M. furfur suspension.

  • Incubation: The microtiter plates are incubated at a controlled temperature (typically 32°C) for a specified period (e.g., 72 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that visibly inhibits the growth of the yeast. This can be assessed visually or by using a colorimetric indicator that measures metabolic activity.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Malassezia furfur Culture D Inoculation with M. furfur A->D B Antifungal Stock Solutions C Serial Dilution in 96-Well Plate B->C C->D E Incubation (32°C, 72h) D->E F Visual/Colorimetric Reading E->F G MIC Determination F->G

Fig. 1: Experimental workflow for MIC determination.

Signaling Pathways and Mechanisms of Inhibition

The antifungal activity of Ketoconazole and the proposed mechanism for this compound are mediated through distinct cellular pathways.

Ketoconazole: Inhibition of Ergosterol Synthesis

Ketoconazole's primary mechanism of action against fungi is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt membrane integrity and function, leading to fungal cell death.[6]

G Ketoconazole Ketoconazole Ketoconazole->Inhibition Lanosterol_Demethylase Lanosterol 14α-demethylase (CYP51A1) Lanosterol Lanosterol Ergosterol_Pathway Ergosterol Synthesis Lanosterol->Ergosterol_Pathway Ergosterol Ergosterol Ergosterol_Pathway->Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Incorporation Inhibition->Lanosterol_Demethylase

Fig. 2: Ketoconazole's mechanism of action.
This compound: A Multi-faceted Approach

The precise antifungal mechanism of this compound against Malassezia furfur is not fully elucidated. However, based on studies of its precursor, undecylenic acid, and its known properties, a multi-pronged mechanism is proposed:

  • Disruption of Fungal Cell Membrane: As a fatty acid derivative, undecylenic acid is believed to intercalate into the lipid bilayer of the fungal cell membrane, disrupting its structure and function, leading to increased permeability and cell death.[7]

  • Inhibition of Morphological Transition: Undecylenic acid has been shown to inhibit the transition of yeast forms to the more invasive hyphal forms in Candida albicans.[5] This is a critical virulence factor for many pathogenic fungi.

  • Inhibition of 5-alpha Reductase: In cosmetic applications, this compound is known to inhibit the enzyme 5-alpha reductase. While this enzyme is primarily associated with androgen metabolism in humans, its presence and role in fungi are not well-established. If present in Malassezia, its inhibition could potentially disrupt steroid metabolism, though this remains speculative.

G cluster_membrane Membrane Disruption cluster_morphology Morphogenesis Inhibition cluster_enzyme Enzyme Inhibition (Hypothesized) Undecylenoyl_Glycine This compound (from Undecylenic Acid) Membrane Fungal Cell Membrane Undecylenoyl_Glycine->Membrane Yeast_Hyphae Yeast-to-Hyphae Transition Undecylenoyl_Glycine->Yeast_Hyphae Five_Alpha_Reductase 5-alpha Reductase Undecylenoyl_Glycine->Five_Alpha_Reductase Permeability Increased Permeability Membrane->Permeability Virulence Reduced Virulence Yeast_Hyphae->Virulence Steroid_Metabolism Altered Steroid Metabolism Five_Alpha_Reductase->Steroid_Metabolism

References

A Comparative Analysis of Undecylenoyl Glycine and Piroctone Olamine in the Management of Dandruff

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Scientific Audience-Focused Comparison

This guide provides a detailed comparison of the efficacy of two prominent anti-dandruff agents: Undecylenoyl Glycine and Piroctone Olamine. The following objective analysis is intended for researchers, scientists, and professionals in drug development, presenting available experimental data, mechanisms of action, and relevant protocols to inform further research and formulation development.

Introduction

Dandruff, a common scalp disorder characterized by flaking and pruritus, is primarily associated with the proliferation of Malassezia yeast species, particularly Malassezia globosa and Malassezia furfur. Management strategies predominantly involve the use of topical antifungal agents. This guide focuses on a comparative evaluation of this compound, a lipoamino acid with purported multi-functional benefits, and Piroctone Olamine, a well-established antifungal compound.

Mechanism of Action

This compound

This compound is a derivative of undecylenic acid, a fatty acid, and the amino acid glycine. Its purported mechanism of action in treating dandruff is multi-faceted:

  • Antimicrobial Activity: It is suggested to inhibit the proliferation of microorganisms responsible for dandruff.[1][2]

  • Sebum Regulation: A key proposed mechanism is the inhibition of 5α-reductase, an enzyme that converts testosterone to dihydrotestosterone (DHT), a hormone implicated in increased sebum production.[1] By reducing sebum, the substrate for Malassezia growth is limited.

  • Dermo-protection: It is described as helping to restore the skin's natural acidic mantle.

Piroctone Olamine

Piroctone Olamine is an ethanolamine salt of the hydroxamic acid derivative Piroctone. Its primary mechanism is direct antifungal action against Malassezia species.[3][4] This is achieved through:

  • Disruption of Fungal Cell Membranes: It interferes with the integrity of the fungal cell membrane, leading to impaired function.

  • Inhibition of Metabolic Processes: It is believed to interfere with essential metabolic pathways within the fungal cell.

  • Iron Chelation: A significant aspect of its mechanism is the chelation of ferric ions (Fe³⁺), which are crucial for the activity of mitochondrial enzymes in fungi. This disruption of energy metabolism inhibits fungal growth.

Comparative Efficacy: A Review of Experimental Data

An abstract of an in-vivo study on a derivative, Potassium Undecylenoyl Hydrolyzed Wheat Protein, mentioned the use of Piroctone Olamine as a control for dandruff control properties, though the full results were not accessible.[5]

Piroctone Olamine: Quantitative Data

Clinical studies have demonstrated the efficacy of Piroctone Olamine in reducing dandruff.

Study Parameter Piroctone Olamine Formulation Results Citation
Dandruff Reduction1% Piroctone Olamine shampoo-16.5% reduction in hair shedding over 6 months[4]
Dandruff and Itch Reduction0.5% Piroctone Olamine shampooSignificant reduction in dandruff and itch after 3 weeks of treatment.[3]
Adherent Scalp Flaking Score (ASFS) ReductionPre-shampoo serum with Piroctone Olamine, witch hazel, and niacinamide27.72% reduction in ASFS after 30 minutes; 54.79% reduction after 8 days.[6]
Dandruff Score ReductionScalp pre-application gel and cleansing lotion with Salicylic Acid and Piroctone OlamineAverage dandruff score decreased from 2.45 to 1.10 after 4 weeks.[7]

In-vitro studies have established the antifungal activity of Piroctone Olamine against Malassezia furfur.

In-Vitro Assay Piroctone Olamine Results Citation
Minimum Inhibitory Concentration (MIC) against M. furfurPiroctone OlamineRange: 16-64 µg/mL[8]
This compound: Available Data

Quantitative clinical data specifically evaluating the efficacy of this compound in reducing dandruff is limited in publicly available scientific literature. Its functions are primarily described in cosmetic ingredient databases as "anti-dandruff," "antimicrobial," and "anti-seborrheic."[1][2] While its role as a 5α-reductase inhibitor is noted, specific efficacy data in the context of dandruff treatment is not provided.[1]

Experimental Protocols

In-Vivo Clinical Trial for Anti-Dandruff Shampoo Efficacy

A representative protocol for evaluating the efficacy of an anti-dandruff shampoo can be outlined as follows:

  • Subject Recruitment: A cohort of subjects with moderate to severe dandruff is recruited. Inclusion criteria typically involve a minimum score on a dandruff severity scale (e.g., Adherent Scalp Flaking Score - ASFS).

  • Washout Period: Subjects undergo a washout period (typically 1-2 weeks) where they use a non-medicated, non-anti-dandruff shampoo to establish a baseline dandruff level.

  • Randomization and Blinding: Subjects are randomly assigned to treatment groups (e.g., Test Shampoo, Placebo Shampoo, or Comparator Shampoo). The study is ideally double-blinded, where neither the subjects nor the investigators know the treatment allocation.

  • Treatment Phase: Subjects use the assigned shampoo for a specified duration (e.g., 2-3 times per week for 4-6 weeks).

  • Efficacy Assessments: Dandruff severity is assessed at baseline and at regular intervals during the treatment phase. Common assessment methods include:

    • Investigator's Global Assessment (IGA): A trained investigator visually assesses the severity of scaling, erythema, and overall scalp health.

    • Adherent Scalp Flaking Score (ASFS): A standardized method for quantifying the amount of adherent flakes on the scalp.

    • Subject Self-Assessment: Subjects rate the severity of symptoms such as itching, flaking, and scalp comfort.

  • Data Analysis: Statistical analysis is performed to compare the change in dandruff scores from baseline between the treatment groups.

G cluster_protocol In-Vivo Anti-Dandruff Clinical Trial Workflow SubjectRecruitment Subject Recruitment (Moderate-Severe Dandruff) Washout Washout Period (1-2 weeks) SubjectRecruitment->Washout Baseline Baseline Assessment (ASFS, IGA) Washout->Baseline Randomization Randomization & Blinding Baseline->Randomization Treatment Treatment Phase (4-6 weeks) Randomization->Treatment Assessments Weekly/Bi-weekly Assessments Treatment->Assessments FinalAssessment Final Assessment Treatment->FinalAssessment Assessments->Treatment DataAnalysis Statistical Analysis FinalAssessment->DataAnalysis G cluster_mic In-Vitro MIC Assay Workflow CulturePrep Prepare M. furfur Culture Inoculation Inoculate Microtiter Plate CulturePrep->Inoculation SerialDilution Serial Dilution of Test Compound SerialDilution->Inoculation Incubation Incubate Plate Inoculation->Incubation MIC_Determination Determine MIC Incubation->MIC_Determination G cluster_5ar 5α-Reductase Inhibition Assay Enzyme 5α-Reductase Enzyme DHT Dihydrotestosterone (Product) Enzyme->DHT Testosterone Testosterone (Substrate) Testosterone->Enzyme Inhibitor This compound (Inhibitor) Inhibitor->Enzyme

References

A Comparative Analysis of the Antimicrobial Activity of Undecylenoyl Glycine and Azelaic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the antimicrobial properties of two widely utilized compounds in dermatology and cosmetics: Undecylenoyl Glycine and Azelaic Acid. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and application of these agents. This comparison is based on available experimental data, mechanisms of action, and established testing protocols.

Introduction

This compound, a lipoamino acid, and Azelaic Acid, a naturally occurring dicarboxylic acid, both exhibit notable antimicrobial activity against a range of microorganisms, particularly those implicated in common skin conditions. While both are valued for their efficacy and favorable safety profiles, they differ in their chemical nature, mechanisms of action, and the breadth of available quantitative antimicrobial data.

This compound is known for its dermo-protective and purifying properties, helping to restore the skin's acid mantle.[1][2] It is described as an effective agent against the proliferation of microbes responsible for skin and hair issues such as dandruff and acne.[3][4] Its mechanism is partly attributed to the inhibition of 5-alpha reductase, which helps in controlling sebum production.[4]

Azelaic Acid is a well-researched compound with broad-spectrum antibacterial effects.[5] Its efficacy is concentration and pH-dependent and it is known to be effective against antibiotic-resistant strains of bacteria like Propionibacterium acnes (now Cutibacterium acnes) and Staphylococcus aureus.[5]

Quantitative Antimicrobial Activity

A direct quantitative comparison of the antimicrobial activity of this compound and Azelaic Acid is challenging due to the limited availability of specific Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound in publicly accessible literature. Azelaic Acid, on the other hand, has been more extensively studied, with established MIC and MBC values against various microorganisms.

The following table summarizes the available quantitative and qualitative data on the antimicrobial activity of both compounds.

CompoundMicroorganismMICMBCReference(s)
Azelaic Acid Propionibacterium acnes (Cutibacterium acnes)250 µg/mL500 µg/mL
Staphylococcus epidermidis50% inhibition at 457 µM-
Various cutaneous bacteria0.03 mol/L to 0.25 mol/L≥ 0.25 mol/L
This compound General Bacteria (Gram-positive and Gram-negative)Broad-spectrum bacteriostatic and fungistatic activities are reported, but specific MIC/MBC values are not widely published.Broad-spectrum bacteriostatic and fungistatic activities are reported, but specific MIC/MBC values are not widely published.[1][2]
Malassezia furfur (formerly Pityrosporum ovale)Described as an anti-dandruff active through inhibition of this yeast, but quantitative data is lacking.Described as an anti-dandruff active through inhibition of this yeast, but quantitative data is lacking.[4]
Acne-associated microbesReported to possess anti-acne activity.Reported to possess anti-acne activity.[6]

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of this compound and Azelaic Acid differ significantly, reflecting their distinct chemical structures and modes of interaction with microbial cells.

This compound

The primary antimicrobial mechanism of this compound is linked to its ability to restore the skin's natural acidic pH, creating an environment that is inhospitable to many pathogenic microorganisms.[3] As a lipoamino acid, it also has surfactant properties that can disrupt microbial cell membranes. Furthermore, it is reported to inhibit the enzyme 5-alpha reductase, which plays a role in sebum production.[4] By reducing sebum, it can indirectly limit the growth of lipophilic microorganisms on the skin.

Undecylenoyl_Glycine_Mechanism UG This compound SkinSurface Skin Surface UG->SkinSurface SebaceousGland Sebaceous Gland UG->SebaceousGland FiveAlphaReductase 5-alpha Reductase UG->FiveAlphaReductase Inhibits AcidMantle Restoration of Acid Mantle (Lower pH) SkinSurface->AcidMantle Lowers pH Inhibition Inhibition of Growth AcidMantle->Inhibition Microbe Pathogenic Microorganisms Microbe->Inhibition SebaceousGland->FiveAlphaReductase SebumProduction Sebum Production FiveAlphaReductase->SebumProduction ReducedSebum Reduced Sebum SebumProduction->ReducedSebum ReducedSebum->Inhibition Reduces nutrient source

Mechanism of Action of this compound.
Azelaic Acid

Azelaic Acid employs a multi-faceted approach to its antimicrobial activity. It can traverse the bacterial cell membrane and lower the intracellular pH, disrupting cellular homeostasis and leading to a decrease in bacterial vitality.[5] A key mechanism is the inhibition of bacterial thioredoxin reductase, an enzyme crucial for DNA and protein synthesis.[5] By inhibiting this enzyme, Azelaic Acid effectively halts bacterial replication. This broad mechanism of action makes it less likely to induce bacterial resistance.[5]

Azelaic_Acid_Mechanism AA Azelaic Acid BacterialCell Bacterial Cell AA->BacterialCell Enters cell ThioredoxinReductase Thioredoxin Reductase AA->ThioredoxinReductase Inhibits IntracellularpH Lowered Intracellular pH BacterialCell->IntracellularpH CellularHomeostasis Disrupted Cellular Homeostasis IntracellularpH->CellularHomeostasis DecreasedVitality Decreased Vitality / Death CellularHomeostasis->DecreasedVitality ProteinSynthesis Protein Synthesis ThioredoxinReductase->ProteinSynthesis DNASynthesis DNA Synthesis ThioredoxinReductase->DNASynthesis Inhibition Inhibition ThioredoxinReductase->Inhibition Inhibition->ProteinSynthesis Inhibition->DNASynthesis

Mechanism of Action of Azelaic Acid.

Experimental Protocols

The determination of MIC and MBC values is crucial for quantifying the antimicrobial activity of a compound. The following are detailed methodologies for two standard assays used for this purpose.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Sterile nutrient broth (e.g., Mueller-Hinton Broth)

  • Standardized microbial inoculum (e.g., 0.5 McFarland standard)

  • Antimicrobial agent stock solution

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the antimicrobial agent is prepared directly in the microtiter plate. Typically, 100 µL of sterile broth is added to each well. Then, 100 µL of the antimicrobial stock solution is added to the first well and mixed. 100 µL is then transferred from the first well to the second, and this process is repeated across the row to create a concentration gradient.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. A growth control well (containing broth and inoculum but no antimicrobial) and a sterility control well (containing only broth) are included.

  • Incubation: The plate is incubated under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well remains clear).

Agar Dilution Method for MIC Determination

This method involves incorporating the antimicrobial agent into an agar medium to determine the MIC.

Materials:

  • Petri dishes

  • Sterile nutrient agar (e.g., Mueller-Hinton Agar)

  • Standardized microbial inoculum

  • Antimicrobial agent stock solution

  • Water bath

  • Inoculator (e.g., multipoint replicator)

Procedure:

  • Preparation of Agar Plates: A series of agar plates are prepared, each containing a different concentration of the antimicrobial agent. The antimicrobial stock solution is added to molten agar (kept at 45-50°C in a water bath) and mixed thoroughly before pouring into petri dishes.

  • Inoculation: A standardized inoculum of the test microorganism is spotted onto the surface of each agar plate using a replicator. Multiple strains can be tested on a single plate.

  • Incubation: The plates are incubated under suitable conditions until growth is clearly visible on the control plate (without antimicrobial agent).

  • Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the growth of the microorganism.

Experimental_Workflow cluster_broth Broth Microdilution cluster_agar Agar Dilution B1 Prepare Serial Dilutions in 96-well plate B2 Inoculate with Standardized Microorganism B1->B2 B3 Incubate (18-24h) B2->B3 B4 Read MIC (Lowest concentration with no growth) B3->B4 A1 Prepare Agar Plates with Varying Antimicrobial Concentrations A2 Spot Inoculate with Standardized Microorganism A1->A2 A3 Incubate until Growth on Control Plate A2->A3 A4 Read MIC (Lowest concentration with no growth) A3->A4

References

A Comparative Analysis of Undecylenoyl Glycine's Sebum-Regulating Efficacy Against Placebo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Summary

The following table summarizes the available quantitative data on the sebum-regulating and related enzymatic inhibition effects of capryloyl glycine, which serves as a proxy for undecylenoyl glycine.

ParameterActive Ingredient (Capryloyl Glycine)Placebo/ControlMethodSource
Sebum Secretion Reduction 13.8% reduction with 0.0156% concentrationNo treatment (control group)In-vitro study[1]
5-Alpha-Reductase Inhibition 50-100% inhibition with 0.5-1.0% concentrationNot specifiedIn-vitro enzymatic assay[2]

Note: The placebo in clinical and in-vitro studies is typically the vehicle or base formulation used for the active ingredient, but without the active ingredient itself. This allows for the assessment of the true effect of the active compound.

Experimental Protocols

Below are detailed methodologies for key experiments relevant to assessing the sebum-regulating effects of a topical ingredient like this compound.

Clinical Trial Protocol for Sebum Measurement

This protocol outlines a typical double-blind, placebo-controlled clinical trial to evaluate the in-vivo efficacy of a sebum-regulating ingredient.

  • Objective: To measure the effect of a topical product containing this compound on sebum production on the forehead compared to a placebo.

  • Participants: A cohort of healthy volunteers with self-perceived oily skin are recruited. Participants are typically instructed to avoid using any topical treatments on the test area for a specified period (e.g., one week) before and during the study.

  • Materials:

    • Test product: A cream or gel formulation containing a specified concentration of this compound.

    • Placebo product: The same cream or gel formulation as the test product but without this compound. A common base for topical placebos is a cetomacrogol cream.[2]

    • Sebumeter®: A device that measures the sebum content on the skin surface through photometry.[3][4][5]

  • Procedure:

    • Acclimatization: Participants acclimatize in a room with controlled temperature and humidity for at least 30 minutes before measurements are taken.[4][5]

    • Baseline Measurement: A baseline sebum measurement is taken from a designated area on the forehead of each participant using the Sebumeter®.

    • Product Application: The test product is applied to one side of the forehead, and the placebo is applied to the other side in a randomized, double-blind manner.

    • Follow-up Measurements: Sebumeter® readings are taken from both the active and placebo-treated areas at specified time points (e.g., 2, 4, and 6 hours) after product application.

    • Data Analysis: The percentage change in sebum levels from baseline is calculated for both the active and placebo groups. Statistical analysis is performed to determine the significance of the difference between the two groups.

In-Vitro 5-Alpha-Reductase Inhibition Assay

This in-vitro assay assesses the direct inhibitory effect of an ingredient on the 5-alpha-reductase enzyme, which is crucial for sebum production.

  • Objective: To determine the inhibitory potential of this compound on the activity of the 5-alpha-reductase enzyme.

  • Materials:

    • Human sebocytes or a source of 5-alpha-reductase enzyme.

    • Testosterone (substrate).

    • This compound at various concentrations.

    • Control inhibitor (e.g., Finasteride).

    • Assay buffer and co-factors (e.g., NADPH).

  • Procedure:

    • Incubation: The 5-alpha-reductase enzyme is incubated with testosterone and NADPH in the presence of varying concentrations of this compound or the control inhibitor.

    • Reaction Termination: The enzymatic reaction is stopped after a specific incubation period.

    • Metabolite Quantification: The amount of dihydrotestosterone (DHT), the product of the 5-alpha-reductase reaction, is quantified using methods like High-Performance Liquid Chromatography (HPLC) or Enzyme-Linked Immunosorbent Assay (ELISA).

    • Inhibition Calculation: The percentage of inhibition of 5-alpha-reductase activity is calculated by comparing the amount of DHT produced in the presence of this compound to the amount produced in the control (no inhibitor).

Visualizations

Experimental Workflow

The following diagram illustrates the workflow of a typical placebo-controlled clinical trial for a sebum-regulating product.

G Experimental Workflow for Clinical Sebum Regulation Study cluster_0 Pre-Trial cluster_1 Trial Day cluster_2 Post-Trial A Participant Recruitment (Oily Skin Type) B Washout Period (No Topical Treatments) A->B C Acclimatization (Controlled Environment) B->C D Baseline Sebum Measurement (Sebumeter®) C->D E Randomized Product Application (Active vs. Placebo) D->E F Follow-up Sebum Measurements (Multiple Time Points) E->F G Data Analysis (% Sebum Reduction) F->G H Statistical Comparison (Active vs. Placebo) G->H

Clinical Trial Workflow
Signaling Pathway

This diagram depicts the proposed mechanism of action for this compound in regulating sebum production through the inhibition of 5-alpha-reductase.

G Proposed Mechanism of this compound in Sebum Regulation Testosterone Testosterone Five_AR 5-Alpha-Reductase Testosterone->Five_AR DHT Dihydrotestosterone (DHT) (More Potent Androgen) Sebocyte Sebocyte Nucleus DHT->Sebocyte Five_AR->DHT Reduced_Sebum Reduced Sebum Production UG This compound UG->Five_AR Inhibition Sebum Increased Sebum Production Sebocyte->Sebum

Mechanism of Action

References

Assessing the Safety Profile of Undecylenoyl Glycine in Comparison to Other Cosmetic Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cosmetic formulation, the safety of each ingredient is paramount. This guide provides a comparative analysis of the safety profile of undecylenoyl glycine against other commonly used cosmetic ingredients: capryloyl glycine, phenoxyethanol, and methylparaben. This objective comparison is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data and regulatory assessments.

Comparative Safety Assessment

The safety of a cosmetic ingredient is evaluated across several key endpoints, including its potential to cause skin irritation, eye irritation, and skin sensitization (allergic contact dermatitis). The following table summarizes the available safety information for this compound and the selected comparator ingredients based on assessments by regulatory bodies such as the Cosmetic Ingredient Review (CIR) Expert Panel and the European Chemicals Agency (ECHA).

Table 1: Comparative Summary of Safety Profiles

Safety EndpointThis compoundCapryloyl GlycinePhenoxyethanolMethylparaben
Skin Irritation Considered safe for use when formulated to be non-irritating[1][2][3][4].Generally considered to have low potential for skin irritation[5].Slight irritant to rabbit skin at 2.0%; not a primary irritant in clinical studies[6].Can cause skin irritation, particularly in individuals with sensitive skin[7][8].
Eye Irritation GHS classification: Causes serious eye damage[1].Reported as irritating in an OECD 404 study.Strong eye irritant when undiluted; non-irritating at 2.2%[6].Can cause slight transient eye irritation in rabbits[9].
Skin Sensitization Considered safe for use when formulated to be non-irritating, implying low sensitization potential[1][2][3][4].Potential skin sensitizer, with some case reports of allergic contact dermatitis[5][10][11][12].Considered a rare sensitizer in humans despite widespread use[6][13][14].Not considered a sensitizer when applied to intact skin[15]. Rarely sensitizing to normal human skin[16].
Regulatory Status (CIR) Safe in the present practices of use and concentration when formulated to be non-irritating[1][2][3][4].Deemed safe for use in cosmetics in products containing up to 2%[5].Safe as a cosmetic ingredient in the present practices of use and concentration (generally < 1%)[6].Safe as used in cosmetic products[16].

Experimental Protocols

A comprehensive safety assessment relies on standardized experimental protocols. Below are detailed methodologies for key experiments frequently cited in the safety evaluation of cosmetic ingredients.

Human Repeat Insult Patch Test (HRIPT)

The Human Repeat Insult Patch Test (HRIPT) is a clinical study designed to assess the skin irritation and sensitization potential of a test material in human subjects.[17][18][19][20][21][22]

  • Objective: To determine if a product is likely to cause skin irritation or allergic contact dermatitis after repeated application.

  • Methodology:

    • Induction Phase: A small amount of the test material is applied to the skin of human volunteers (typically on the back) under an occlusive or semi-occlusive patch. The patch remains in place for 24-48 hours. This process is repeated nine times over a three-week period at the same application site. Skin reactions are scored by trained evaluators after each application.[17][21][22]

    • Rest Phase: A rest period of approximately two weeks follows the induction phase, during which no patches are applied. This allows for the development of any potential delayed hypersensitivity.

    • Challenge Phase: After the rest period, a single patch with the test material is applied to a naive skin site (a site not previously exposed to the test material). The site is evaluated for any signs of an allergic reaction (erythema, edema, papules, vesicles) at 24, 48, and 72 hours after patch application.[19][21]

  • Interpretation: A reaction at the challenge site that is more severe than any irritation observed during the induction phase suggests that sensitization has occurred. The absence of a reaction during the challenge phase indicates a lack of sensitization potential under the test conditions.

In Vitro Eye Irritation Tests

To reduce reliance on animal testing, several in vitro methods have been developed to assess the eye irritation potential of substances.

  • Hen's Egg Test on the Chorioallantoic Membrane (HET-CAM):

    • Objective: To predict the ocular irritation potential of a substance by observing its effects on the chorioallantoic membrane of a fertilized hen's egg.[23][24]

    • Methodology: The test substance is applied to the chorioallantoic membrane (CAM) of a 10-day-old embryonated hen's egg. The CAM is a well-vascularized membrane that responds to injury with inflammation and coagulation. The endpoints observed over a short period (typically 5 minutes) are hemorrhage, lysis, and coagulation of blood vessels. The time at which these events occur is used to calculate an irritation score.[23]

    • Interpretation: The irritation score is used to classify the substance's irritation potential, ranging from non-irritating to severely irritating. The HET-CAM is particularly useful for identifying severe irritants.[24]

  • Bovine Corneal Opacity and Permeability (BCOP) Assay:

    • Objective: To evaluate the eye irritation potential of a substance by measuring its effects on the opacity and permeability of an isolated bovine cornea.[25]

    • Methodology: Corneas are isolated from the eyes of freshly slaughtered cattle and mounted in a holder. The test substance is applied to the epithelial surface of the cornea for a defined period. After exposure, the cornea is rinsed, and two measurements are taken: corneal opacity (light scattering) using an opacitometer, and permeability (the amount of fluorescein dye that passes through the cornea) using a spectrophotometer.

    • Interpretation: The opacity and permeability values are used to calculate an In Vitro Irritancy Score (IVIS), which correlates with the in vivo Draize eye irritation test scores. This allows for the classification of the substance's irritation potential.

Visualizing Safety Assessment and Biological Pathways

To further elucidate the processes involved in cosmetic ingredient safety assessment, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and a simplified signaling pathway for skin irritation.

Cosmetic_Safety_Workflow cluster_preclinical Pre-Clinical Assessment cluster_clinical Clinical Assessment In_Silico In Silico Analysis (QSAR, Read-Across) In_Vitro_Screening In Vitro Screening (e.g., Cytotoxicity) In_Silico->In_Vitro_Screening Initial Screening In_Vitro_Genotox In Vitro Genotoxicity (Ames Test) In_Vitro_Screening->In_Vitro_Genotox In_Vitro_Irritation In Vitro Irritation/Corrosion (HET-CAM, BCOP, 3D Skin Models) In_Vitro_Genotox->In_Vitro_Irritation In_Vitro_Sensitization In Vitro Sensitization (DPRA, KeratinoSens™) In_Vitro_Irritation->In_Vitro_Sensitization Phase_I Phase I: Human Patch Testing (Irritation) In_Vitro_Sensitization->Phase_I Proceed to Clinical HRIPT Phase II: HRIPT (Sensitization) Phase_I->HRIPT Use_Test Phase III: In-Use Testing (Safety & Efficacy) HRIPT->Use_Test Risk_Assessment Final Risk Assessment & Dossier Submission Use_Test->Risk_Assessment

Caption: A typical workflow for assessing the safety of a new cosmetic ingredient.

Skin_Irritation_Pathway cluster_epidermis Epidermis cluster_dermis Dermis KC Keratinocytes Cytokines Release of Pro-inflammatory Cytokines & Chemokines (IL-1α, IL-8, TNF-α) KC->Cytokines Activation & Stress Response Immune_Cell Immune Cells (e.g., Langerhans Cells) Immune_Cell->Cytokines Amplification Blood_Vessel Blood Vessel Inflammation Inflammation (Erythema, Edema) Blood_Vessel->Inflammation Irritant Irritant Chemical (e.g., Surfactant) Irritant->KC Disrupts Stratum Corneum Cytokines->Immune_Cell Recruitment & Activation Cytokines->Blood_Vessel Vasodilation & Increased Permeability

Caption: Simplified signaling pathway of skin irritation initiated by a topical irritant.

Conclusion

Based on the available data, this compound possesses a favorable safety profile for use in cosmetic applications, particularly concerning skin irritation and sensitization, with the important caveat that it should be formulated in non-irritating products. Its primary safety concern, as highlighted by the GHS classification, is the potential for serious eye damage, necessitating careful formulation in products intended for use around the eye area.

In comparison, phenoxyethanol and methylparaben are well-established preservatives with a long history of safe use, although both can be associated with skin irritation in sensitive individuals. Capryloyl glycine also appears to be generally well-tolerated, but the potential for skin sensitization has been noted in case reports.

It is crucial for formulators and researchers to consider the complete safety profile of each ingredient, including its concentration in the final product and the potential for interaction with other ingredients. The data and protocols presented in this guide are intended to provide a foundational understanding to support informed ingredient selection and risk assessment in the development of safe and effective cosmetic products.

References

A Comparative Analysis of Surfactant Mildness: Undecylenoyl Glycine vs. Sodium Lauryl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of Undecylenoyl Glycine and Sodium Lauryl Sulfate (SLS) reveals significant differences in their mildness profiles, positioning this compound as a markedly gentler alternative for personal care and pharmaceutical formulations. This guide presents a comparative analysis based on key in vitro and in vivo mildness assessment methods, including protein denaturation, cytotoxicity, and skin irritation potential.

Sodium Lauryl Sulfate (SLS) is a widely utilized anionic surfactant known for its strong cleansing and foaming properties. However, its propensity to cause skin and eye irritation is a significant drawback.[1][2] In contrast, this compound, an acylated amino acid, is recognized for its mildness, making it a preferred choice for sensitive skin formulations.[3][4] This comparison guide delves into the experimental data that substantiates these claims.

Data Presentation

Protein Denaturation Potential

Protein denaturation is a key indicator of a surfactant's potential to induce skin irritation. The Zein test, which measures the solubilization of a corn protein similar to keratin, is a widely accepted method for assessing this. A lower Zein value indicates a milder surfactant.

SurfactantZein Dissolution ( g/100g solution)Reference
Sodium Lauryl Sulfate (SLS)~1.6[5]
Sodium Lauroyl Glycinate*~0.2[5]

Note: Sodium Lauroyl Glycinate is a close structural analog of this compound and its data is used here as a proxy to demonstrate the mildness of acyl glycinates.

Cytotoxicity Assessment

Cytotoxicity assays measure the toxicity of a substance to cells. The IC50 value, the concentration at which 50% of cells are non-viable, is a common metric. A higher IC50 value indicates lower cytotoxicity and therefore, greater mildness.

SurfactantCell LineAssayIC50 ValueReference
Sodium Lauryl Sulfate (SLS)Human KeratinocytesCrystal Violet Staining (1h)Approx. 0.01%[6]
This compound--Data not available in comparative studies-

While direct comparative IC50 data for this compound was not available in the reviewed literature, its classification as a non-irritating and non-sensitizing ingredient by cosmetic safety assessments suggests a significantly higher IC50 value compared to SLS.[7]

Skin Irritation Potential

Clinical and in vivo studies provide the most direct evidence of a surfactant's irritation potential. These studies often measure parameters like transepidermal water loss (TEWL) and erythema (redness).

SurfactantStudy TypeKey FindingsReference
Sodium Lauryl Sulfate (SLS)Human Patch TestInduces significant increases in TEWL and erythema.[8][9]
This compoundCosmetic Safety AssessmentConsidered safe for use in cosmetics when formulated to be non-irritating.[10]

Experimental Protocols

Zein Test Protocol

The Zein test is performed to evaluate the protein denaturation potential of surfactants.[11][12][13]

  • Preparation of Surfactant Solution: A solution of the test surfactant is prepared at a specified concentration (e.g., 1% in deionized water).

  • Incubation with Zein: A known amount of Zein protein (e.g., 2g) is added to the surfactant solution.

  • Agitation: The mixture is stirred for a standardized period (e.g., 1 hour) at a constant temperature.

  • Separation: The undissolved Zein is separated from the solution by filtration or centrifugation.

  • Quantification: The amount of dissolved Zein in the supernatant is determined by measuring the nitrogen content or by gravimetric analysis after drying.

  • Calculation: The Zein value is typically expressed as the grams of Zein dissolved per 100g of surfactant solution.

Cytotoxicity Assay Protocol (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14]

  • Cell Seeding: Human keratinocytes are seeded into 96-well plates and allowed to adhere.

  • Treatment: The cells are exposed to various concentrations of the test surfactants for a defined period (e.g., 24 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Incubation: The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Mandatory Visualization

Surfactant-Induced Skin Irritation Pathway

Surfactants like SLS can disrupt the skin barrier, leading to irritation through a cascade of cellular events. This process involves the denaturation of keratin, disruption of the lipid barrier, and the release of inflammatory mediators by keratinocytes.

Surfactant_Irritation_Pathway Surfactant Surfactant (e.g., SLS) SC Stratum Corneum Surfactant->SC Interaction Keratinocyte Keratinocyte Surfactant->Keratinocyte Penetration Keratin Keratin Denaturation SC->Keratin Lipid Lipid Barrier Disruption SC->Lipid Mediators Release of Inflammatory Mediators (e.g., IL-1α, IL-8) Keratinocyte->Mediators Activation Inflammation Inflammation (Erythema, Edema) Mediators->Inflammation

Caption: Surfactant-induced skin irritation pathway.

Experimental Workflow for Zein Test

The workflow for the Zein test provides a clear, step-by-step representation of the experimental procedure.

Zein_Test_Workflow Start Start Prep Prepare Surfactant Solution Start->Prep AddZein Add Zein Protein Prep->AddZein Stir Stir for 1 hour AddZein->Stir Filter Filter/Centrifuge Stir->Filter Analyze Analyze Supernatant for Dissolved Zein Filter->Analyze End End Analyze->End

Caption: Experimental workflow for the Zein test.

Logical Relationship of Surfactant Mildness Assessment

The assessment of surfactant mildness is a multi-faceted process that integrates data from various experimental approaches to provide a comprehensive understanding of a surfactant's interaction with the skin.

Mildness_Assessment_Logic Mildness Surfactant Mildness ProteinDenaturation Protein Denaturation (Zein Test) Mildness->ProteinDenaturation Cytotoxicity Cytotoxicity (MTT Assay) Mildness->Cytotoxicity SkinIrritation Skin Irritation (Patch Test) Mildness->SkinIrritation LowIrritation Low Irritation Potential ProteinDenaturation->LowIrritation Low Value Cytotoxicity->LowIrritation High IC50 SkinIrritation->LowIrritation Low TEWL/Erythema

Caption: Logical relationship of surfactant mildness assessment.

References

The Untapped Synergy: Evaluating the Combined Antimicrobial Power of Undecylenoyl Glycine and Tea Tree Oil

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial strategies is a constant battle against evolving microbial resistance. This guide explores the potential synergistic relationship between undecylenoyl glycine, a lipoamino acid with known purifying properties, and tea tree oil, a natural essential oil with a broad-spectrum antimicrobial profile. While direct experimental data on their combined efficacy is limited in publicly available literature, this document provides a comprehensive overview of their individual antimicrobial activities and outlines the established methodologies to evaluate their potential synergy.

The rationale for investigating this combination lies in their distinct yet potentially complementary mechanisms of action. This compound is known to help regulate the skin's ecosystem, while tea tree oil directly targets microbial membranes. A synergistic interaction could lead to a more potent antimicrobial effect at lower concentrations, potentially reducing the risk of side effects and minimizing the development of resistance.

Comparative Antimicrobial Activity: A Look at the Individual Components

Table 1: Minimum Inhibitory Concentration (MIC) of Tea Tree Oil against Bacteria

Bacterial SpeciesMIC Range (mg/mL)
Escherichia coli0.78 - 2.17[1][2]
Staphylococcus aureus3.13 - 25[2]
Gram-Negative Bacteria (general)0.78 - 3.13[2]
Gram-Positive Bacteria (general)3.13 - 25[2]

Table 2: Minimum Inhibitory Concentration (MIC) of Tea Tree Oil against Fungi

Fungal SpeciesMIC Range (mg/mL)
Candida albicans2.17 - 6.25[1][2]
Aspergillus niger2.17[1]

Note: The MIC values for tea tree oil can vary depending on the specific composition of the oil and the testing methodology used.

Unraveling the Mechanisms of Action

Understanding the individual antimicrobial mechanisms of this compound and tea tree oil is key to postulating a synergistic effect.

This compound: This acylated amino acid derivative is recognized for its dermo-protective and purifying properties. Its antimicrobial action is thought to be linked to its ability to restore the skin's acid mantle, creating an environment less favorable for pathogenic microbial growth. It also helps to regulate sebum production, which can limit the proliferation of certain microorganisms.

Tea Tree Oil: The antimicrobial activity of tea tree oil is well-documented and primarily attributed to its major component, terpinen-4-ol. Its mechanism involves the disruption of the permeability barrier of microbial cell membranes, leading to a loss of chemiosmotic control and inhibition of cellular respiration. This disruption results in the leakage of intracellular components and ultimately, cell death.

A potential synergistic interaction could involve this compound weakening the microbial defenses by altering the local environment, thereby allowing tea tree oil to penetrate and disrupt the cell membrane more effectively.

Experimental Protocols for Synergy Evaluation

To empirically determine the synergistic effect of this compound and tea tree oil, standardized in vitro methods are employed. The following are detailed protocols for key experiments.

Checkerboard Assay

The checkerboard assay is a widely used method to assess the in vitro interaction between two antimicrobial agents.

Protocol:

  • Preparation of Antimicrobial Agents: Prepare stock solutions of this compound and tea tree oil in an appropriate solvent.

  • Microtiter Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of serial dilutions of both agents. One agent is diluted along the x-axis (columns) and the other along the y-axis (rows).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC of each agent alone and in combination is determined as the lowest concentration that visibly inhibits microbial growth.

  • Calculation of Fractional Inhibitory Concentration Index (FICI): The FICI is calculated using the following formula: FICI = FIC of Agent A + FIC of Agent B Where:

    • FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)

    • FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)

  • Interpretation of Results:

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1

    • Indifference: 1 < FICI ≤ 4

    • Antagonism: FICI > 4

Time-Kill Curve Assay

The time-kill curve assay provides information on the rate of microbial killing over time when exposed to antimicrobial agents, alone and in combination.

Protocol:

  • Preparation of Cultures: Grow the test microorganism in a suitable broth medium to the logarithmic phase.

  • Exposure to Antimicrobials: Distribute the microbial culture into flasks containing:

    • Growth control (no antimicrobial)

    • This compound alone (at a specific concentration, e.g., MIC)

    • Tea tree oil alone (at a specific concentration, e.g., MIC)

    • The combination of this compound and tea tree oil (at synergistic concentrations determined by the checkerboard assay).

  • Incubation and Sampling: Incubate the flasks at an appropriate temperature with agitation. At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), collect aliquots from each flask.

  • Viable Cell Counting: Perform serial dilutions of the collected samples and plate them on agar plates. Incubate the plates and count the number of colony-forming units (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent.

Biofilm Disruption Assay

This assay evaluates the ability of the antimicrobial agents to disrupt pre-formed microbial biofilms.

Protocol:

  • Biofilm Formation: Grow biofilms of the test microorganism in the wells of a 96-well microtiter plate for a specified period (e.g., 24-48 hours).

  • Removal of Planktonic Cells: Gently wash the wells with a sterile buffer (e.g., phosphate-buffered saline) to remove non-adherent, planktonic cells.

  • Treatment: Add fresh medium containing this compound, tea tree oil, or their combination at various concentrations to the wells with the established biofilms. Include a control group with no antimicrobial agent.

  • Incubation: Incubate the plate for a defined period (e.g., 24 hours).

  • Quantification of Biofilm:

    • Crystal Violet Staining: Wash the wells, stain the remaining biofilm with crystal violet, and then solubilize the stain. The absorbance is measured to quantify the biofilm biomass.

    • Metabolic Activity Assay (e.g., XTT, MTT): Assess the metabolic activity of the viable cells within the biofilm using a colorimetric assay.

  • Data Analysis: Compare the biofilm biomass or metabolic activity in the treated wells to the control wells to determine the percentage of biofilm disruption.

Visualizing the Path to Discovery

The following diagrams illustrate the experimental workflow for evaluating synergy and a hypothetical model of the combined antimicrobial action.

Experimental_Workflow cluster_prep Preparation cluster_assays Synergy Assays cluster_analysis Data Analysis & Interpretation A Prepare Undecylenoyl Glycine Stock D Checkerboard Assay (Determine FICI) A->D E Time-Kill Curve Assay (Assess Killing Rate) A->E F Biofilm Disruption Assay (Evaluate Anti-Biofilm Effect) A->F B Prepare Tea Tree Oil Stock B->D B->E B->F C Prepare Microbial Inoculum C->D C->E C->F G Calculate FICI D->G H Plot Time-Kill Curves E->H I Quantify Biofilm Reduction F->I J Determine Synergy, Additive, or Antagonism G->J H->J I->J

Caption: Experimental workflow for evaluating antimicrobial synergy.

Mechanism_of_Action cluster_agents Antimicrobial Agents cluster_microbe Microbial Cell UG This compound Environment Microenvironment (e.g., pH, Sebum) UG->Environment Alters TTO Tea Tree Oil Membrane Cell Membrane TTO->Membrane Directly Targets Disruption Membrane Disruption & Permeability Increase Membrane->Disruption Environment->Membrane Weakens Defenses Death Cell Death Disruption->Death

Caption: Hypothetical synergistic antimicrobial mechanism.

Conclusion and Future Directions

The combination of this compound and tea tree oil presents a compelling area for further research in the development of novel antimicrobial formulations. Based on their individual mechanisms of action, a synergistic effect is plausible and warrants experimental validation. The protocols outlined in this guide provide a clear roadmap for researchers to systematically evaluate this potential synergy. Future studies should focus on generating robust quantitative data through checkerboard, time-kill, and biofilm assays across a range of clinically relevant microorganisms. Such research could pave the way for innovative and effective solutions in the ongoing fight against microbial infections.

References

Safety Operating Guide

Proper Disposal of Undecylenoyl Glycine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of undecylenoyl glycine.

This compound is recognized for its potential to cause serious eye damage and for being harmful to aquatic life with long-lasting effects.[1][2] Adherence to proper disposal protocols is therefore critical to mitigate these risks. The primary principle for the disposal of this compound is to act in accordance with all applicable local, regional, and national environmental regulations.[3]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all relevant safety measures are in place. This includes the use of appropriate Personal Protective Equipment (PPE) as outlined in the substance's Safety Data Sheet (SDS).

Recommended Personal Protective Equipment:

PPE ItemSpecification
Eye ProtectionChemical safety goggles or face shield
Hand ProtectionProtective gloves (inspect before use)
Body ProtectionLaboratory coat or other protective clothing
Respiratory ProtectionUse in a well-ventilated area. If dust is generated, use a particulate respirator.

In the event of accidental release, avoid dust formation and prevent the substance from entering drains or waterways.[4] Spills should be swept up, placed in a suitable, closed container, and labeled for waste disposal.[3][5]

Step-by-Step Disposal Procedure

The recommended procedure for the disposal of this compound is as follows:

  • Container Management : Keep this compound in its original container where possible. Do not mix it with other waste materials. Ensure the container is tightly closed and properly labeled.

  • Waste Collection : Collect waste this compound, including any contaminated materials from spills, in a designated and clearly labeled waste container.

  • Engage a Licensed Waste Disposal Service : Contact a professional and licensed waste disposal company to handle the collection and disposal of the chemical waste.[3] This is the most critical step to ensure compliance with environmental regulations.

  • Documentation : Maintain records of all disposed chemicals as per your institution's and local regulatory requirements.

  • Contaminated PPE : Dispose of contaminated gloves and other disposable PPE in accordance with applicable laws and good laboratory practices.[2]

Disposal "Don'ts"

  • Do not dispose of this compound down the drain or in general waste. Its ecotoxicity can harm aquatic ecosystems.[1][2]

  • Do not incinerate without consulting a professional waste disposal service, as this should be done in a controlled manner at a designated facility.[3]

  • Do not attempt to neutralize or treat the chemical waste unless you are trained and equipped to do so and it is part of an approved institutional protocol.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory aspects are considered.

cluster_prep Preparation cluster_contain Containment cluster_disposal Disposal start Start: Unused or Waste This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Keep in Original or Properly Labeled Container ppe->container segregate Segregate from Other Chemical Waste container->segregate contact Contact Licensed Waste Disposal Service segregate->contact schedule Schedule Waste Pickup contact->schedule document Document Disposal (Maintain Records) schedule->document end End: Proper Disposal Complete document->end

References

Personal protective equipment for handling Undecylenoyl glycine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Undecylenoyl Glycine

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for operations and disposal are designed to ensure a safe laboratory environment.

Quantitative Safety and Physical Data

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
GHS Hazard Statements H318: Causes serious eye damage. H412: Harmful to aquatic life with long lasting effects.[1][2]
Appearance White to pinkish beige solid powder or flakes.[1][3][4]
NFPA Ratings Health: 1, Flammability: 1, Reactivity: 0.[5]
Occupational Exposure Limits No data available.[1][5]

Operational Plan: Safe Handling Protocol

Adherence to the following step-by-step protocol is mandatory when handling this compound to minimize exposure and ensure safety.

Pre-Handling Preparations
  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Engineering Controls: Ensure work is conducted in a well-ventilated area. A properly operating chemical fume hood is recommended, especially when generating dust or aerosols.[6]

  • Emergency Equipment: Confirm that a fully functional eyewash station and safety shower are immediately accessible.[6]

  • Gather PPE: Assemble all required Personal Protective Equipment as detailed in the table below.

Required Personal Protective Equipment (PPE)

Based on the potential hazards of this compound, the following PPE is required at all times.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical splash goggles or a face shield.[5][6]Protects against splashes that can cause serious eye damage.[1][2][7]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, PVC).[4][6]Prevents skin contact, which can cause irritation.[5][8] Gloves must be inspected before use and removed carefully to avoid skin contact with the outer surface.[5]
Body Protection A chemical-resistant lab coat or apron worn over long pants and closed-toe shoes.[6][9]Protects skin from accidental contamination.[10] Contaminated clothing should be removed immediately.[5]
Respiratory Protection A NIOSH-approved respirator is necessary if dust or aerosols are generated or if ventilation is inadequate.[5][6][8]Prevents inhalation of dust which may cause respiratory irritation.[8]
Handling and Storage
  • Dispensing: Handle this compound carefully to avoid generating dust.[1][5]

  • Avoid Contact: Prevent all contact with eyes, skin, and clothing.[1][3][4]

  • Hygiene: Wash hands thoroughly after handling the substance.[3] Eating, drinking, and smoking are strictly prohibited in the handling area.[3]

  • Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place, protected from direct sunlight.[3][5]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental harm and ensure regulatory compliance.

Waste Segregation and Collection
  • Designated Containers: Collect all this compound waste, including empty containers and contaminated materials (e.g., gloves, paper towels), in a designated and clearly labeled hazardous waste container.[6]

  • Container Type: Use a suitable, closed container for disposal.[5] Empty containers may retain product residue and can be hazardous.[3][4]

Disposal Method
  • Licensed Contractor: Arrange for disposal through a licensed professional waste disposal service.[4][5]

  • Regulatory Compliance: All disposal activities must be conducted in accordance with applicable local, regional, and national environmental regulations.[1][5] Do not allow the product to enter drains or sewers.[5][11]

Emergency Workflow: Accidental Spill Response

The following diagram outlines the procedural steps for responding to an accidental spill of this compound.

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Assessment Assess Spill cluster_Cleanup Containment & Cleanup cluster_Disposal Final Steps Evacuate Evacuate Area Alert Alert Supervisor & Safety Officer Evacuate->Alert Assess_Size Assess Spill Size & Risk Alert->Assess_Size Don_PPE Don Appropriate PPE Assess_Size->Don_PPE If spill is manageable Contain Contain Spill Don_PPE->Contain Prevent spread Clean_Up Clean Up Spill Contain->Clean_Up Sweep solid material. Avoid generating dust. Dispose Dispose of Waste Clean_Up->Dispose Place in labeled hazardous waste container Decontaminate Decontaminate Area & Equipment Dispose->Decontaminate Report Document Incident Decontaminate->Report

Caption: Workflow for handling an accidental chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Undecylenoyl glycine
Reactant of Route 2
Reactant of Route 2
Undecylenoyl glycine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。